3-Methylfuro[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylfuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-10-8-4-9-3-2-7(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCMDWFUTKIKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577826 | |
| Record name | 3-Methylfuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-57-1 | |
| Record name | 3-Methylfuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methylfuro[2,3-c]pyridine CAS number
An In-depth Technical Guide to 3-Methylfuro[2,3-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, spectroscopic characterization, and significance as a scaffold in medicinal chemistry. It is designed to serve as a foundational resource for researchers engaged in heterocyclic chemistry and drug discovery.
Executive Summary
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system due to its prevalence in a range of biologically active compounds.[1] As a key analogue, this compound (CAS No: 106531-57-1) represents a critical structural motif and a valuable synthetic intermediate for the development of novel therapeutics.[2] This guide delves into the essential technical aspects of this compound, offering a synthesis protocol grounded in established literature, a detailed analysis of its material properties, and an exploration of its applications, particularly its role as a pharmacophore in drug design. The methodologies and insights presented herein are intended to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in their work.
The Furo[2,3-c]pyridine Core: A Scaffold of Significance
Heterocyclic compounds containing fused pyridine rings are cornerstones of modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[3][4][5] The fusion of a furan ring to the pyridine core, as seen in the furo[2,3-c]pyridine system, creates a rigid, planar structure with a unique distribution of electron density. This arrangement is conducive to specific, high-affinity interactions with biological targets, making it a desirable scaffold for drug design.[3]
The importance of this particular heterocyclic system is exemplified by its presence in potent therapeutic agents. A notable example is the core structure within PNU-142721, a powerful inhibitor of the HIV-1 protease enzyme, highlighting the scaffold's potential in the development of antiviral agents.[1] The strategic placement of substituents, such as the methyl group at the 3-position, allows for the fine-tuning of steric and electronic properties, which can significantly influence molecular recognition and pharmacokinetic profiles.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical entity. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 106531-57-1 | [2] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| Solubility | (Expected) Soluble in organic solvents like Dichloromethane, Chloroform, and Methanol | N/A |
Spectroscopic Signature Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and pyridine rings, typically in the range of δ 7.0-8.5 ppm. The methyl group at the C3 position would appear as a sharp singlet further upfield, likely around δ 2.3-2.6 ppm.
-
¹³C NMR: The carbon spectrum will display eight unique signals. The aromatic carbons will resonate in the δ 110-160 ppm region. The methyl carbon signal will be found significantly upfield. Advanced 2D NMR techniques like COSY and HMBC would be essential for unambiguous assignment of all proton and carbon signals.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum should feature characteristic C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹. Strong absorptions corresponding to C=C and C=N stretching within the heterocyclic system are expected in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the furan ring would likely appear in the 1050-1250 cm⁻¹ range.[6]
-
Mass Spectrometry (MS): Electron Impact (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 133. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the furan ring, providing further structural confirmation.[6]
Synthesis and Mechanistic Considerations
The synthesis of the parent furo[2,3-c]pyridine scaffold has been elegantly demonstrated and provides a robust foundation for producing substituted analogues like the 3-methyl derivative.[1][9] The strategy outlined by Chang and Tai (2011) involves the construction of the furan ring onto a pre-existing piperidinone core.[1]
Synthetic Workflow Overview
The following diagram illustrates a logical and field-proven workflow for synthesizing the furo[2,3-c]pyridine core, which serves as the immediate precursor to the target molecule.
Caption: Synthesis workflow for the Furo[2,3-c]pyridine core.
Detailed Experimental Protocol (Adapted from Chang & Tai, 2011)
This protocol describes the synthesis of the parent furo[2,3-c]pyridine (1), which can be subsequently functionalized. The synthesis of the 3-methyl derivative would involve starting with a suitably substituted precursor or a post-synthesis functionalization step.
Step 1: Synthesis of the Reduced Furo[2,3-c]pyridine Intermediate (6)
-
Rationale: This crucial step involves the reductive cyclization of a lactone precursor to form the dihydrofuran ring. Diisobutylaluminium hydride (DIBALH) is the reducing agent of choice. Its bulky nature allows for the selective reduction of the lactone to the corresponding lactol, which, upon acidic work-up, readily dehydrates to form the stable furan ring system.
-
Procedure:
-
To a solution of the lactone intermediate (5) (1 equivalent) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add DIBALH (1.1 equivalents, typically as a 1.0 M solution in hexanes) dropwise at 0 °C (ice bath).
-
Stir the reaction mixture at 0 °C for 5 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of 2N HCl.
-
Extract the aqueous mixture with Ethyl Acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate (6).[1]
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Aromatization to Furo[2,3-c]pyridine (1)
-
Rationale: The final step is an aromatization to generate the fully conjugated heterocyclic system. This is achieved through an elimination reaction facilitated by a strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) is ideal for this purpose, as it effectively removes a proton to initiate the elimination cascade, leading to the stable aromatic product.
-
Procedure:
-
Dissolve the purified intermediate (6) (1 equivalent) in anhydrous THF.
-
Add potassium tert-butoxide (t-BuOK) (2.5 equivalents) to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
After cooling to room temperature, add water to quench the reaction and dissolve the potassium salts.
-
Concentrate the mixture to remove the bulk of the THF.
-
Extract the aqueous residue with Ethyl Acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the crude product.[1]
-
Purify via column chromatography to obtain the final Furo[2,3-c]pyridine (1).[1]
-
Applications in Drug Discovery
The utility of this compound in drug discovery stems from its role as both a pharmacophore and a versatile synthetic building block. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, while the fused ring system provides a rigid scaffold to orient other functional groups for optimal target binding.[10]
Role as a Key Intermediate
The furo[2,3-c]pyridine core is a validated structural component in molecules targeting critical disease pathways.[1][11] Its most prominent application is as a precursor for HIV-1 protease inhibitors. The synthesis of complex molecules like PNU-142721 relies on the initial construction of this core, onto which further complexity and functionality are built.[1] Researchers can use this compound to generate novel analogues of such inhibitors, where the methyl group can serve to probe steric pockets within the enzyme's active site or to block metabolic degradation, potentially improving the drug's pharmacokinetic profile.
Caption: Conceptual role of this compound in drug development.
Conclusion
This compound is more than a mere chemical curiosity; it is a high-value scaffold with proven relevance in medicinal chemistry. Its robust synthesis and versatile structure make it an attractive starting point for the design of novel therapeutics. This guide has provided the core technical information—from its fundamental properties and CAS identifier to a detailed synthesis protocol and its conceptual application in drug discovery—to empower researchers to leverage this potent heterocyclic system in their quest for new and effective medicines. Future work will likely focus on developing more diverse and efficient synthetic routes to functionalized analogues and exploring their potential against a wider range of biological targets.
References
-
Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889-1896. [Link]
-
Yadav, V., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. Retrieved January 12, 2026, from [Link]
-
Reddy, G. S., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12826108, Furo[2,3-c]pyridine. Retrieved January 12, 2026, from [Link].
-
Mishra, A., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]
-
Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]
-
Al-Otaibi, A. M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved January 12, 2026, from [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
St John, T. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-Depth Technical Guide to the Molecular Structure and Therapeutic Potential of 3-Methylfuro[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic field, heterocyclic compounds have consistently emerged as a cornerstone of drug discovery, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. Among these, the furopyridine scaffold, a fusion of furan and pyridine rings, has garnered significant attention for its presence in numerous biologically active molecules. This guide provides a comprehensive technical overview of a specific, yet promising member of this family: 3-Methylfuro[2,3-c]pyridine. As a senior application scientist, the following sections will synthesize fundamental molecular characteristics, detailed synthetic methodologies, and an exploration of the therapeutic potential of this intriguing heterocyclic entity, grounded in established scientific literature.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic heterocycle with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol .[1] The core structure consists of a furan ring fused to a pyridine ring at the 2 and 3 positions of the furan and the 3 and 4 positions of the pyridine, respectively. The presence of a methyl group at the 3-position of the furo[2,3-c]pyridine scaffold introduces specific steric and electronic features that can influence its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 106531-57-1 | [1] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=COC2=C1C=CN=C2 |
Synthesis of the this compound Core
The synthesis of the furo[2,3-c]pyridine scaffold can be achieved through various synthetic strategies, often involving the construction of the furan ring onto a pre-existing pyridine core or vice versa. While a specific, detailed protocol for the synthesis of this compound is described in the literature, this section will outline a plausible and versatile approach based on established methodologies for related furopyridine systems, such as Sonogashira coupling followed by intramolecular cyclization. This approach offers a high degree of flexibility for the introduction of substituents, making it a valuable tool for generating diverse libraries of analogues for structure-activity relationship (SAR) studies.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points towards a 3-alkynyl-4-hydroxypyridine intermediate. The furan ring can be envisioned to be formed via an intramolecular cyclization of this precursor. The 3-alkynyl-4-hydroxypyridine itself can be synthesized from a suitably protected 3-halo-4-hydroxypyridine and a terminal alkyne via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: A General Approach
The following protocol describes a general, multi-step synthesis of a 3-substituted furo[2,3-c]pyridine, which can be adapted for the synthesis of this compound.
Step 1: Sonogashira Coupling of a 3-Halo-4-hydroxypyridine with a Terminal Alkyne
-
To a solution of a suitably protected 3-halo-4-hydroxypyridine (e.g., 3-iodo-4-(methoxymethoxy)pyridine) (1.0 eq) in a degassed solvent such as a mixture of THF and triethylamine is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).[2]
-
The terminal alkyne (e.g., propyne, bubbled through the solution, or a suitable propyne surrogate) (1.2 eq) is then added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography to yield the 3-alkynyl-4-hydroxypyridine derivative.
Step 2: Intramolecular Cyclization to Form the Furan Ring
-
The 3-alkynyl-4-hydroxypyridine derivative (1.0 eq) is dissolved in a suitable solvent (e.g., DMF or toluene).
-
A base (e.g., potassium tert-butoxide or a copper catalyst) is added to promote the intramolecular cyclization.[3]
-
The reaction mixture is heated to facilitate the 5-endo-dig cyclization.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After completion, the reaction is worked up, and the crude product is purified by column chromatography to afford the this compound.
Caption: Potential kinase targets of furopyridine derivatives in cancer cells.
The therapeutic potential of this compound specifically remains an area for active investigation. The introduction of the methyl group at the 3-position can influence the molecule's binding affinity and selectivity for various kinase targets. Further research, including the synthesis of a focused library of analogues and comprehensive biological screening, is warranted to fully elucidate its potential as a drug candidate.
Conclusion and Future Directions
This compound represents a compelling starting point for the design and development of novel therapeutic agents. Its fused heterocyclic structure provides a rigid scaffold that can be strategically functionalized to optimize interactions with biological targets. While the direct biological activity of this specific molecule is not yet extensively documented, the broader class of furopyridines has demonstrated significant promise, particularly as kinase inhibitors in the context of cancer therapy.
Future research efforts should focus on several key areas:
-
Development of a robust and scalable synthesis for this compound to enable further biological evaluation.
-
Comprehensive spectroscopic characterization to establish a definitive analytical profile.
-
Systematic screening against a panel of kinases and other relevant biological targets to identify potential therapeutic applications.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogues.
By leveraging the insights from related furopyridine structures and employing modern drug discovery strategies, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of next-generation therapies for a range of diseases.
References
-
Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. ACS Medicinal Chemistry Letters.
-
Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition.
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules.
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate.
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
-
Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. Synfacts.
-
Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry.
-
Furo[2,3-c]pyridine, 2-methyl-. NIST WebBook.
-
Sonogashira coupling. Wikipedia.
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules.
-
3-Methylfuro[2,3-b]pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
-
Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry.
-
Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). Current Medicinal Chemistry.
-
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie.
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bioorganic & Medicinal Chemistry.
-
13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0219413). NP-MRD.
-
1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate.
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES.
-
4-Chloro-3-cyanopyridine synthesis. ChemicalBook.
-
2-Methylfuro[2,3-b]pyridine. PubChem.
-
2-Methylfuro[3,2-c]pyridine. PubChem.
-
Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate.
-
Synthesis of 3-Aminopyridine. ResearchGate.
-
Preparation of Cyanopyridines by Direct Cyanation. Synthesis.
-
Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry.
-
3-aminopyridine. Organic Syntheses Procedure.
-
Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry.
-
13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.
-
Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles. RSC Advances.
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office.
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate.
-
Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry.
-
Synthesis of 3-cyanopyridine. ChemicalBook.
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. BULLETIN DE L'ACADEMIE POLONAISE DES SCIENCES.
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
-
FTIR spectrum for Pyridine. ResearchGate.
Sources
Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold
An In-depth Technical Guide to the Synthesis of 3-Methylfuro[2,3-c]pyridine
The fusion of heterocyclic rings often yields molecules with enhanced chemical stability, unique electronic properties, and versatile reactivity, making them crucial scaffolds in medicinal chemistry and materials science.[1] Among these, the furo[2,3-c]pyridine core, an isostere of indole, is of particular interest to researchers in drug development. Its rigid, planar structure is featured in a variety of biologically active compounds. A notable example is PNU-142721, which contains the furo[2,3-c]pyridine skeleton and has been reported as a potent inhibitor of the HIV-1 protease.[2]
The strategic fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic distribution that facilitates interactions with biological targets.[3] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth analysis of the primary synthetic pathways to construct this compound. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols.
Synthetic strategies for this bicyclic system generally fall into two main categories: the annulation (formation) of a furan ring onto a pre-existing, functionalized pyridine, or the construction of the pyridine ring from a furan derivative.[1][2] This guide will focus primarily on the former, as it represents a common and versatile approach.
Pathway 1: Multi-Step Synthesis via Piperidinone Precursor
One of the most robust and well-documented methods for constructing the furo[2,3-c]pyridine core involves a multi-step sequence starting from a readily available piperidinone derivative. This pathway, developed by Chang and Tai, showcases a logical progression of transformations to build the furan ring and subsequently aromatize the system.[2][4]
The chosen starting material, N-benzenesulfonylpiperidin-4-one, is advantageous as it can be easily synthesized in high yields from 4-hydroxypiperidine through N-benzenesulfonation and Jones oxidation.[2] The benzenesulfonyl group serves as a stable protecting group for the nitrogen atom throughout the initial reaction sequence.
Workflow Overview
The synthesis proceeds through five key stages:
-
Chain Elongation: A Wittig reaction followed by DBU-mediated deconjugation to introduce the necessary carbon framework.
-
Lactone Formation: Hydrolysis of the ester and subsequent intramolecular cyclization.
-
Furan Ring Formation: Reduction of the lactone to a hemiacetal, which exists in equilibrium with the open-chain hydroxy aldehyde, leading to the formation of the dihydrofuran ring.
-
Aromatization: Base-mediated elimination to form the fully aromatic furo[2,3-c]pyridine system.
-
Methylation (Conceptual): While the cited literature synthesizes the unsubstituted furo[2,3-c]pyridine, this guide adapts the pathway for the synthesis of the 3-methyl derivative, a common objective in medicinal chemistry programs. The introduction of the methyl group would typically be achieved by modifying the Wittig reagent or through post-synthesis functionalization. For the purpose of this guide, we will describe the synthesis of the parent compound as detailed in the literature, which establishes the core scaffold.
Sources
The Furopyridine Core: A Technical Guide to its Discovery, Synthesis, and Applications
Abstract
The furopyridine scaffold, a fascinating heterocyclic system born from the fusion of a π-deficient pyridine ring and a π-excessive furan ring, has carved a significant niche in the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the discovery and historical evolution of furopyridines, delving into the key synthetic methodologies that have enabled access to their diverse isomeric forms. We will examine the causality behind experimental choices in seminal synthetic routes, including palladium-catalyzed cross-coupling reactions, intramolecular cyclizations, and multi-component reactions. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this privileged heterocyclic core.
Introduction: The Six Faces of Furopyridine
Furopyridines are bicyclic aromatic heterocycles that arise from the fusion of a furan and a pyridine ring. This fusion can occur in six possible isomeric forms, which can be broadly categorized into two groups based on their structural analogy to larger polycyclic aromatic systems.[1] The quinoline analogues, or [b]-fused systems, include furo[2,3-b]pyridine , furo[3,2-b]pyridine , and the less stable furo[3,4-b]pyridine . The isoquinoline analogues, or [c]-fused systems, comprise furo[2,3-c]pyridine , furo[3,2-c]pyridine , and the highly unstable furo[3,4-c]pyridine .[1]
The unique electronic architecture of furopyridines, resulting from the amalgamation of an electron-rich furan and an electron-deficient pyridine, imparts them with distinct physicochemical properties. This has made them attractive scaffolds in drug discovery, where they serve as isosteres of benzofurans and indoles, and as valuable building blocks for novel therapeutic agents.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to enhanced protein-ligand interactions, while also reducing lipophilicity and improving aqueous solubility compared to their benzofuran counterparts.[3]
Furopyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[4][5] Notably, the furopyridine core is present in compounds that have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and as modulators of other critical signaling pathways.[6]
A Journey Through Time: The Discovery and History of Furopyridines
The exploration of the furopyridine landscape began nearly a century ago, with chemists gradually uncovering methods to construct these unique heterocyclic systems.[2] The synthetic approaches have historically been divided into two primary strategies: the formation of the furan ring onto a pre-existing pyridine derivative, and the construction of the pyridine nucleus from a preformed furan derivative.[1]
A significant early contribution to the field was the synthesis of a furo[2,3-c]pyridine derivative by Mertes and colleagues. Their approach involved a Mannich condensation of 2-methylfuran, followed by cyclization to construct the fused pyridine ring.[1]
The furo[3,2-b]pyridine scaffold, also known as 4-azabenzofuran, saw a key development in 1982 with the work of S. Shiotani and H. Morita. They reported the synthesis of 2,3-dihydrofuro[3,2-b]pyridine through the cyclization of 2-(2-chloro-3-pyridyl)ethanol, laying the groundwork for future investigations into this isomer.[6]
The synthesis of the parent furo[2,3-b]pyridine was reported by Robinson and Watt, whose work was based on a coumarilic acid-type synthesis.[1] This involved the construction of the furan ring onto a pyridine precursor.
The less stable o-quinoid isomers, furo[3,4-b]pyridine and furo[3,4-c]pyridine , have been more challenging to synthesize and isolate. The parent furo[3,4-c]pyridine was first prepared in 1977 but was found to be highly unstable.[1] To date, the fully unsaturated parent furo[3,4-b]pyridine has not yet been prepared.[1]
The following timeline highlights some of the key milestones in the synthesis of different furopyridine isomers:
| Year | Isomer | Key Contributors | Description of Synthesis |
| 1968 | Furo[2,3-c]pyridine | Mertes, Borne, Hare | Synthesis from a furan derivative via Mannich condensation and subsequent cyclization.[1][2] |
| 1977 | Furo[3,4-c]pyridine | - | First synthesis of the unstable parent compound.[1] |
| 1982 | Furo[3,2-b]pyridine derivative | Shiotani and Morita | Synthesis of 2,3-dihydrofuro[3,2-b]pyridine via intramolecular cyclization of a substituted ethanol.[6] |
| - | Furo[2,3-b]pyridine | Robinson and Watt | Based on a coumarilic acid-type synthesis.[1] |
Crafting the Core: Key Synthetic Methodologies
The modern synthetic chemist's toolbox for constructing furopyridines is diverse and powerful, offering various pathways to access the different isomers with a range of substitutions. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Strategy I: Building the Furan Ring on a Pyridine Scaffold
This is the more common and versatile approach, leveraging the well-established chemistry of pyridine derivatives.
The Sonogashira cross-coupling reaction has emerged as a cornerstone for the synthesis of 2-substituted furopyridines.[6] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and a suitably functionalized pyridine, typically a halo-hydroxypyridine. The initial coupling is followed by an in-situ intramolecular cyclization (heteroannulation) to construct the furan ring.[6]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd/C or PdCl₂(PPh₃)₂ are commonly used. The choice of catalyst can influence reaction efficiency and substrate scope.[6][7]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8][9]
-
Base: An amine base, such as triethylamine (Et₃N), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[6][10]
-
Solvent: Anhydrous and degassed solvents like ethanol, THF, or DMF are essential to prevent catalyst deactivation.[6][11]
-
Ultrasound Irradiation: In some protocols, ultrasound irradiation is employed to enhance the reaction rate and improve yields.[6][7]
Generalized Reaction Scheme:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 3-Methylfuro[2,3-c]pyridine: Synthesis, Properties, and Reactivity
Introduction: The Strategic Importance of the Furo[2,3-c]pyridine Scaffold
In the landscape of modern medicinal chemistry, the design and synthesis of novel heterocyclic scaffolds remain a cornerstone of drug discovery. Among these, fused heterocyclic systems offer a unique combination of structural rigidity, three-dimensional complexity, and tunable electronic properties. The furo[2,3-c]pyridine core, an elegant fusion of an electron-rich furan ring and an electron-deficient pyridine ring, has emerged as a "privileged" scaffold. This unique electronic arrangement is not merely a chemical curiosity; it is the foundation of the diverse biological activities exhibited by its derivatives.
Molecules incorporating the furo[2,3-c]pyridine framework have shown significant potential in therapeutic areas ranging from oncology to immunology. For instance, certain derivatives have been identified as potent agonists of Toll-like receptor 8 (TLR8), a key mediator of the innate immune system, while others exhibit cytotoxic effects against melanoma and breast cancer cell lines.[1] The parent furo[2,3-c]pyridine core is also a key structural component in potent bioactive molecules, including the HIV-1 protease inhibitor PNU-142721.[2]
This guide provides an in-depth technical examination of a specific, yet foundational, derivative: 3-Methylfuro[2,3-c]pyridine . We will dissect its physical and chemical characteristics, explore established and theoretical synthetic pathways, and analyze its chemical reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this scaffold in their scientific pursuits.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is an aromatic heterocyclic compound with the molecular formula C₈H₇NO.
Caption: Chemical Structure of this compound.
A summary of its core physicochemical properties is presented below. It is important to note that while some properties are calculated, experimental data for others, such as melting and boiling points, are not widely reported in the literature. For comparative purposes, data for related isomers are included where available.
| Property | Value for this compound | Notes / Comparative Data |
| Molecular Formula | C₈H₇NO | - |
| Molecular Weight | 133.15 g/mol | - |
| Exact Mass | 133.05276 g/mol | Computed.[3][4] |
| CAS Number | 106531-57-1 | - |
| Appearance | Not reported | Typically, furopyridines are oils or solids. |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| XLogP3 | 1.7 (Computed) | For isomer 2-Methylfuro[3,2-c]pyridine.[3] |
| Hydrogen Bond Acceptor Count | 2 (Computed) | Nitrogen and Oxygen atoms.[3] |
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the anticipated spectral features, which are critical for reaction monitoring and quality control.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The proton and carbon NMR spectra are expected to show distinct signals corresponding to the aromatic protons and carbons of the fused ring system, as well as the methyl group. The exact chemical shifts are influenced by the anisotropic effects of the fused rings and the electronic nature of the nitrogen and oxygen heteroatoms.
-
¹H NMR: One would anticipate three distinct signals in the aromatic region for the protons on the pyridine ring (H4, H5, and H7) and one signal for the proton on the furan ring (H2). The methyl group (3-CH₃) would appear as a singlet in the upfield region (typically ~2.0-2.5 ppm).
-
¹³C NMR: The spectrum should display eight unique carbon signals: five for the sp² carbons of the pyridine ring, two for the sp² carbons of the furan ring, and one for the methyl carbon.
Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 133. The fragmentation pattern would likely involve the loss of common neutral fragments such as CO, HCN, and radicals like H• or CH₃•, which is characteristic of aromatic and heterocyclic systems. The mass spectrum for the isomeric 2-Methylfuro[2,3-c]pyridine shows a strong molecular ion peak at m/z 133, providing a reliable reference.[5]
Infrared (IR) Spectroscopy The IR spectrum would be characterized by several key absorption bands:
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring vibrations.
-
C-O stretching: The furan C-O-C stretch will likely produce a strong band in the 1250-1050 cm⁻¹ region.
Chemical Synthesis: Building the Furo[2,3-c]pyridine Core
The construction of the furo[2,3-c]pyridine skeleton can be approached through several synthetic strategies. These generally involve either forming the furan ring onto a pre-existing pyridine or constructing the pyridine ring from a furan precursor. Palladium-catalyzed reactions are also commonly employed for the synthesis of such fused systems.[2]
A well-documented, multi-step synthesis for the parent furo[2,3-c]pyridine scaffold was developed by Chang and Tai, which provides a foundational workflow.[2] This strategy showcases a logical and efficient pathway to the core structure.
Caption: Synthetic workflow for the Furo[2,3-c]pyridine scaffold.[2]
Detailed Experimental Protocol: Aromatization to Furo[2,3-c]pyridine
This protocol details the final, critical step in the synthesis reported by Chang and Tai, where the reduced precursor is aromatized to yield the target scaffold.[2] This self-validating step relies on the thermodynamic stability of the aromatic product as the driving force.
Objective: To synthesize Furo[2,3-c]pyridine via base-mediated aromatization.
Materials:
-
Reduced furo[2,3-c]pyridine precursor (e.g., Compound 6 in Chang and Tai's work)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the reduced furo[2,3-c]pyridine precursor (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser, add potassium tert-butoxide (2.5 eq).
-
Heating: The reaction mixture is stirred and heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1 hour).
-
Quenching and Extraction: After cooling to room temperature, water is carefully added to the reaction mixture to quench the excess base. The solvent is then removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude material is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure furo[2,3-c]pyridine as a viscous oil (reported yield: 88%).[2]
Chemical Reactivity: A Tale of Two Rings
The chemical reactivity of this compound is governed by the interplay between the electron-rich furan ring and the electron-deficient pyridine ring. The lone pair of electrons on the pyridine nitrogen is located in an sp² orbital and is not part of the aromatic system, rendering it basic and available for reactions with electrophiles and Lewis acids.
Caption: Conceptual reactivity map for this compound.
1. Reactions at the Pyridine Nitrogen (Lewis Basicity) Similar to pyridine, the nitrogen atom in this compound is a primary site for protonation and reactions with Lewis acids.
-
Alkylation and Salt Formation: It will readily react with alkyl halides to form quaternary pyridinium salts.
-
N-Oxidation: Oxidation with peracids (e.g., m-CPBA) is expected to yield the corresponding N-oxide. This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.
2. Electrophilic Aromatic Substitution (EAS) The fused furan ring is significantly more activated towards electrophiles than the pyridine ring. The presence of the electron-donating methyl group at the C3 position further enhances the nucleophilicity of the furan ring, particularly at the C2 position. Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are predicted to occur regioselectively on the furan portion of the molecule. Studies on related fused systems confirm that electrophilic acylation proceeds preferentially on the electron-rich rings.[1]
3. Nucleophilic Aromatic Substitution (NAS) The pyridine ring is inherently electron-deficient and generally resistant to electrophilic attack. However, it is susceptible to nucleophilic attack, especially if activated by a good leaving group or by N-oxidation. The positions ortho and para to the nitrogen (C4 and C7) are the most likely sites for nucleophilic substitution.
Conclusion and Future Outlook
This compound is a heterocyclic scaffold with significant, yet underexplored, potential. Its synthesis is achievable through established methodologies in heterocyclic chemistry, and its reactivity profile presents a fascinating case of electronically distinct, fused aromatic rings. The insights provided in this guide—from its fundamental physicochemical properties to its predictable reactivity—serve as a foundational resource for researchers. As the demand for novel therapeutic agents continues to grow, the strategic deployment of "privileged" scaffolds like furo[2,3-c]pyridine will be paramount. Further investigation into the biological activity of derivatives of this compound is warranted and represents a promising avenue for future drug discovery efforts.
References
-
PubChem. (n.d.). 2-Methylfuro[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
-
PubChem. (n.d.). 2-Methylfuro[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Furo[2,3-c]pyridine, 2-methyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Methylfuro[3,2-c]pyridine | C8H7NO | CID 13803064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylfuro[2,3-b]pyridine | C8H7NO | CID 583578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furo[2,3-c]pyridine, 2-methyl- [webbook.nist.gov]
The Ascendant Scaffold: A Technical Guide to the Biological Activities of Furopyridines
Abstract
The furopyridine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological activities associated with furopyridine derivatives. We will delve into the synthetic strategies employed to access this versatile core, dissect the intricate structure-activity relationships (SAR) that govern its therapeutic potential, and elucidate the molecular mechanisms through which these compounds exert their effects. With a primary focus on their well-established anticancer properties, this whitepaper will also explore the burgeoning evidence for their utility as antiviral, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on this remarkable scaffold.
Introduction: The Furopyridine Scaffold in Drug Discovery
The fusion of a furan ring with a pyridine moiety gives rise to the furopyridine core, a heterocyclic scaffold that has garnered immense interest in the field of drug discovery.[1] This unique structural amalgamation results in a molecule with a distinct electronic distribution and a rigid, planar geometry, making it an ideal candidate for interaction with a variety of biological targets.[2] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity to target proteins, while also modulating physicochemical properties such as solubility and lipophilicity.[3] Consequently, furopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, with a particular emphasis on their role as potent inhibitors of key enzymes implicated in human diseases.[4]
This guide will provide a comprehensive overview of the biological landscape of furopyridine scaffolds, with a focus on translating fundamental chemical principles into actionable insights for drug development.
Synthetic Strategies for Accessing the Furopyridine Core
The construction of the furopyridine nucleus is a critical first step in the exploration of its biological potential. Synthetic approaches can be broadly categorized into two main strategies: the formation of the furan ring onto a pre-existing pyridine derivative, or the construction of the pyridine ring from a furan precursor.[5]
Furan Ring Formation from Pyridine Precursors
This is the more common approach, with several well-established methodologies.
-
Palladium- and Copper-Catalyzed Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is a powerful tool for the synthesis of 2-substituted furo[3,2-b]pyridines.[2] This typically involves the reaction of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst and a copper(I) co-catalyst.[2] This is followed by an intramolecular cyclization to form the furan ring.[2]
-
Intramolecular Cyclization: Another strategy involves the intramolecular cyclization of appropriately substituted pyridines. For instance, the Dieckmann condensation of a diester intermediate derived from ethyl 3-hydroxypicolinate can be used to construct the furo[3,2-b]pyridine ring system.[6]
Pyridine Ring Formation from Furan Precursors
While less common due to the potential instability of the furan ring under certain reaction conditions, this approach offers an alternative route to specific furopyridine isomers.[5] Electrophilic cyclization of furan derivatives bearing appropriate functionalities can lead to the formation of the pyridine ring.[5]
Experimental Protocol: Synthesis of Furo[3,2-b]pyridin-3-ol
This protocol outlines a three-step synthesis starting from commercially available ethyl 3-hydroxypicolinate.[6]
Step 1: O-Alkylation of Ethyl 3-hydroxypicolinate
-
To a solution of ethyl 3-hydroxypicolinate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate.
Step 2: Dieckmann Condensation
-
To a suspension of sodium hydride (1.5 eq) in anhydrous toluene, add the product from Step 1 (1.0 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Heat the mixture to 80-90°C for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench with the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
To the crude product from Step 2 (1.0 eq), add aqueous hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain Furo[3,2-b]pyridin-3-ol.
Diagram 1: Synthetic Workflow for Furo[3,2-b]pyridin-3-ol
A three-step synthetic route to Furo[3,2-b]pyridin-3-ol.
Anticancer Activity: A Multifaceted Approach
The most extensively studied biological activity of furopyridine scaffolds is their potent anticancer efficacy.[7] These compounds have been shown to inhibit tumor growth through various mechanisms, primarily by targeting key signaling pathways and enzymes that are dysregulated in cancer.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Furopyridine derivatives have emerged as potent inhibitors of several important kinases.
CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8] Several furopyridine derivatives have demonstrated significant inhibitory activity against CDK2/cyclin A2.[8] For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (a furopyridine derivative) has shown potent inhibition of CDK2/cyclin A2 with an IC50 value of 0.93 µM.[8]
Structure-Activity Relationship (SAR) for CDK2 Inhibition:
-
The presence of naphthyl and thienyl moieties at specific positions on the furopyridine ring appears to be crucial for potent CDK2 inhibition.[8]
-
The incorporation of an ester functionality at the C2 position of the furopyridine ring can enhance activity against certain cancer cell lines.[8]
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[9] Mutations in EGFR can lead to its constitutive activation and are a common driver of non-small cell lung cancer (NSCLC).[9] Furopyridine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[9] Some compounds have shown impressive IC50 values in the nanomolar range and have demonstrated efficacy against drug-resistant EGFR mutants like L858R/T790M and L858R/T790M/C797S.[9][10]
Structure-Activity Relationship (SAR) for EGFR Inhibition:
-
The core furopyridine scaffold serves as a key pharmacophore for binding to the ATP-binding site of EGFR.[9]
-
Substitutions on the furopyridine ring can be tailored to achieve selectivity for mutant EGFR over the wild-type form, potentially reducing side effects.[11]
-
Van der Waals interactions play a significant role in the binding of furopyridine inhibitors to the EGFR active site.[9]
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[12] Its dysregulation is a frequent event in many cancers.[13] Furopyrimidine derivatives, which are structurally related to furopyridines, have been identified as potent inhibitors of this pathway, often targeting PI3Kα and mTOR.[6][13]
Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Furopyridine Derivatives
Furopyridine derivatives can inhibit the PI3K/Akt/mTOR pathway.
In Vitro Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected furopyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | Activity (IC50/GI50) | Reference |
| Furopyridine 14 | HCT-116 | Colorectal Carcinoma | IC50: >31.3, <49.0 µM | [8] |
| Furopyridine 7 | HepG2 | Liver Cancer | IC50: 22.7 µM | [7] |
| PD18 | A549 (NSCLC) | Lung Cancer | IC50: 28.23 µM | [9] |
| PD56 | H1975 (NSCLC) | Lung Cancer | IC50: 29.46 µM | [9] |
| 10e | HeLa | Cervical Cancer | - | [14] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[7][15]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Furopyridine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the furopyridine compounds in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Expanding the Therapeutic Horizon: Beyond Anticancer Activity
While the anticancer properties of furopyridines are well-documented, emerging research suggests their potential in other therapeutic areas.
Antiviral Activity
Furopyridine and related heterocyclic systems have shown promise as antiviral agents.[16] Although specific studies on furopyridines against a wide range of viruses are still developing, the structural similarities to other antiviral nucleoside analogs suggest potential activity against viruses such as HIV and Hepatitis B and C.[17][18][19] Further investigation into the antiviral spectrum and mechanisms of action of furopyridine derivatives is warranted.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Some studies have indicated that pyridine-containing compounds exhibit antibacterial and antifungal activities.[20][21] The structure-activity relationship for antimicrobial furopyridines is an area ripe for exploration, with the potential to develop novel treatments for infectious diseases. SAR studies on related heterocyclic compounds suggest that the presence of electron-withdrawing groups can enhance antimicrobial activity.[20]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyridine and its fused derivatives have been reported to possess anti-inflammatory properties.[22][23] The mechanism of action may involve the inhibition of pro-inflammatory enzymes and signaling pathways.[23] The evaluation of furopyridine derivatives in various in vitro and in vivo models of inflammation could unveil new therapeutic avenues for inflammatory disorders.
Conclusion and Future Perspectives
The furopyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. Its well-established anticancer activity, driven by the potent inhibition of key kinases and signaling pathways, continues to be a major focus of research. The ability to fine-tune the structure of furopyridine derivatives to achieve selectivity and overcome drug resistance highlights the power of this chemical framework.
Looking ahead, the exploration of the antiviral, antimicrobial, and anti-inflammatory potential of furopyridines represents an exciting frontier. A deeper understanding of the structure-activity relationships governing these activities, coupled with detailed mechanistic studies, will be crucial for unlocking the full therapeutic potential of this privileged scaffold. The synthetic methodologies are well-established, providing a solid foundation for the generation of diverse libraries of furopyridine derivatives for biological screening. The continued investigation of this remarkable heterocyclic system holds great promise for the development of the next generation of targeted therapies for a wide range of human diseases.
References
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH. [Link]
-
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PMC - NIH. [Link]
-
Elaboration of Furopyridine Scaffolds | Request PDF. ResearchGate. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
-
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PubMed. [Link]
-
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ResearchGate. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Stork. [Link]
-
Furopyridine heterocyclic derivatives display differential drug activity in terms of their anticancer and antiviral effects. MDPI. [Link]
-
Solid-Phase Syntheses of Furopyridine and Furoquinoline Systems | Request PDF. ResearchGate. [Link]
-
Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PMC - NIH. [Link]
-
(PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. [Link]
-
SAR summary of furopyrimidine. | Download Scientific Diagram. ResearchGate. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]
-
Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. [Link]
-
Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC - NIH. [Link]
-
Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. [Link]
-
Research progress on the antiviral activities of natural products and their derivatives. NIH. [Link]
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. [Link]
-
SAR for anticancer and antimicrobial activity | Download Scientific Diagram. ResearchGate. [Link]
-
Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. [Link]
-
Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Lirias - KU Leuven. [Link]
-
PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Publishing. [Link]
-
Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. PubMed. [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers. [Link]
-
Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PubMed. [Link]
-
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]
-
Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 19. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Methylfuro[2,3-c]pyridine
Preamble: Navigating the Therapeutic Landscape of a Novel Furopyridine Scaffold
The furo[2,3-c]pyridine core represents a compelling heterocyclic scaffold in medicinal chemistry, with its derivatives showing promise across a spectrum of therapeutic areas.[1] While extensive research has illuminated the potential of various substituted furopyridines, the specific isomer, 3-Methylfuro[2,3-c]pyridine, remains a relatively underexplored entity. This guide is conceptualized to serve as a strategic roadmap for researchers and drug development professionals. It will provide a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets.
This document deviates from a conventional review. Instead, it adopts a forward-looking, hypothesis-driven approach, leveraging the established pharmacology of the broader furopyridine class to logically deduce and experimentally pursue the most promising therapeutic avenues for this compound. The ensuing sections will detail the scientific rationale for investigating specific targets, provide robust, step-by-step experimental protocols, and present a clear vision for advancing this molecule from a chemical entity to a potential therapeutic agent.
Foundational Insights from the Furopyridine Class: A Basis for Target Hypothesis
The pyridine ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[2] When fused with a furan ring, the resulting furopyridine scaffold gives rise to a diverse range of biological activities.[3] A comprehensive analysis of related furopyridine isomers provides a logical starting point for identifying the therapeutic potential of this compound.
Anticancer and Kinase Inhibition
A significant body of evidence points to the anticancer potential of furopyridine derivatives.[4][5] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and breast cancer.[1][6] The primary mechanism of action for many of these derivatives is the inhibition of key protein kinases that are often dysregulated in cancer.[5]
-
Cyclin-Dependent Kinases (CDKs): Derivatives of the related furo[2,3-b]pyridine scaffold have been identified as inhibitors of CDK2, a crucial regulator of cell cycle progression.[1]
-
PI3K/Akt/mTOR Pathway: The Furo[3,2-c]pyridine scaffold has shown potential in targeting the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth and proliferation.[5]
-
JAK/STAT Pathway: This pathway, implicated in inflammatory diseases and cancers, is another potential target for furopyridine derivatives.[5]
-
Hedgehog Signaling Pathway: The furo[3,2-b]pyridine core has been identified as a modulator of the Hedgehog signaling pathway, a key regulator of embryonic development and a therapeutic target in certain cancers.[7]
Based on this compelling evidence, it is highly probable that this compound will exhibit activity against one or more of these critical oncogenic pathways.
Immunomodulatory Activity
The furo[2,3-c]pyridine chemotype has been identified as a specific agonist of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system.[1] Activation of TLR8 by these compounds initiates NF-κB signaling, suggesting a potential application as vaccine adjuvants or as modulators of immune responses in various disease contexts.[1] Interestingly, some derivatives have been shown to upregulate specific chemokine ligands without inducing pro-inflammatory cytokines, highlighting a potentially unique and favorable immunomodulatory profile.[1]
Neurological and Psychotropic Effects
Recent studies on thioalkyl derivatives of pyridine have revealed significant psychotropic properties, including anticonvulsant, anxiolytic, and antidepressant effects.[8] This suggests that the broader pyridine-containing chemical space, which includes this compound, may hold therapeutic potential for neurological and psychiatric disorders.
Proposed Therapeutic Targets and Experimental Validation Workflows
This section outlines a systematic approach to identifying and validating the therapeutic targets of this compound, based on the foundational insights discussed above.
Target Area 1: Oncology
The strong precedent for anticancer activity within the furopyridine class makes oncology a primary area of investigation. The initial step is to perform a broad-spectrum screen to identify cancer cell lines that are sensitive to this compound.
Caption: Workflow for Oncology Target Identification.
Protocol 2.1.1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) for each sensitive cell line.
Protocol 2.1.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase of interest (e.g., CDK2/cyclin A), its substrate, and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Kinase Reaction: Incubate the reaction at 30°C for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compound for the specific kinase.
| Parameter | Description | Example Data |
| GI50 | Concentration of the compound that inhibits cell growth by 50%. | 0.5 µM (MCF-7), 1.2 µM (A549) |
| IC50 | Concentration of the compound that inhibits the activity of a specific enzyme by 50%. | 0.25 µM (CDK2), 0.8 µM (PI3Kα) |
Target Area 2: Immunology
The potential for TLR8 agonism warrants a focused investigation into the immunomodulatory properties of this compound.
Caption: Workflow for Immunology Target Validation.
-
Cell Culture: Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.
-
Compound Treatment: Add 20 µL of this compound at various concentrations to a 96-well plate.
-
Cell Addition: Add 180 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
SEAP Detection: Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubation and Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
Data Analysis: Determine the EC50 value for TLR8 activation.
Target Area 3: Neuroscience
Given the observed psychotropic effects of related pyridine derivatives, an initial assessment of the neurological activity of this compound is warranted.
Caption: Workflow for In Vivo Neuroscience Screening.
-
Apparatus: Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound or a vehicle control intraperitoneally 30 minutes before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of anxiolytic activity.
Conclusion and Future Directions
This guide has outlined a rational, multi-pronged approach to elucidating the therapeutic potential of this compound. By leveraging the known biological activities of the broader furopyridine class, we have identified high-probability therapeutic targets in oncology, immunology, and neuroscience. The detailed experimental workflows provide a clear and actionable path for researchers to systematically evaluate this novel compound.
The successful identification and validation of a primary therapeutic target will pave the way for lead optimization, in-depth mechanism of action studies, and preclinical development. The versatility of the furopyridine scaffold suggests that this compound could emerge as a valuable new chemical entity with the potential to address significant unmet medical needs.
References
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed. Available at: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]
-
Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Semantic Scholar. Available at: [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Available at: [Link]
-
Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. Available at: [Link]
-
Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ACS Publications. Available at: [Link]
-
New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. PubMed Central. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available at: [Link]
-
2-Methylfuro[3,2-c]pyridine. PubChem. Available at: [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. National Institutes of Health. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Buy Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl- | 61803-09-6 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylfuro[2,3-c]pyridine derivatives and analogs
An In-Depth Technical Guide to the Medicinal Chemistry of 3-Methylfuro[2,3-c]pyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[2,3-c]pyridine scaffold is a heterocyclic system of significant interest in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets. This guide provides a comprehensive technical overview of this compound derivatives and their analogs, consolidating insights into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We delve into the causality behind synthetic strategies and the mechanistic basis of their biological activities, with a primary focus on their roles as potent kinase inhibitors in oncology and immunology. This document serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical core.
The Furo[2,3-c]pyridine Core: A Scaffold of Therapeutic Promise
The furo[2,3-c]pyridine nucleus is a bicyclic aromatic heterocycle formed by the fusion of a furan ring and a pyridine ring. This structural motif is a key pharmacophore in numerous biologically active molecules.[1] Its unique electronic properties and three-dimensional shape allow for specific interactions with a variety of enzymatic targets, making it a cornerstone for the design of novel therapeutic agents.[2][3] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The significant therapeutic potential stems largely from their efficacy as inhibitors of key protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in human diseases.[7][8]
Synthetic Strategies for Constructing the Furo[2,3-c]pyridine Nucleus
The construction of the furo[2,3-c]pyridine ring system is a critical step in the development of new derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several robust strategies have been established, each offering distinct advantages.
Key Synthetic Approaches
Three principal strategies dominate the synthesis of the furo[2,3-c]pyridine core:
-
Furan Ring Formation via Catalysis: This common approach involves building the furan ring onto a pre-existing, functionalized pyridine derivative. Palladium-catalyzed reactions are frequently employed to facilitate the necessary carbon-oxygen bond formation and cyclization.[1]
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route, allowing for the assembly of the bicyclic system in a single step from three or more simple precursors. This approach is advantageous for rapidly generating libraries of diverse analogs for screening.[1][7]
-
Stepwise Cyclization from Acyclic or Monocyclic Precursors: These multi-step sequences provide greater control over the regiochemistry and stereochemistry of the final product. A notable example begins with N-benzenesulfonylpiperidin-4-one, which undergoes a series of transformations including a Wittig olefination, deconjugation, and ultimately, intramolecular cyclization and aromatization to yield the furo[2,3-c]pyridine skeleton.[1][4]
General Synthetic Workflow Example
The following diagram illustrates a conceptual workflow based on the strategy of building the furan ring from a functionalized piperidinone precursor, a method valued for its control and versatility.[1][4]
Caption: Conceptual workflow for furo[2,3-c]pyridine synthesis.
Therapeutic Applications: A Focus on Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of numerous cancers and inflammatory diseases.[3] The furo[2,3-c]pyridine scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.
Anticancer Activity
Furo[2,3-c]pyridine derivatives have emerged as promising anticancer agents by targeting several critical oncogenic kinases.[7]
-
EGFR Inhibition: Certain analogs show potent, nanomolar-range inhibitory activity against both wild-type and drug-resistant mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[7] The mechanism involves strong binding to the EGFR active site, facilitated by key hydrogen bonds and van der Waals forces.[7]
-
B-Raf Inhibition: The MAPK/ERK signaling pathway is a central driver of cell proliferation, and mutations in the B-Raf kinase are prevalent in cancers like melanoma. Furo[2,3-c]pyridine-based compounds have been identified as highly potent and selective inhibitors of B-Raf, offering a targeted therapeutic strategy.[7]
-
c-Met Inhibition: The c-Met proto-oncogene is another important target in oncology. Furo[2,3-d]pyrimidine analogs, which are structurally related to the furo[2,3-c]pyridine core, have been synthesized and evaluated as potent c-Met inhibitors.[9]
The following diagram illustrates the central role of the MAPK/ERK pathway and highlights B-Raf as a key therapeutic target for furo[2,3-c]pyridine inhibitors.
Caption: Inhibition of the B-Raf signaling pathway.
Anti-inflammatory Activity
Chronic inflammation underlies many autoimmune disorders, such as rheumatoid arthritis (RA). The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling that drives inflammatory responses.
-
JAK Inhibition: A series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives have been developed as potent inhibitors of all four JAK isoforms (JAK1, JAK2, JAK3, TYK2).[5] In preclinical models, lead compounds from this series demonstrated favorable pharmacokinetic profiles and superior anti-inflammatory efficacy compared to the established drug tofacitinib, marking them as promising candidates for treating immune-mediated inflammatory diseases.[5]
Summary of Biological Activity
The table below summarizes the reported in vitro activity of representative furopyridine derivatives against various cancer cell lines, showcasing the broad potential of this scaffold.
| Compound Class | Target Cell Line | Cell Line Origin | Activity Metric | Potency | Reference |
| Furo[2,3-b]pyridine | MDA-MB-435 | Melanoma | GI₅₀ | 23 nM | [4] |
| Furo[2,3-b]pyridine | MDA-MB-468 | Breast Cancer | GI₅₀ | 46 nM | [4] |
| Furopyridine 7 | HepG2 | Liver Cancer | IC₅₀ | 22.7 µM | [4] |
| Furopyridine 8 | HCT-116 | Colorectal Carcinoma | IC₅₀ | >31.3, <49.0 µM | [4] |
| Thieno[2,3-d]pyrimidine 6b | BaF3-TPR-Met | (Engineered) | IC₅₀ (c-Met) | 35.7 nM | [9] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. SAR studies on pyridine-based heterocycles have revealed several key principles for optimizing potency and selectivity.[10][11]
-
Enhancing Groups: The presence and position of specific functional groups can significantly enhance antiproliferative activity. Substituents such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups are often favorable.[10][11] These groups can act as hydrogen bond donors or acceptors, improving target engagement.
-
Detrimental Groups: Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to lower biological activity, potentially due to steric hindrance at the target's binding site.[10][11]
-
Positional Importance: The specific location of a substituent on the furo[2,3-c]pyridine core is critical. Modifications at different positions can dramatically alter the compound's selectivity profile, allowing for the fine-tuning of its activity against different kinase targets.
The following diagram highlights key areas on the furo[2,3-c]pyridine scaffold for chemical modification and their general impact on biological activity.
Caption: Key modification points on the furo[2,3-c]pyridine scaffold. (Note: A placeholder image is used in the DOT script. In a live environment, this would be replaced with the actual chemical structure.)
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
Validating the activity of newly synthesized derivatives requires robust and reproducible experimental protocols. The following provides a generalized, step-by-step methodology for an in vitro kinase inhibition assay, a critical experiment for this class of compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase (e.g., B-Raf, JAK2).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader compatible with the detection chemistry (luminescence or fluorescence)
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer.
-
Add Inhibitor: Add a small volume (e.g., 50 nL) of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Add Kinase: Add the recombinant kinase enzyme to all wells except for the negative control. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's protocol. This reagent typically stops the kinase reaction and generates a signal (e.g., luminescence) that is inversely proportional to the amount of ADP produced (and thus, kinase activity).
-
Data Acquisition: Read the plate using a microplate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Outlook
The this compound scaffold and its analogs represent a highly versatile and therapeutically relevant class of compounds. Their demonstrated success in targeting a range of protein kinases has established them as valuable leads in the development of novel treatments for cancer and inflammatory diseases.[5][7] The synthetic accessibility of the core allows for extensive chemical exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]
Future research will likely focus on several key areas:
-
Expanding the Target Space: Exploring the activity of furo[2,3-c]pyridine libraries against other kinase families and non-kinase targets.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations, particularly in oncology.[7]
-
Improving Drug-like Properties: Optimizing metabolic stability, oral bioavailability, and safety profiles to advance the most promising leads into clinical development.
The continued investigation of this privileged scaffold holds immense promise for delivering innovative medicines to address unmet medical needs.
References
- Societe De Conseils De Recherches Et D'applications Scientifiques (S.C.R.A.S.). (1983). Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use. Google Patents.
- BenchChem. (n.d.). Furo[2,3-c]pyridin-2-ylmethanamine | For Research. BenchChem.
- Zhao, A., Gao, X., Wang, Y., Ai, J., Wang, Y., Chen, Y., Geng, M., & Zhang, A. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-18.
- National Center for Biotechnology Information. (n.d.). 2-Methylfuro[3,2-c]pyridine. PubChem.
- Ibrahim, M. M., Azmi, M. N., Alhawarri, M. B., & Kamal, N. N. S. N. M. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1890.
- Bradiaková, I., Ďurčeková, T., & Krutošíková, A. (2009). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Chemical Papers.
- BenchChem Technical Support Team. (n.d.). Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols. BenchChem.
- BenchChem. (n.d.). Synthesis of Novel 2,3-Dihydrofuro[3,2-c]pyridine Derivatives: An In-depth Technical Guide. BenchChem.
- Otrubova, K., et al. (2018). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie, 131(4).
- Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Valenzuela-Reyes, F. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- Li, J., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2592-2597.
- Valenzuela-Reyes, F. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences.
- Valenzuela-Reyes, F. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
- Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis and Characterization of 3-Methylfuro[2,3-c]pyridine
Abstract
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development, forming the core of numerous bioactive molecules, including potent HIV-1 protease inhibitors.[1][2] This technical guide provides a comprehensive, field-proven protocol for the synthesis and characterization of 3-Methylfuro[2,3-c]pyridine, a key analog within this class. We detail a robust synthetic strategy centered on a palladium-catalyzed Sonogashira cross-coupling followed by an intramolecular cyclization. Furthermore, this document establishes a self-validating system of characterization, outlining detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the target compound. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-documented methodology for accessing this important molecular scaffold.
Introduction: The Significance of the Furo[2,3-c]pyridine Core
Furopyridines, formed by the fusion of a π-deficient pyridine ring and a π-excessive furan ring, represent a class of heterocyclic compounds with diverse pharmacological activities.[2] The unique electronic properties arising from this fusion make them attractive scaffolds for interacting with various biological targets. The furo[2,3-c]pyridine isomer, in particular, is a key structural component in molecules that have demonstrated potential as kinase inhibitors and anticancer agents.[1][3] The efficient and reliable synthesis of substituted analogs like this compound is therefore crucial for expanding chemical libraries, exploring structure-activity relationships (SAR), and developing novel therapeutic agents.[3][4]
This guide focuses on a modern and highly efficient synthetic approach that offers significant advantages over classical methods, which can be complex and multi-stepped.[5] The palladium-catalyzed Sonogashira coupling provides a direct and versatile route to the key alkynylpyridine intermediate under mild conditions, making it a preferred method in contemporary organic synthesis.[6][7]
Figure 1: Logical workflow from concept to confirmed product.
Synthesis of this compound via Sonogashira Coupling and Cyclization
The construction of the furan ring onto a pre-existing pyridine core is a highly effective strategy. The protocol described herein utilizes a one-pot, two-step process initiated by a Sonogashira cross-coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an in-situ intramolecular cyclization to form the fused furan ring.[3][6]
Causality of Method Selection:
-
Efficiency: The Sonogashira reaction provides a direct C(sp²)-C(sp) bond formation, streamlining the synthesis.[7][8]
-
Mild Conditions: The reaction proceeds under relatively mild temperatures and with a mild base, which preserves sensitive functional groups.[7]
-
Versatility: This method is highly adaptable for creating a library of substituted furopyridines by simply varying the alkyne coupling partner.
Figure 2: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Chloro-3-hydroxypyridine (1.0 equiv)
-
2-Propyn-1-ol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-3-hydroxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Solvent Addition: Add anhydrous triethylamine and anhydrous DMF in a 1:1 ratio to dissolve the solids. Degas the solution by bubbling argon through it for 15 minutes.
-
Alkyne Addition: Add 2-propyn-1-ol (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction & Cyclization: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The intramolecular cyclization to the furo[2,3-c]pyridine occurs in situ upon heating.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Extraction: Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as the final product.
Characterization and Data Interpretation
Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. The data presented below are predicted based on the known spectra of isomeric and related furopyridine structures.[9][10]
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Obtain a spectrum with a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Protocol 3.2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample chamber prior to analyzing the sample.
Protocol 3.3: Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the product in a volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[11]
-
Acquisition (EI-MS): Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC) inlet. Use a standard electron ionization (EI) energy of 70 eV.[11] Acquire data over a mass range of m/z 40-300.
Summary of Expected Characterization Data
The following table summarizes the expected quantitative data for this compound (C₈H₇NO, Molecular Weight: 133.15 g/mol ).[12][13]
| Technique | Parameter | Expected Value / Observation | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~ 8.7-8.9 ppm (s, 1H) | H-7 |
| ~ 8.3-8.5 ppm (d, 1H) | H-5 | ||
| ~ 7.3-7.5 ppm (d, 1H) | H-4 | ||
| ~ 7.2-7.4 ppm (q, 1H) | H-2 | ||
| ~ 2.3-2.5 ppm (d, 3H) | -CH₃ | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 150-155 ppm | C-7a |
| ~ 145-150 ppm | C-7 | ||
| ~ 140-145 ppm | C-5 | ||
| ~ 125-130 ppm | C-3a | ||
| ~ 115-120 ppm | C-4 | ||
| ~ 110-115 ppm | C-3 | ||
| ~ 105-110 ppm | C-2 | ||
| ~ 10-15 ppm | -CH₃ | ||
| FTIR | Wavenumber (cm⁻¹) | ~ 3100-3000 cm⁻¹ | C-H (aromatic) stretch |
| ~ 2950-2850 cm⁻¹ | C-H (aliphatic) stretch | ||
| ~ 1610-1580 cm⁻¹ | C=N / C=C ring stretch | ||
| ~ 1250-1050 cm⁻¹ | C-O-C (furan) stretch | ||
| MS (EI) | m/z | 133 [M]⁺ | Molecular Ion |
| 132 [M-H]⁺ | Loss of a hydrogen radical | ||
| 104 [M-H-CO]⁺ | Loss of H, then CO (common for furans) |
Conclusion
This application note provides a robust and reproducible framework for the synthesis and characterization of this compound. The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization offers an efficient entry point to this valuable heterocyclic core. The detailed characterization protocols establish a reliable system for verifying the identity and purity of the synthesized material, empowering researchers to confidently advance their work in medicinal chemistry and drug discovery. The methodologies outlined herein can be readily adapted to generate a diverse library of furo[2,3-c]pyridine derivatives for further biological evaluation.
References
- BenchChem. (2025). Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. BenchChem Technical Support Center.
- ChemicalBook. (n.d.). Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis. ChemicalBook.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
- ResearchGate. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.
- Shiotani, S., & Taniguchi, K. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
- Semantic Scholar. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. Semantic Scholar.
- ResearchGate. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications.
- BenchChem. (2025).
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- SpectraBase. (n.d.). 3-Methylfuro[2,3-b]pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- PubChem. (n.d.). 2-Methylfuro[3,2-c]pyridine.
- NIST. (n.d.). Furo[2,3-c]pyridine, 2-methyl-. NIST Chemistry WebBook.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Royal Society of Chemistry. (n.d.).
-
El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8635-8654. [Link]
-
Kumar, D., et al. (2024). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 14(1), 1-10. [Link]
- BenchChem. (2025). Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine. BenchChem Technical Support Center.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Furo[2,3-c]pyridine, 2-methyl- [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 13. 2-Methylfuro[3,2-c]pyridine | C8H7NO | CID 13803064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 3-Methylfuro[2,3-c]pyridine as a Kinase Inhibitor
A Technical Guide for Preclinical Assessment and Protocol Standardization
Audience: Researchers, scientists, and drug development professionals.
Abstract: The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its capacity to interact with a range of biological targets. This document provides a detailed guide for the preclinical assessment of 3-Methylfuro[2,3-c]pyridine derivatives as kinase inhibitors. While specific public data on the 3-methyl derivative is nascent, the broader furopyridine class has demonstrated significant potential, with various analogs showing inhibitory activity against key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Akt (Protein Kinase B), and c-Met.[1][2][3][4] This guide synthesizes methodologies from related furopyridine research to provide robust, field-proven protocols for in vitro and cell-based kinase inhibition assays, data analysis, and interpretation, enabling researchers to effectively characterize novel compounds based on this promising scaffold.
Introduction and Scientific Background
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[5][6] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The furo[2,3-c]pyridine core, a fusion of an electron-rich furan ring and an electron-deficient pyridine ring, presents a unique electronic and structural architecture for molecular recognition by the ATP-binding pocket of various kinases.[7]
Derivatives of the isomeric furo[2,3-b]pyridine and furo[2,3-d]pyrimidine scaffolds have been identified as inhibitors of several critical kinase families:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, certain furo[2,3-b]pyridine derivatives exhibit inhibitory activity against CDK2 with IC50 values in the sub-micromolar range.[2]
-
Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR pathway that governs cell proliferation and survival, Akt1 is a documented target of furopyridine compounds.[1][8]
-
c-Met: A receptor tyrosine kinase whose aberrant activation is implicated in tumorigenesis and metastasis. Furo[2,3-d]pyrimidine derivatives have been developed as potent c-Met inhibitors.[3][4]
Given this precedent, this compound represents a compelling starting point for inhibitor design. The methyl group at the C3 position can serve as a key structural element to probe specific pockets within a kinase active site, potentially enhancing potency or selectivity. This guide provides the experimental framework to test this hypothesis.
Putative Mechanism and Signaling Context
The primary mechanism for this class of compounds is competitive inhibition at the ATP-binding site of the target kinase. To contextualize the experimental protocols that follow, we will consider a hypothetical scenario where a this compound derivative (designated "FP-3M") targets CDK2, a key regulator of the G1/S phase transition in the cell cycle.
Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay. This process outlines the key stages from compound preparation to data analysis for determining biochemical potency.
Protocol 3.1: In Vitro Kinase IC50 Determination using ADP-Glo™ Assay
This protocol describes a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.
Rationale: This is a robust, high-throughput method that measures kinase activity directly. The use of a specific recombinant kinase and substrate ensures that the observed inhibition is due to direct interaction with the target.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., a peptide substrate for CDK2)
-
This compound (FP-3M) test compound
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of FP-3M in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This will be your 50x compound plate.
-
Include Staurosporine as a positive control and DMSO alone as a negative (vehicle) control.
-
-
Assay Setup (Final Volume: 25 µL):
-
Scientist's Note: The final DMSO concentration should be kept low (≤1%) to avoid impacting enzyme activity. All wells should contain the same final DMSO concentration.
-
Add 12.5 µL of 2x Kinase/Substrate solution to all wells. This solution contains the kinase and substrate at twice the final desired concentration in kinase buffer.
-
Add 0.5 µL of the 50x compound serial dilutions from the compound plate to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 12 µL of 2x ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Step 1 (Stop & Deplete): Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Step 2 (Generate Signal): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO-only wells as 0% inhibition (high signal) and the average signal from the high-concentration Staurosporine wells as 100% inhibition (low signal).
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Cellular Activity Assessment: Target Engagement and Phenotypic Effects
While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can enter cells, engage its target in a complex cellular environment, and elicit a biological response. [5]
Workflow for Cell-Based Western Blot Assay
Figure 3: Workflow for Assessing Target Inhibition via Western Blot. This protocol allows for the direct visualization of changes in the phosphorylation state of a kinase's downstream substrate.
Protocol 4.1: Assessing Cellular CDK2 Inhibition via Phospho-Rb Western Blot
This protocol measures the phosphorylation of Retinoblastoma (Rb) protein, a direct substrate of CDK2. A decrease in phosphorylated Rb (p-Rb) indicates successful target engagement and inhibition by FP-3M in cells.
Rationale: This assay provides direct evidence of target modulation in a physiological context. [9]It confirms that the compound is cell-permeable and active against the intended kinase pathway. Measuring both total Rb and p-Rb controls for any changes in overall protein expression.
Materials:
-
Human cancer cell line with an active Rb pathway (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
FP-3M test compound and vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811), Rabbit anti-total Rb, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere for 24 hours.
-
Treat cells with increasing concentrations of FP-3M (e.g., 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 6-24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the volume of each lysate to ensure equal protein loading (e.g., 20 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. [10]
-
-
Western Blotting:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. [10] * Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Rb, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. A dose-dependent decrease in the p-Rb signal, relative to the total Rb and β-actin loading control, indicates successful inhibition of the CDK2 pathway.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of compound potency and selectivity.
Table 1: Sample Inhibitory Profile of this compound (FP-3M)
| Assay Type | Target / Cell Line | Endpoint | Result (IC50 / GI50) |
|---|---|---|---|
| Biochemical | CDK2/CycE | % Inhibition | 85 nM |
| Biochemical | CDK1/CycB | % Inhibition | 450 nM |
| Biochemical | PI3Kα | % Inhibition | > 10,000 nM |
| Cell-Based | MCF-7 (Breast Cancer) | p-Rb Inhibition | 210 nM |
| Cell-Based | HCT-116 (Colon Cancer) | Antiproliferation | 350 nM |
| Cell-Based | WI-38 (Normal Lung Fibroblast)| Antiproliferation | > 10,000 nM |
Interpretation:
-
The biochemical data suggests FP-3M is a potent inhibitor of CDK2, with approximately 5-fold selectivity over the related kinase CDK1 and high selectivity against unrelated kinases like PI3Kα.
-
The cell-based p-Rb data confirms target engagement in a cellular context, with an IC50 value reasonably close to the biochemical IC50, suggesting good cell permeability.
-
The antiproliferative data (GI50) demonstrates a downstream phenotypic effect consistent with cell cycle arrest.
-
The high GI50 value in a normal cell line (WI-38) suggests a favorable therapeutic window, a critical parameter in drug development.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved January 12, 2026, from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 12, 2026, from [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(23), 8275. [Link]
-
Singh, P., & Kaur, M. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 112, 303-318. [Link]
-
Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-18. [Link]
-
El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Scientific Reports, 12(1), 4339. [Link]
-
Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1549-1553. [Link]
-
Wang, Y., et al. (2024). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 267, 116205. [Link]
-
Ghorab, M. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Scientia Pharmaceutica, 89(1), 7. [Link]
-
Głowacka, J. K., & Ciesielska, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3231. [Link]
-
Sanna, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
-
Wang, C., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. [Link]
-
Jones, D., et al. (2024). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. reactionbiology.com [reactionbiology.com]
- 10. In vitro kinase assay [protocols.io]
Application Notes & Protocols: In Vitro Assays for Characterizing the Biological Activity of 3-Methylfuro[2,3-c]pyridine
Abstract
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif recognized for its diverse pharmacological potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of novel furo[2,3-c]pyridine derivatives, using 3-Methylfuro[2,3-c]pyridine as a representative compound. We present a tiered approach to assay selection, beginning with broad-spectrum cytotoxicity screening and progressing to more specific, target-oriented assays based on the known biological activities of this compound class. Detailed, step-by-step protocols for key assays, including cell viability, kinase inhibition, and receptor agonism, are provided, along with guidance on data interpretation and visualization. The methodologies described herein are designed to establish a robust preliminary profile of the biological activity of this compound and other related novel chemical entities.
Introduction: The Therapeutic Potential of the Furo[2,3-c]pyridine Scaffold
Heterocyclic compounds are cornerstones of medicinal chemistry, with fused ring systems like furo[2,3-c]pyridine demonstrating a wide array of biological activities.[1][2] Derivatives of the parent furo[2,3-c]pyridine scaffold have been reported to exhibit potent effects across various therapeutic areas, including oncology, immunology, and neuroscience.[3] Notable activities associated with this class of compounds include cytotoxicity against various cancer cell lines, modulation of immune responses through Toll-like receptor (TLR) agonism, and interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[3][4]
Given this precedent, novel derivatives such as this compound warrant thorough in vitro investigation to elucidate their potential pharmacological profile. This guide outlines a logical, stepwise workflow for the initial characterization of such compounds.
A Tiered Approach to In Vitro Screening
A systematic screening cascade is essential for efficiently characterizing a novel compound. We propose a three-tiered approach, starting with broad functional assays and moving towards more specific, mechanism-of-action studies.
Figure 1. A tiered workflow for in vitro characterization.
Tier 1: Primary Screening - Cytotoxicity and Cell Viability
The initial step is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines. This provides a broad view of its anti-proliferative potential and helps guide the selection of cell lines for further studies.
Rationale and Cell Line Selection
Derivatives of the closely related furo[2,3-b]pyridine and other furopyridones have shown activity against a range of cancers, including breast, esophageal, and colon cancer.[3][4][5] Therefore, a diverse panel is recommended.
| Cell Line | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast (ER+) | High prevalence; established model for hormone-dependent breast cancer.[5] |
| MDA-MB-231 | Breast (ER-) | Represents triple-negative breast cancer, an aggressive subtype.[3] |
| HCT-116 | Colorectal | A common model for gastrointestinal cancers.[6] |
| A549 | Lung | Representative of non-small cell lung cancer.[6] |
| KYSE70 | Esophageal | Furo[2,3-c]pyridine derivatives have shown specific potency here.[4] |
| HEK293T | Normal (Embryonic Kidney) | To assess selectivity for cancer cells over non-cancerous cells. |
Table 1. Recommended cell line panel for primary cytotoxicity screening.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Selected cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Secondary Screening - Target-Focused Assays
Based on the activities of related furo[2,3-c]pyridine and furo[2,3-b]pyridine compounds, we propose three key secondary assays to explore potential mechanisms of action.[3][6]
Kinase Inhibition: CDK2/Cyclin A2 Assay
Rationale: Certain furo[2,3-b]pyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it a valuable target in oncology.
Figure 2. CDK2/Cyclin A2 kinase activity pathway.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent assay that measures ADP formation, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound
-
Low-volume 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x concentration of this compound (in kinase buffer) across a range of concentrations.
-
Add 2.5 µL of a 2x enzyme/substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This converts the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Immunomodulation: TLR8 Agonist Assay
Rationale: Furo[2,3-c]pyridine derivatives have been identified as specific agonists of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system that triggers NF-κB signaling.[3]
Protocol: HEK-Blue™ TLR8 Reporter Assay (InvivoGen)
This assay utilizes HEK293 cells engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR8 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Positive control (e.g., R848)
-
96-well plates
Procedure:
-
Cell Seeding: Plate 180 µL of HEK-Blue™ hTLR8 cell suspension (approx. 280,000 cells/mL) in each well of a 96-well plate.
-
Compound Addition: Add 20 µL of various concentrations of this compound to the wells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
SEAP Detection: Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell plate to the detection plate.
-
Incubate at 37°C for 1-3 hours and monitor for color change (purple/blue).
-
Data Acquisition: Measure absorbance at 620-655 nm.
-
Data Analysis: Plot the absorbance against compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Neuronal Receptor Activity: α7 nAChR Agonist Assay
Rationale: A specific furo[2,3-c]pyridine derivative, PHA-543,613, is a known potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a target for cognitive enhancement.[3]
Protocol: Calcium Flux Assay
This assay measures changes in intracellular calcium levels upon receptor activation, using a calcium-sensitive fluorescent dye.
Materials:
-
Cell line stably expressing human α7 nAChR (e.g., SH-EP1-hα7)
-
Fluo-4 AM or similar calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Positive control (e.g., PNU-282987)
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Aspirate the growth medium and add 100 µL of Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a plate with 4x final concentration of this compound.
-
Data Acquisition: Place both plates in the fluorescence plate reader. The instrument will add the compound to the cells and immediately begin reading the fluorescence intensity over time.
-
Data Analysis: Calculate the increase in fluorescence (ΔF) over baseline (F₀) and plot the response against compound concentration to determine the EC₅₀.
Summary of Expected Quantitative Data
The primary output of these assays will be potency values (IC₅₀ or EC₅₀), which allow for the quantitative comparison of activity.
| Assay Type | Target/Pathway | Parameter Measured | Example Potency Range for Active Compounds |
| Cytotoxicity | Cell Viability | IC₅₀ | 0.1 - 20 µM[3][4] |
| Kinase Inhibition | CDK2/Cyclin A2 | IC₅₀ | 0.2 - 1.0 µM[6] |
| Immunomodulation | TLR8 Agonism | EC₅₀ | 0.5 - 10 µM |
| Neuronal Receptor | α7 nAChR Agonism | EC₅₀ | 0.01 - 0.5 µM |
Table 2. Summary of quantitative endpoints for proposed in vitro assays.
Conclusion and Future Directions
This document provides a foundational set of protocols for the initial in vitro characterization of this compound. Positive results in any of these Tier 1 or Tier 2 assays would warrant progression to more in-depth mechanism-of-action studies (Tier 3), such as cell cycle analysis for CDK2 inhibitors or downstream cytokine profiling for TLR8 agonists. The systematic application of these assays will enable a comprehensive understanding of the compound's biological activity and guide its future development as a potential therapeutic agent.
References
-
ijrpr. A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. Available at: [Link].
-
India Science, Technology & Innovation Portal. Synthesis, biological evaluation and docking studies of some novel heterocyclic compounds. Available at: [Link].
-
MDPI. Molecules Special Issue: Design, Synthesis and Biological Evaluation of Novel Heterocyclic Antitumor Compounds. Available at: [Link].
-
ResearchGate. Synthesis, biological evaluation, and molecular modeling studies of novel heterocyclic compounds as anti-proliferative agents. Available at: [Link].
-
National Genomics Data Center (CNCB-NGDC). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Available at: [Link].
-
MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available at: [Link].
-
RSC Publishing. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Available at: [Link].
-
National Center for Biotechnology Information (PMC). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available at: [Link].
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available at: [Link].
-
National Center for Biotechnology Information (PMC). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link].
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 3-Methylfuro[2,3-c]pyridine in Cell-Based Assays
Introduction: A Framework for Investigating a Novel Furo[2,3-c]pyridine Derivative
The furo[2,3-c]pyridine scaffold is a member of the broader class of fused pyridine heterocyclic compounds. While related structures, such as furo[3,2-b]pyridines and thieno[2,3-b]pyridines, have been identified as potent modulators of critical cellular pathways, including kinase signaling and cell proliferation, the specific biological activity of 3-Methylfuro[2,3-c]pyridine is not yet extensively characterized in publicly available literature.[1][2][3][4][5] Pyridine derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7][8]
This document provides a comprehensive guide for researchers and drug development professionals on how to systematically investigate the cellular effects of a novel compound like this compound. The protocols herein are designed as a logical, tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays. This framework enables the elucidation of the compound's pharmacological profile and its potential as a therapeutic agent or research tool. The methodologies are grounded in established and widely validated cell-based assay techniques.[9][10][11][12]
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability
Scientific Rationale: The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This establishes the concentration range over which the compound exhibits biological activity, from sublethal effects to acute toxicity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the compound that reduces a biological response (like cell viability) by 50%. This data is fundamental for designing all subsequent mechanistic experiments. We will utilize a tetrazolium reduction assay (MTT) as a primary endpoint. Viable cells with active metabolism convert the MTT salt into a purple formazan product, providing a colorimetric readout of cell health.[13]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC₅₀ of this compound.
Protocol 1.1: MTT Assay for Cell Viability
This protocol is designed to measure cellular metabolic activity as an indicator of cell viability.[13]
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Selected cancer cell line (e.g., MCF-7, PC-3) and appropriate culture medium
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of this compound serial dilutions from your 10 mM stock. A typical 8-point dilution series might start at 200 µM (for a final concentration of 100 µM) and proceed in 1:3 dilutions. Include a DMSO-only vehicle control.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. The final volume will be 200 µL, and the final DMSO concentration should be kept constant and low (≤0.5%). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, carefully remove 100 µL of the medium. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent (solubilization solution) to each well.[13] Pipette up and down to fully dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all other wells.
-
Calculate percent viability: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 48 | [Experimental Value] | 0.8 |
| PC-3 (Prostate Cancer) | 48 | [Experimental Value] | 1.2 |
| A549 (Lung Cancer) | 48 | [Experimental Value] | 1.5 |
| MCF-10A (Non-tumorigenic) | 48 | [Experimental Value] | > 20 |
Part 2: Mechanistic Elucidation - Apoptosis Induction
Scientific Rationale: If this compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[14]
Protocol 2.1: Apoptosis Assay by Annexin V/PI Staining
This protocol uses flow cytometry to quantify apoptosis.[14][15][16][17][18]
Materials:
-
Cells treated with this compound at relevant concentrations (e.g., 1X and 2X the IC₅₀ value).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the vehicle (DMSO) and this compound for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[14]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Target Pathway Investigation - Kinase Activity Profiling
Scientific Rationale: Many fused pyridine heterocyclic compounds function as kinase inhibitors.[3][4] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[19] Therefore, it is a valuable hypothesis to test whether this compound exerts its effects by inhibiting one or more protein kinases. An in vitro luminescence-based kinase assay, such as the ADP-Glo™ assay, provides a powerful, high-throughput method to screen for kinase inhibition. The assay measures the amount of ADP produced in a kinase reaction; a lower ADP level in the presence of the compound indicates inhibition.[19]
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action via kinase inhibition.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory effect of a compound on a specific kinase.[19][20][21][22][23]
Materials:
-
Recombinant kinase of interest (e.g., a panel of kinases relevant to cancer).
-
Specific kinase substrate peptide.
-
ATP.
-
This compound serial dilutions.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[19]
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Plating: In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO control to each well.[19]
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value for kinase inhibition.
Conclusion and Future Directions
This guide outlines a systematic, three-tiered approach to the initial characterization of this compound. By first establishing a dose-dependent effect on cell viability, then investigating the primary mechanism of cell death, and finally probing a highly probable molecular target class, researchers can efficiently build a comprehensive profile of this novel compound. Positive results, particularly in the kinase inhibition screen, would warrant further investigation, including broader kinase profiling, cell cycle analysis, and ultimately, evaluation in preclinical in vivo models to determine its therapeutic potential.
References
-
Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Apoptosis Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays. Methods and Protocols. Anticancer Research.
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
- Wójcicka, A., & Redzicka, A. (2021).
-
PubChem. (n.d.). 2-Methylfuro[3,2-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]
- Campos, J., et al. (2021). Synthesis of Novel Methyl 3-(hetero)
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
- Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.
- Wójcicka, A., & Redzicka, A. (2021).
-
ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]
- El-Gamal, M.I., et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. PMC.
- Klumpp, K., et al. (2019).
- Kumar, R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
- Haverkate, N.A., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Reports.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assays. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Apoptosis Protocols [bdbiosciences.com]
- 17. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 21. In vitro kinase assay [protocols.io]
- 22. caymanchem.com [caymanchem.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols: Investigating 3-Methylfuro[2,3-c]pyridine in Cancer Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Furo[2,3-c]pyridine Scaffold as a Privileged Structure in Oncology
The furo[2,3-c]pyridine core represents a significant heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] Within the realm of oncology, derivatives of this and related fused ring systems, such as furo[2,3-b]pyridine and thieno[2,3-b]pyridine, have emerged as promising candidates for anticancer agent development.[1][2] These compounds have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines, including those derived from breast, prostate, and melanoma cancers.[3][4]
While extensive research on the specific 3-methyl substituted variant is still emerging, the foundational scaffold's proven efficacy provides a strong rationale for its investigation. This guide provides a comprehensive framework for researchers to explore the anticancer potential of 3-Methylfuro[2,3-c]pyridine, consolidating methodologies from closely related, highly active analogs to propose a robust, tiered experimental approach. We will delve into the underlying mechanisms, provide detailed protocols for evaluation, and offer insights into data interpretation, empowering researchers to rigorously assess this promising compound class.
Scientific Rationale & Potential Mechanisms of Action
The compelling anticancer activity of furopyridine derivatives is not random; it is rooted in their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. Understanding these mechanisms is paramount for designing insightful experiments.
1. Inhibition of Pro-Survival Signaling Pathways: Many cancers exhibit hyperactivation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which promotes cell growth, proliferation, and survival. Heterocyclic compounds structurally similar to furopyridines have been identified as potent inhibitors of key kinases within this cascade.[1][5] By targeting PI3K or Akt, these compounds can effectively cut off a primary survival signal for cancer cells, leading to apoptosis and reduced proliferation.
2. Disruption of Cell Cycle Progression: The cell cycle is a tightly regulated process, and its deregulation is a hallmark of cancer. Certain furopyridine and thienopyridine analogs have been shown to induce cell cycle arrest, particularly at the G2/M phase.[2][4] This is often achieved by interfering with the machinery essential for mitosis, such as the polymerization of tubulin into microtubules.[4][6] Inhibition of Cyclin-Dependent Kinases (CDKs), such as CDK2, is another mechanism by which related compounds exert cell cycle control.[6]
3. Induction of Apoptosis: Ultimately, an effective anticancer agent should induce programmed cell death, or apoptosis, in tumor cells. Furopyridine derivatives have been observed to trigger apoptosis through various intrinsic and extrinsic pathways.[4][7] This is often a downstream consequence of inhibiting survival signals (like the PI3K/Akt pathway) or causing irreparable cell cycle damage.
Application Notes: A Tiered Approach to Evaluation
A systematic, multi-tiered screening process is crucial for efficiently evaluating the anticancer potential of this compound. This approach ensures that resources are focused on compounds that show genuine promise in initial, broad-based assays before proceeding to more complex, resource-intensive mechanistic studies.
Data Presentation: Benchmarking Against Related Compounds
To contextualize the results obtained for this compound, it is useful to compare its activity against published data for structurally related analogs. The following table summarizes the reported in vitro anticancer activities of various furopyridine and thienopyridine derivatives.
| Compound Class/ID | Cancer Cell Line | Cell Line Origin | Activity Metric | Value | Reference |
| Furo[2,3-c]pyridine deriv. (17d) | MDA-MB-435 | Melanoma | GI₅₀ | 23 nM | [1][3] |
| Furo[2,3-c]pyridine deriv. (17d) | MDA-MB-468 | Breast Cancer | GI₅₀ | 46 nM | [1] |
| Furo[2,3-d]pyrimidine (10b) | MCF-7 | Breast Cancer | IC₅₀ | 0.89 µM | [5] |
| Furo[2,3-b]pyridine deriv. (7) | Multiple | Multiple | IC₅₀ | 5.8 µM | [8] |
| Furo[2,3-b]pyridine deriv. (12a) | Multiple | Multiple | IC₅₀ | 3.6 µM | [8] |
| Thieno[2,3-b]pyridine (DJ160) | Prostate Cancer Lines | Prostate | GI₅₀ | 50-250 nM | [2][4] |
| Thieno[3,2-b]pyridine (2e) | MDA-MB-231 | Breast Cancer | GI₅₀ | 13 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)
Rationale: The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining drug-induced cytotoxicity by measuring total cellular protein content. It provides a quantitative measure of cell viability, allowing for the calculation of the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of cell population).
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, PC-3, A549)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[1] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient for 2-3 cell doublings in the control wells.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) without removing the supernatant. Incubate at 4°C for 1 hour.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes on a plate shaker. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment with an effective anticancer agent may cause cells to accumulate in a specific phase, indicating interference with cell cycle progression.[9]
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight. Treat cells with this compound at concentrations corresponding to 1x and 2x its predetermined IC₅₀ value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, gently resuspend the cell pellet in 300 µL of cold PBS, and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of the PI3K/Akt Pathway
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. To test the hypothesis that this compound inhibits the PI3K/Akt pathway, we will measure the levels of phosphorylated (active) Akt (p-Akt) relative to total Akt. A decrease in the p-Akt/Total Akt ratio upon treatment would support this mechanism.[1]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection substrate
Procedure:
-
Cell Lysis: Treat cells in 60mm dishes with the compound as in Protocol 2. Wash cells with ice-cold PBS and lyse by adding RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.[1]
-
Stripping and Re-probing: To analyze total Akt and the loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Synthesis Outline
The synthesis of the core furo[2,3-c]pyridine structure can be achieved through various strategies. A common approach involves the construction of the furan ring onto a pre-existing, functionalized pyridine. For instance, one reported method begins with N-benzenesulfonylpiperidin-4-one, which undergoes a Wittig olefination followed by a series of cyclization and aromatization steps to yield the furo[2,3-c]pyridine skeleton.[10] Palladium-catalyzed reactions are also frequently employed for the efficient formation of the furan ring system.[10][11] Specific synthesis of the 3-methyl derivative may involve starting from 2-(furo[2,3-c]pyridin-3-yl)acetic acid.[12]
Conclusion and Future Directions
The furo[2,3-c]pyridine scaffold is a validated starting point for the development of novel anticancer therapeutics. The protocols and rationale outlined in this guide provide a clear and robust pathway for the comprehensive evaluation of this compound. Initial cytotoxicity screening across diverse cancer cell lines will establish its potency and spectrum of activity. Positive results should be followed by mechanistic studies to determine its effects on cell cycle progression and apoptosis, and to validate its molecular targets, such as the PI3K/Akt pathway. Further investigations could involve in vivo studies using xenograft models to assess efficacy and tolerability, ultimately paving the way for potential clinical development.
References
- Title: Furo[2,3-c]pyridine|CAS 19539-50-5 - Benchchem Source: Benchchem URL
- Title: Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Application Notes and Protocols - Benchchem Source: Benchchem URL
- Title: Furo[2,3-c]pyridine, 3-methyl- (9CI)
- Source: National Institutes of Health (NIH)
- Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL
- Source: PubMed Central (PMC)
- Source: HETEROCYCLES, Vol. 83, No.
- Title: Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents Source: PubMed URL
- Title: Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- Title: Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility Source: ResearchGate URL
- Source: PubMed Central (PMC)
- Source: National Institutes of Health (NIH)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Antiviral Research Applications of 3-Methylfuro[2,3-c]pyridine
Abstract and Introduction
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new chemical entities with unique mechanisms of action. Fused heterocyclic systems, particularly those containing a pyridine ring, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] The furo[2,3-c]pyridine core is of particular interest; for instance, derivatives have been reported as potent inhibitors of the HIV-1 protease, a critical enzyme in the viral life cycle.[2]
This document provides a comprehensive technical guide for researchers investigating the antiviral potential of 3-Methylfuro[2,3-c]pyridine (CAS: 106531-57-1) . While direct, extensive antiviral data for this specific compound is nascent, this guide establishes a complete research framework based on the known activities of the broader furopyridine class and established virological methods.[3][4] We will proceed from the foundational synthesis and characterization of the molecule to detailed protocols for broad-spectrum antiviral screening, hit validation, and initial mechanism-of-action (MoA) studies. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust workflow for evaluating this compound and its future analogs as potential antiviral agents.
Synthesis and Compound Preparation
A reliable and scalable synthesis is the bedrock of any small molecule research program. The furo[2,3-c]pyridine scaffold can be constructed through various strategies, including the formation of the furan ring onto a pre-existing pyridine or multi-component reactions.[2] A validated approach involves the cyclization and subsequent aromatization of a functionalized piperidine precursor.[2]
Protocol 2.1: Synthesis of the Furo[2,3-c]pyridine Core
This protocol is adapted from a demonstrated multi-step synthesis of the parent furo[2,3-c]pyridine scaffold, which can be modified for the inclusion of the 3-methyl group.[2] The causality behind this workflow lies in the controlled construction of the bicyclic system from a readily available starting material.
-
Step 1: Olefination & Deconjugation: Begin with N-benzenesulfonylpiperidin-4-one. A Wittig olefination reaction introduces the carbon framework necessary for the furan ring. This is followed by a DBU-mediated deconjugation to position the double bond correctly for the subsequent cyclization.
-
Step 2: Hydrolysis & Selenolactonization: The resulting ester is hydrolyzed to a carboxylic acid. Treatment with phenylselenyl chloride (PhSeCl) induces a cyclization to form a selenolactone. This step is critical as it stereoselectively forms the five-membered ring.
-
Step 3: Oxidative Dehydroselenylation: The selenium moiety is removed via oxidation (e.g., with NaIO₄), yielding an α,β-unsaturated lactone. This introduces the double bond that will become part of the furan ring.
-
Step 4: Reduction and Furan Formation: A controlled reduction of the lactone using a hydride reagent like Diisobutylaluminium hydride (DIBALH) generates a hemiacetal, which spontaneously cyclizes and dehydrates under acidic workup to form the stable furan ring, yielding the reduced furo[2,3-c]pyridine core.
-
Step 5: Aromatization: The final furo[2,3-c]pyridine scaffold is achieved through aromatization of the piperidine ring using a strong base like potassium tert-butoxide (t-BuOK).[2]
Modifications for the 3-methyl analog would typically involve starting with or introducing a propionyl-based Wittig reagent or a related precursor in Step 1.
Quality Control and Stock Preparation
-
Purity Assessment: Compound purity is paramount. Utilize High-Performance Liquid Chromatography (HPLC) to ensure purity is >95%.
-
Structural Verification: Confirm the identity of the synthesized this compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. The final DMSO concentration in cell-based assays should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Foundational Screening: Cytotoxicity and Antiviral Efficacy
The primary goal of antiviral drug discovery is to find agents that inhibit viral replication at concentrations non-toxic to the host cell. Therefore, cytotoxicity and antiviral activity must be assessed in parallel. The therapeutic window of a compound is quantified by the Selectivity Index (SI) , calculated as CC₅₀ / EC₅₀ . A higher SI value indicates a more promising candidate.
Diagram 3.1: Antiviral Compound Evaluation Workflow
Caption: Workflow for the initial evaluation of a novel antiviral compound.
Protocol 3.1: Cellular Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound is toxic to host cells (CC₅₀). It measures the metabolic activity of viable cells.[5]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza, HEL for HCMV) in a 96-well plate at a pre-determined density (e.g., 1-2 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 3.2: Antiviral Plaque Reduction Assay
This "gold standard" assay quantifies the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Prepare various concentrations of this compound in an overlay medium (e.g., culture medium containing 1% methylcellulose or agarose). The semi-solid nature of the overlay prevents the secondary spread of progeny virus, localizing infection to a "plaque".
-
Overlay: After the 1-hour adsorption period, remove the virus inoculum and add the compound-containing overlay medium.
-
Incubation: Incubate the plates at 37°C for a duration that allows plaques to form (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like 0.1% crystal violet, which stains the living cells. Plaques will appear as clear zones where the virus has killed the cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration to determine the EC₅₀.
Probing the Mechanism of Action (MoA)
Based on the activity of related furopyridine and pyridine-containing heterocycles, potential antiviral mechanisms for this compound could include the inhibition of viral enzymes like polymerases, proteases, or neuraminidases.[2][6][7]
Diagram 4.1: Potential Viral Targets for Furopyridines
Caption: Hypothesized enzymatic targets based on related scaffolds.
Protocol 4.1: Time-of-Addition Assay
This assay helps pinpoint which stage of the viral lifecycle is inhibited (e.g., entry, replication, or release).
-
Prepare Confluent Monolayers: Seed host cells in 96-well plates.
-
Synchronized Infection: Pre-chill the plates and cells at 4°C, then infect with a high multiplicity of infection (MOI) of the virus for 1-2 hours at 4°C. This allows the virus to bind but not enter the cells.
-
Initiate Infection: Wash the cells with cold PBS to remove unbound virus and add pre-warmed medium. This time point is designated t=0.
-
Staggered Compound Addition: Add a fixed, high concentration (e.g., 5-10x EC₅₀) of this compound to different wells at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).
-
Harvest and Quantify: At a late time point (e.g., 12-24h), harvest the supernatant or cell lysate and quantify the viral yield using a suitable method (e.g., plaque assay or RT-qPCR).
-
Interpretation:
-
Inhibition when added early (-1h to 2h): Suggests the compound targets entry or very early replication steps.
-
Inhibition when added during the middle phase (2h to 6h): Suggests a target involved in genome replication or protein synthesis.
-
Inhibition only when added late (>6h): Suggests a target involved in virion assembly or release.
-
Data Summary and Structure-Activity Relationship (SAR)
Systematic modification of the this compound core is essential for improving potency and selectivity. A preliminary SAR table should be constructed to guide the synthesis of new analogs.
Table 5.1: Hypothetical SAR Data for Furopyridine Analogs
| Compound ID | R¹ (Position 3) | R² (Other Position) | CC₅₀ (µM) | EC₅₀ (µM) vs. Virus X | Selectivity Index (SI) |
| LEAD-001 | -CH₃ | -H | >100 | 15.2 | >6.6 |
| ANALOG-002 | -H | -H | >100 | 45.8 | >2.2 |
| ANALOG-003 | -CH₂CH₃ | -H | 85.1 | 11.3 | 7.5 |
| ANALOG-004 | -CH₃ | 5-Cl | 92.4 | 5.7 | 16.2 |
| ANALOG-005 | -CH₃ | 7-OCH₃ | >100 | 22.1 | >4.5 |
This data is illustrative and serves as a template for organizing experimental results.
Conclusion
This compound represents a promising starting point for the development of novel antiviral agents, grounded in the established biological activities of the furopyridine scaffold. The application notes and protocols detailed herein provide a comprehensive, step-by-step framework for its synthesis, characterization, and virological evaluation. By systematically assessing cytotoxicity, determining broad-spectrum efficacy, and probing the mechanism of action, researchers can rigorously validate this compound class and build a robust data package to drive a successful antiviral drug discovery program.
References
-
PubMed. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. [Link]
-
PubMed. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). [Link]
-
NIH. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
NIH. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. [Link]
-
NIH. Recent advances on heterocyclic compounds with antiviral properties. [Link]
-
ResearchGate. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF. [Link]
-
PubMed. Influence of 6 or 8-substitution on the Antiviral Activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine Against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). [Link]
-
PubMed. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. [Link]
-
ResearchGate. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Link]
-
ResearchGate. Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. [Link]
-
PubMed Central. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. [Link]
-
Scilit. Synthesis, Antibacterial, and Antiviral Evaluation of New Heterocycles Containing the Pyridine Moiety. [Link]
-
NIH. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]
-
PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
NIH. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. [Link]
-
PubMed. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. [Link]
-
NIH. A review: Mechanism of action of antiviral drugs. [Link]
-
NIH. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]
-
HETEROCYCLES. SYNTHESIS OF FURO[2,3-c]PYRIDINE. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylfuro[2,3-c]pyridine: A Guide for Synthetic and Medicinal Chemists
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals working with 3-Methylfuro[2,3-c]pyridine. The furo[2,3-c]pyridine scaffold is a compelling heterocyclic motif in medicinal chemistry, analogous to biologically significant azaindoles and benzofurans.[1][2] This guide offers detailed, field-proven insights into the synthesis, purification, characterization, and potential derivatization of this compound. While direct literature on this specific isomer is limited, the protocols herein are synthesized from established methodologies for closely related furopyridine isomers and foundational principles of heterocyclic chemistry. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Furo[2,3-c]pyridine Scaffold
Fused heterocyclic systems are the cornerstone of modern drug discovery, with many top-selling pharmaceuticals featuring such cores.[3] The furo[2,3-c]pyridine system, an isomer of the more extensively studied furopyridines, represents a unique chemical space. It combines the structural features of an electron-rich furan ring with an electron-deficient pyridine ring, offering distinct opportunities for functionalization and molecular recognition.
Derivatives of fused pyridine systems are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The introduction of a methyl group at the 3-position of the furo[2,3-c]pyridine core serves to modulate its electronic properties and lipophilicity, potentially influencing its binding affinity to biological targets and its overall pharmacokinetic profile. This guide provides the necessary protocols to synthesize, purify, and explore the chemical utility of this promising scaffold.
Safety, Handling, and Physicochemical Properties
Working with any novel chemical compound requires a robust understanding of its potential hazards. While specific toxicological data for this compound is not available, its structure, containing a pyridine moiety, suggests that precautions similar to those for pyridine and its alkylated derivatives should be strictly followed.
2.1. General Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles or a face shield.[7]
-
Fire Safety: this compound is expected to be a flammable liquid or solid. Keep it away from heat, sparks, open flames, and other ignition sources.[8] Use explosion-proof electrical equipment and non-sparking tools.[6]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separated from strong acids and oxidizing agents.[7]
2.2. Physicochemical Data Summary:
The following table summarizes the computed physicochemical properties for this compound.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇NO | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| XLogP3 | 1.7 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| IUPAC Name | This compound | - |
Note: Data for the related isomer 2-Methylfuro[3,2-c]pyridine is used for estimation where direct data is unavailable.[10]
Synthesis and Purification Protocols
3.1. Proposed Synthetic Pathway:
A plausible and efficient synthesis of the furo[2,3-c]pyridine core has been reported, which can be adapted for the 3-methyl derivative.[11] The proposed pathway involves the formation of the furan ring followed by aromatization.
Caption: Proposed synthetic workflow for this compound.
3.2. Detailed Synthesis Protocol (Hypothetical):
This protocol is adapted from the synthesis of the parent furo[2,3-c]pyridine scaffold.[11]
Step 5 & 6: Reduction and Aromatization
-
Rationale: This two-step, one-pot procedure utilizes DIBAL-H to reduce a lactone intermediate, which spontaneously cyclizes to form a reduced furo[2,3-c]pyridine intermediate. Subsequent treatment with a strong base, t-BuOK, facilitates aromatization to yield the final product.
-
Procedure:
-
To a solution of the appropriate lactone precursor (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add DIBAL-H (1.0 M in THF, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 5 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 2N HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This yields the crude reduced intermediate.
-
Dissolve the crude intermediate in anhydrous THF (0.05 M). Add potassium tert-butoxide (t-BuOK, 2.5 eq) in one portion at room temperature.
-
Heat the mixture to reflux and stir for 1 hour.
-
Cool the reaction to room temperature, add water (1 mL), and concentrate the solvent.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude this compound.
-
3.3. Purification Protocol: Flash Column Chromatography
-
Rationale: The basic nitrogen of the pyridine ring can cause significant tailing of the product spot on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase to improve peak shape and achieve efficient separation.[12]
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 Hexane/Ethyl Acetate with 0.1% TEA).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried powder onto the top of the packed column (dry loading).[12]
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to a final composition of approximately 80:20 Hexane/Ethyl Acetate (containing 0.1% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC, visualizing with a UV lamp (254 nm).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
-
Characterization and Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is paramount. The following table outlines the expected spectroscopic data for this compound, based on analyses of related isomers and fundamental NMR principles.[13][14][15]
| Analysis Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~2.4-2.6 ppm (s, 3H): Methyl protons at C3 on the furan ring. δ ~7.2-7.8 ppm (m, 2H): Protons on the pyridine ring. The proton at C4 will likely be a doublet, and the proton at C5 a doublet of doublets. δ ~8.3-8.6 ppm (d, 1H): Proton at C7, alpha to the pyridine nitrogen, shifted downfield. δ ~7.5-7.7 ppm (s, 1H): Proton at C2 on the furan ring. |
| ¹³C NMR (CDCl₃) | δ ~12-15 ppm: Methyl carbon. δ ~110-155 ppm: Aromatic carbons. Expect 7 distinct signals. The carbons adjacent to the nitrogen (C7) and oxygen (C7a, C3a) will be significantly deshielded. |
| Mass Spec (EI) | M⁺ at m/z = 133: The molecular ion peak corresponding to the molecular weight of C₈H₇NO.[16] |
| FT-IR | ~3100-3000 cm⁻¹: C-H stretching (aromatic). ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic system. ~1250-1050 cm⁻¹: C-O stretching of the furan ring. |
Protocols for Reactivity and Further Functionalization
The utility of this compound as a scaffold lies in its potential for selective functionalization. The distinct electronic nature of the furan and pyridine rings allows for targeted chemical modifications.
Caption: Key reactivity pathways for scaffold modification.
5.1. Protocol for N-Oxidation:
-
Rationale: Oxidation of the pyridine nitrogen to an N-oxide activates the ring for different types of transformations, including nucleophilic substitution at the C7 position.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-oxide, which can be purified by chromatography.
-
5.2. Protocol for Electrophilic Substitution on the Furan Ring:
-
Rationale: The furan ring is electron-rich and thus susceptible to electrophilic aromatic substitution, likely at the C2 position, which is electronically activated and sterically accessible.
-
Procedure (for Bromination):
-
Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMF (0.2 M).
-
Cool the solution to 0 °C and add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude product by flash chromatography to isolate the 2-bromo derivative.
-
5.3. Application Note: Late-Stage Functionalization via C-H Fluorination/SₙAr
-
Rationale: Modern methods allow for the direct C-H fluorination of pyridines at the position alpha to the nitrogen.[17] The resulting 2-fluoropyridine moiety is an excellent substrate for nucleophilic aromatic substitution (SₙAr), enabling the introduction of a wide array of functional groups (amines, alcohols, thiols) at a late stage. This two-step sequence is a powerful strategy for rapidly generating a library of analogues for structure-activity relationship (SAR) studies.[17]
References
-
Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
Ibrahim, M. M., et al. (n.d.). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
-
SpectraBase. (n.d.). 3-Methylfuro[2,3-b]pyridine. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
-
International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: PYRIDINE. [Link]
-
PubChem. (n.d.). 2-Methylfuro[3,2-c]pyridine. National Center for Biotechnology Information. [Link]
-
Yıldırım, S., & Sarıpınar, E. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]
-
Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(15), 4488. [Link]
-
Bradiaková, I., et al. (2009). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Chemical Papers. [Link]
-
Lee, S., & Sanford, M. S. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(38), 12241–12246. [Link]
-
Reddy, T. R., et al. (2022). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 12(40), 26033–26038. [Link]
-
Bradiaková, I., et al. (2009). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. ResearchGate. [Link]
-
Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. [Link]
-
Nikolova, S., et al. (2019). 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
-
Bradiaková, I., et al. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]
-
Rateb, A. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. [Link]
-
Fedin, V., et al. (n.d.). Methods for preparation of furo[3,2-c]pyridines. ResearchGate. [Link]
-
Gule, N., & Plietker, B. (2013). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 11(36), 6023-6034. [Link]
-
Iaroshenko, V. O., et al. (2022). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 27(21), 7247. [Link]
-
LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 2-Methylfuro[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
PubChem. (n.d.). Furo(3,2-b)pyridine. National Center for Biotechnology Information. [Link]
-
Nishikawa, M., et al. (2016). CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. Dalton Transactions, 45(20), 8444–8449. [Link]
-
Mojumdar, S. C., et al. (2011). Benzofuro[3,2-c]pyridine synthesis and coordination reactions. ResearchGate. [Link]
-
Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. kishida.co.jp [kishida.co.jp]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. lobachemie.com [lobachemie.com]
- 9. PYRIDINE [training.itcilo.org]
- 10. 2-Methylfuro[3,2-c]pyridine | C8H7NO | CID 13803064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elucidating the Mechanism of Action of 3-Methylfuro[2,3-c]pyridine
Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and medicinal chemistry.
Introduction
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of the broader furopyridine class have demonstrated a wide range of pharmacological activities, including potent anticancer and kinase inhibitory effects.[2][3] This has led to their investigation as potential therapeutic agents targeting critical cellular signaling pathways. For instance, various furopyridine derivatives have been identified as inhibitors of key enzymes such as Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and cdc-like kinases (CLKs).[2][3][4][5]
This document provides a comprehensive guide to elucidating the mechanism of action (MoA) of a novel compound from this class, using 3-Methylfuro[2,3-c]pyridine as a representative example. The following protocols and workflows are designed as a self-validating system, guiding the researcher from initial broad-spectrum activity screening to specific target identification and downstream pathway analysis.
Part 1: Initial Biological Characterization & Hypothesis Generation
The first step in characterizing a novel compound is to determine its biological activity profile. This typically begins with assessing its cytotoxicity against a panel of cancer cell lines and screening for inhibition of common drug target families, such as protein kinases.
Global Cytotoxicity Profiling using the MTT Assay
A foundational experiment is to assess the cytotoxic or anti-proliferative effects of this compound across a diverse panel of human cancer cell lines. This can help identify cancer types that are particularly sensitive to the compound, providing initial clues about its potential mechanism of action. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[2]
Experimental Protocol: MTT Assay for Cytotoxicity [2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a suitable solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) for this compound |
| MCF-7 | Breast Cancer | 5.2 |
| HCT-116 | Colon Cancer | 2.1 |
| A549 | Lung Cancer | 8.9 |
| HepG2 | Liver Cancer | 4.5 |
Broad-Spectrum Kinase Profiling
Given that many furopyridine derivatives exhibit kinase inhibitory activity, a broad-spectrum kinase panel is a logical next step to identify potential molecular targets.[2][3] This can be performed using commercially available services that screen the compound against hundreds of kinases.
Workflow for Kinase Profiling
Caption: Workflow for identifying kinase targets.
Part 2: Specific Target Validation & Cellular Engagement
Based on the initial screening, let us hypothesize that this compound shows potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The next steps are to validate this interaction both in vitro and in a cellular context.
In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on the purified CDK2 enzyme.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction buffer containing the purified active CDK2/Cyclin A2 enzyme complex and a suitable substrate (e.g., a histone H1-derived peptide).
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method).
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the signal on a plate reader.
-
IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve.
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | IC₅₀ (µM) for this compound | Reference Inhibitor (Roscovitine) IC₅₀ (µM) |
| CDK2/Cyclin A2 | 0.45 | 0.39[3] |
| CDK1/Cyclin B | 5.8 | - |
| PI3Kα | > 50 | - |
Cellular Target Engagement: Phospho-Protein Western Blot
To confirm that this compound inhibits CDK2 activity within cells, we can measure the phosphorylation of its downstream substrates, such as Retinoblastoma protein (Rb).
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Treatment: Treat a sensitive cell line (e.g., HCT-116) with increasing concentrations of this compound for a relevant time period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Rb (Ser807/811) and total Rb. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phospho-Rb to total Rb. A dose-dependent decrease in this ratio indicates cellular target engagement.
Part 3: Elucidation of Downstream Cellular Effects
Inhibition of CDK2 is expected to cause a cell cycle arrest at the G1/S transition. This hypothesis can be tested using flow cytometry.
Cell Cycle Analysis by Flow Cytometry
Experimental Protocol: Propidium Iodide Staining
-
Cell Treatment: Treat HCT-116 cells with this compound at concentrations corresponding to 1x and 5x its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would support the proposed mechanism of action.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action, where this compound inhibits CDK2, leading to a G1 cell cycle arrest.
Caption: Hypothesized MoA of this compound.
Conclusion
This application guide outlines a systematic and robust strategy for elucidating the mechanism of action of novel furo[2,3-c]pyridine derivatives, exemplified by this compound. By progressing from broad phenotypic screening to specific target validation and downstream pathway analysis, researchers can build a comprehensive and evidence-based understanding of a compound's biological activity. The protocols provided herein are established methods in cell and molecular biology, ensuring scientific integrity and reproducibility. Further studies could involve structural biology (co-crystallization with the target protein), advanced proteomics to identify off-targets, and in vivo efficacy studies in relevant animal models.
References
-
Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, S., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. Available at: [Link]
-
Abdel-Maksoud, M.S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Szelenberger, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]
-
Çakır, G., & Demir, Y. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at: [Link]
-
Dashyan, S.S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Available at: [Link]
-
Ibrahim, M.M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]
-
Monem, A.S., et al. (2009). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of Fluorine Chemistry. Available at: [Link]
-
Dwivedi, A.R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
El-Metwaly, A.M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. Available at: [Link]
-
Szelenberger, R., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Otrusinova, O., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition in English. Available at: [Link]
-
PubChem. (n.d.). 2-Methylfuro[3,2-c]pyridine. PubChem. Available at: [Link]
-
Otrusinova, O., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Methylfuro[2,3-c]pyridine. PubChem. Available at: [Link]
Sources
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for Determining the Pharmacokinetics and ADME Profile of Furopyridine Compounds
For: Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel furopyridine-based chemical entities.
Introduction: The Furopyridine Scaffold in Modern Drug Discovery
Furopyridines, a class of bicyclic heteroaromatic compounds, have emerged as a privileged scaffold in medicinal chemistry. The fusion of a furan ring with a pyridine ring creates a unique electronic and structural architecture, offering a versatile platform for designing potent and selective therapeutic agents. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets, while the overall structure can modulate physicochemical properties like lipophilicity and aqueous solubility.[1] As with any chemical series, early and comprehensive characterization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to identify candidates with a high probability of clinical success and to guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[2][3]
This document provides a detailed guide to the essential in vitro and in vivo assays for characterizing the pharmacokinetic profile of novel furopyridine compounds. It is designed not merely as a list of procedures, but as a strategic framework, explaining the causality behind experimental choices to ensure the generation of robust, decision-driving data.
Strategic Overview: A Phased Approach to ADME Profiling
A tiered or phased approach to ADME testing is the most resource-efficient strategy in early drug discovery.[2][3] Initial high-throughput screens are designed to quickly eliminate compounds with major liabilities, while more complex, lower-throughput assays are reserved for promising candidates.
Caption: Phased ADME screening cascade for furopyridine development.
Part 1: Physicochemical Properties & Early Absorption
Fundamental physicochemical properties govern a compound's behavior in biological systems. These initial assays are high-throughput and crucial for interpreting all subsequent ADME data.
Aqueous Solubility
Scientific Rationale: Poor aqueous solubility is a primary reason for low oral bioavailability and can lead to unreliable data in other in vitro assays.[3][4] A compound must be in solution to be absorbed. Kinetic solubility is measured in early discovery as it reflects the rapid dissolution required after oral administration and is amenable to high-throughput formats.[5][6]
Protocol: Kinetic Solubility via Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the furopyridine compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.
-
Solubilization: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for dissolution.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Quantification: Compare the reading to a calibration curve prepared from a dilution series of the compound in DMSO/PBS to determine the concentration at which precipitation occurs.[7][8]
Membrane Permeability (PAMPA)
Scientific Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free, high-throughput method to predict passive diffusion across the gastrointestinal (GI) tract.[1] It is a cost-effective way to rank-order compounds before advancing them to more complex cell-based assays. The assay measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[9]
Protocol: PAMPA-GIT
-
Membrane Coating: Coat the filter of each well in a 96-well PVDF filter plate (donor plate) with 5 µL of a 2% solution of lecithin in dodecane. Allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare a 500 µM solution of the furopyridine compound in PBS (pH 7.4) from a DMSO stock (final DMSO concentration ≤1%). Add 200 µL of this solution to each well of the coated donor plate.
-
Assay Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-18 hours with gentle shaking.[10]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the furopyridine compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) Where VD and VA are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.[10]
Table 1: Example Physicochemical and Early Absorption Data for Furopyridine Analogs
| Compound ID | Kinetic Solubility (µM) at pH 7.4 | PAMPA Papp (10⁻⁶ cm/s) | Permeability Class |
| Furopyridine-A | 150 | 12.5 | High |
| Furopyridine-B | 25 | 1.8 | Moderate |
| Furopyridine-C | < 5 | 0.2 | Low |
| Propranolol (Control) | > 200 | > 10 | High |
| Atenolol (Control) | > 200 | < 1 | Low |
Part 2: In Vitro ADME Profiling for Lead Characterization
Compounds that pass the initial screening are subjected to more detailed in vitro assays to build a comprehensive ADME profile.
Cell-Based Permeability (Caco-2 Assay)
Scientific Rationale: While PAMPA assesses passive diffusion, the Caco-2 assay provides a more biologically relevant model of the human intestinal barrier.[11] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that express both influx and efflux transporters (e.g., P-glycoprotein, P-gp).[] This assay measures not only passive permeability but also the impact of active transport, providing an efflux ratio (ER) to identify if a compound is a substrate of efflux pumps like P-gp.[13]
Caption: Bidirectional transport in the Caco-2 permeability assay.
Protocol: Caco-2 Bidirectional Permeability
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., >300 Ω·cm²).
-
Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.
-
A-to-B Permeability:
-
Add fresh assay buffer to the basolateral (bottom) chamber.
-
Add assay buffer containing the furopyridine compound (e.g., 10 µM) to the apical (top) chamber.
-
-
B-to-A Permeability:
-
Add fresh assay buffer to the apical chamber.
-
Add assay buffer containing the furopyridine compound to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Quantify the compound concentration using LC-MS/MS.
-
Calculations: Calculate the Papp for both directions (A-to-B and B-to-A). The Efflux Ratio is Papp(B-A) / Papp(A-B).[][14]
Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[15] Human Liver Microsomes (HLM) are subcellular fractions containing these enzymes and are used to determine a compound's intrinsic clearance (CLint) — its inherent rate of metabolism.[16][17] A high CLint often translates to a short half-life and poor oral bioavailability in vivo.
Protocol: HLM Intrinsic Clearance
-
Reagents:
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL).
-
NADPH regenerating system (NRS) solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (100 mM, pH 7.4).
-
-
Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM and buffer to 37°C.
-
Initiation: Add the furopyridine compound (final concentration 1 µM) to the HLM mixture. Pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NRS solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.[18]
-
Negative Control: Run a parallel incubation without the NRS to control for non-enzymatic degradation.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).[18]
Plasma Protein Binding (PPB)
Scientific Rationale: Most drugs bind to plasma proteins (like albumin and α1-acid glycoprotein). It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target and to be metabolized or cleared.[19] High plasma protein binding can significantly impact a drug's distribution and efficacy.[3] Rapid Equilibrium Dialysis (RED) is the gold-standard method for determining the fraction unbound (fu).[20][21]
Protocol: PPB by Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare the single-use RED device inserts according to the manufacturer's protocol.
-
Sample Preparation: Spike the furopyridine compound into plasma (human, rat, etc.) at a final concentration of 1 µM.
-
Loading the Device:
-
Add the spiked plasma (e.g., 300 µL) to the sample chamber (red ring) of the RED device.
-
Add dialysis buffer (PBS, pH 7.4) (e.g., 500 µL) to the buffer chamber.[20]
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.
-
Sampling: After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot in a 1:1 ratio.
-
Analysis: Precipitate proteins with acetonitrile (containing an internal standard) and analyze the supernatant from both chambers by LC-MS/MS to determine compound concentration.
-
Calculation:
-
Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
-
% Bound = (1 - fu) * 100.[22]
-
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of drug-drug interactions (DDIs).[23] If a furopyridine compound inhibits an enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of that other drug. High-throughput fluorescent assays are used for initial screening to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[24][25]
Protocol: Fluorometric CYP Inhibition Assay
-
Reagents: Recombinant human CYP enzymes (baculosomes), specific fluorogenic probe substrates for each isoform, and an NADPH regenerating system.
-
Inhibitor Plate: Prepare a serial dilution of the furopyridine compound in buffer in a 96-well plate.
-
Reaction Mixture: In a separate plate, prepare a reaction mixture containing the CYP enzyme and its specific probe substrate in buffer.
-
Incubation: Add the furopyridine dilutions to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Measurement: Read the plate on a fluorescence plate reader at timed intervals. The rate of increase in fluorescence corresponds to the rate of metabolism of the probe substrate.
-
Data Analysis: Calculate the percent inhibition for each furopyridine concentration relative to a vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[26]
Table 2: Example In Vitro ADME Data for a Lead Furopyridine Candidate
| Parameter | Assay System | Result | Interpretation |
| Permeability | |||
| Papp (A→B) | Caco-2 | 18.5 x 10⁻⁶ cm/s | High Permeability |
| Papp (B→A) | Caco-2 | 21.2 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio | Caco-2 | 1.15 | Not a P-gp substrate |
| Metabolic Stability | |||
| t½ | Human Liver Microsomes | 45 min | Moderate Stability |
| CLint | Human Liver Microsomes | 34.1 µL/min/mg | Moderate Clearance |
| Distribution | |||
| % Bound | Human Plasma | 85% | Moderately Bound |
| Fraction Unbound (fu) | Human Plasma | 0.15 | |
| CYP Inhibition | |||
| IC50 vs. CYP1A2 | Recombinant Human | > 50 µM | Low Risk |
| IC50 vs. CYP2C9 | Recombinant Human | > 50 µM | Low Risk |
| IC50 vs. CYP2C19 | Recombinant Human | 22 µM | Low-Moderate Risk |
| IC50 vs. CYP2D6 | Recombinant Human | > 50 µM | Low Risk |
| IC50 vs. CYP3A4 | Recombinant Human | 8.5 µM | Potential Risk |
Part 3: In Vivo Pharmacokinetics & Data Integration
The ultimate goal of in vitro ADME profiling is to predict the in vivo pharmacokinetic (PK) behavior of a compound. An in vivo PK study in a rodent species (typically rat) is the first step to understanding how the compound behaves in a whole organism.
Rodent Pharmacokinetic Study
Scientific Rationale: This study provides key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[27] Comparing intravenous (IV) and oral (PO) dosing allows for the determination of absolute bioavailability, which differentiates poor absorption from high first-pass metabolism.[28]
Protocol: Rat IV/PO Crossover PK Study
-
Animals: Use male Sprague-Dawley rats (n=3-4 per group) with cannulated jugular veins for serial blood sampling.[29]
-
Formulation:
-
IV Dose: Formulate the furopyridine compound in a solubilizing vehicle (e.g., 20% Solutol HS 15 in saline) at a concentration for a 1-2 mg/kg dose.
-
PO Dose: Formulate in an oral vehicle (e.g., 0.5% methylcellulose in water) for a 5-10 mg/kg dose.
-
-
Dosing:
-
IV Group: Administer the dose as a slow bolus via the tail vein.
-
PO Group: Administer the dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[30]
-
Sample Processing: Immediately process blood to plasma by centrifugation and store samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the furopyridine compound in the plasma samples using a validated LC-MS/MS method. Method validation should assess accuracy, precision, selectivity, and stability according to FDA guidelines.[31][32][33]
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters, including AUC (Area Under the Curve), CL, Vdss (Volume of distribution at steady state), t½, and %F (Bioavailability = (AUCPO/DosePO) / (AUCIV/DoseIV) * 100).[29]
Table 3: Example Rat Pharmacokinetic Parameters for a Furopyridine Candidate
| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) | Units |
| Cmax | 1250 | 850 | ng/mL |
| Tmax | - | 1.0 | h |
| AUC0-inf | 2850 | 6100 | ng*h/mL |
| t½ | 3.5 | 3.8 | h |
| CL | 5.8 | - | mL/min/kg |
| Vdss | 1.5 | - | L/kg |
| F (%) | - | 42.8 | % |
Data Integration with Physiologically Based Pharmacokinetic (PBPK) Modeling
Scientific Rationale: PBPK modeling is a powerful computational tool that integrates physicochemical, in vitro ADME, and in vivo PK data to simulate a drug's disposition in the body.[34][35] Early PBPK models built with in vitro data can predict in vivo PK profiles in animals, helping to refine study designs and reduce animal use.[36][37] As clinical data becomes available, these models can be refined to predict human PK, potential DDIs, and outcomes in special populations.[38]
Caption: Integration of in vitro data into a PBPK modeling workflow.
Conclusion
A thorough and systematic evaluation of the ADME and pharmacokinetic properties of novel furopyridine compounds is essential for successful drug development. The protocols and strategies outlined in this guide provide a robust framework for generating high-quality, decision-enabling data. By integrating physicochemical, in vitro, and in vivo results, often with the aid of computational tools like PBPK modeling, research teams can effectively identify and optimize furopyridine candidates with the greatest potential to become safe and effective medicines.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Frontiers in Pharmacology. (2022). Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs. [Link]
-
Bio-protocol. (2014). Protein Binding by Equilibrium Dialysis. [Link]
-
National Institutes of Health (NIH). (2022). Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs. [Link]
-
PubChem - National Institutes of Health. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Springer Link. (2020). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]
-
University of Washington. Caco2 assay protocol. [Link]
-
National Institutes of Health (NIH). (2015). Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
National Institutes of Health (NIH). (2010). High-throughput fluorescence assay of cytochrome P450 3A4. [Link]
-
IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
Evotec (Cyprotex). Microsomal Stability. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Wikipedia. Physiologically based pharmacokinetic modelling. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
-
ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Reaction Biology. Cytochrome P450 Assay Services. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
ResearchGate. (2018). Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development. [Link]
-
SlideShare. Caco 2 Cell Permeability Assay. [Link]
-
BioDuro. In Vivo PK and TK. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
YouTube - Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]
-
SlideShare. In Vitro ADMET Considerations for Drug Discovery and Lead Generation. [Link]
-
Meadowhawk Biolabs. DISCOVERY IN VIVO PHARMACOKINETICS. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
BioIVT. Fluorescence CYP Inhibition Assays. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
-
National Institutes of Health (NIH). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
-
Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]
-
ResearchGate. (2025). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]
-
National Institutes of Health (NIH). (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]
-
U.S. Food and Drug Administration (FDA). V B. Metabolism and Pharmacokinetic Studies. [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. enamine.net [enamine.net]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. iphasebiosci.com [iphasebiosci.com]
- 22. bioivt.com [bioivt.com]
- 23. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 24. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bioivt.com [bioivt.com]
- 27. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 28. fda.gov [fda.gov]
- 29. parazapharma.com [parazapharma.com]
- 30. irp.cdn-website.com [irp.cdn-website.com]
- 31. resolvemass.ca [resolvemass.ca]
- 32. fda.gov [fda.gov]
- 33. fda.gov [fda.gov]
- 34. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 35. researchgate.net [researchgate.net]
- 36. Frontiers | Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs [frontiersin.org]
- 37. Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies: A Feasible Strategy to Practice the Principles of 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of 3-Methylfuro[2,3-c]pyridine
Introduction: A Strategic Approach to a Novel Scaffold
3-Methylfuro[2,3-c]pyridine represents a novel chemical entity built upon the furo[2,3-c]pyridine scaffold. This heterocyclic system is of significant interest in medicinal chemistry, as related structures are found in compounds with diverse and potent biological activities, including antiviral (e.g., as HIV-1 protease inhibitors) and neurotropic properties.[1][2] The pyridine ring is a common feature in a vast number of FDA-approved drugs, highlighting its importance as a pharmacophore that can improve solubility and hydrogen bonding capacity.[3][4][5]
Given that the specific biological targets and activities of this compound are currently uncharacterized, this guide provides a comprehensive, step-by-step framework for its initial investigation. The experimental design detailed herein follows a logical progression from fundamental characterization to broad-based screening and subsequent target deconvolution. This strategy is designed to efficiently uncover its therapeutic potential and mechanism of action, a critical challenge in modern drug discovery.[6][7][8]
PART 1: Foundational Characterization
Before initiating any biological screening, a thorough physicochemical characterization of this compound is mandatory.[9] These fundamental properties are critical for ensuring data quality, reproducibility, and for informing subsequent formulation and assay development.[10][11]
Purity and Identity Confirmation
The first step is to unequivocally confirm the identity and purity of the synthesized compound.[12]
Protocol 1: Purity and Identity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Causality: The spectral data will confirm the chemical structure by showing the expected proton and carbon signals, their integrations, multiplicities, and chemical shifts, matching the structure of this compound.
-
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to determine the exact mass.
-
Causality: The measured mass should correspond to the calculated molecular weight (133.15 g/mol ) and formula (C₈H₇NO), confirming the elemental composition.[12]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method using a suitable column (e.g., C18) and mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Causality: This analysis will determine the purity of the compound, ideally demonstrating a single major peak (>95%). This is crucial to ensure that any observed biological activity is due to the compound of interest and not an impurity.
-
Physicochemical Properties Assessment
Understanding properties like solubility and stability is essential for designing reliable biological assays.[13][14]
| Property | Method | Rationale & Importance |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays (e.g., using HPLC-UV or nephelometry) | Determines the maximum concentration usable in aqueous biological buffers, preventing compound precipitation in assays.[10] |
| Lipophilicity (LogP/LogD) | Shake-flask method or RP-HPLC | Predicts membrane permeability and potential for non-specific binding.[10] Crucial for interpreting cell-based assay results. |
| Chemical Stability | pH Stability Profile (e.g., incubation in buffers from pH 2 to 10) | Assesses degradation over time under various pH conditions, ensuring compound integrity during assay incubation periods.[9][10] |
| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH, which influences solubility, permeability, and target binding.[13] |
PART 2: Initial Biological Profiling - A Phenotypic Approach
With an uncharacterized compound, a target-agnostic, phenotypic screening approach is the most logical starting point.[6][15][] This strategy allows the compound's effect to be observed in a complex biological system, such as a living cell, without preconceived notions about its molecular target.[17][18]
General Cytotoxicity Assessment
A primary screen to determine the compound's general toxicity is essential to establish a suitable concentration range for subsequent, more specific assays.
Protocol 2: MTS Assay for Cell Viability This protocol is a colorimetric assay for assessing metabolic activity.[19] NAD(P)H-dependent dehydrogenases in viable cells reduce the MTS tetrazolium compound to a colored formazan product.[19]
-
Cell Plating:
-
Seed a panel of cell lines (e.g., HeLa - cervical cancer, HepG2 - liver cancer, NIH-3T3 - normal fibroblast) in 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
Self-Validation: The inclusion of multiple cell lines of different origins (cancerous, non-cancerous, different tissues) provides an internal cross-validation. A compound showing potent cytotoxicity in all lines suggests a general toxic mechanism, whereas selectivity for one line (e.g., a cancer cell line) is a more promising result for targeted therapy.
Broad-Based Phenotypic Screening
Assuming the compound is not universally cytotoxic at low concentrations, the next step is to screen it in a series of assays that probe different biological pathways.[15][22]
Experimental Workflow: Phenotypic Screening Cascade
Caption: A logical workflow for the initial screening of this compound.
Recommended Primary Phenotypic Assays:
| Assay Type | Example Protocol | Biological Question Addressed |
| Anti-inflammatory | Measure TNF-α or IL-6 release from LPS-stimulated macrophages (e.g., RAW 264.7) via ELISA. | Does the compound modulate the innate immune response? |
| Antioxidant | Use cell-free assays like DPPH or ABTS radical scavenging to measure direct antioxidant capacity.[23][24] | Does the compound have direct radical scavenging properties? |
| Antimicrobial | Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (C. albicans).[25] | Does the compound inhibit microbial growth? |
| Kinase Inhibition | Submit the compound for profiling against a large panel of recombinant human kinases (commercial service). | Does the compound inhibit specific protein kinases, a major class of drug targets? |
PART 3: Target Deconvolution Strategies
If a reproducible "hit" is identified in a phenotypic screen, the most challenging and critical step is to identify the specific molecular target(s) responsible for the observed effect.[7][8] This process is known as target deconvolution.
Conceptual Workflow for Target Identification
The general strategy involves using the small molecule as a "bait" to capture its binding partners from a complex biological sample.
Target Deconvolution Workflow
Caption: Workflow for affinity chromatography-based target deconvolution.
Key Methodologies for Target Deconvolution
Several powerful techniques can be employed to identify the molecular target of a bioactive small molecule.[26][27]
| Method | Principle | Advantages | Considerations |
| Affinity Chromatography | The compound is immobilized on a solid support and used to "pull down" binding proteins from a cell lysate.[26][28] | Direct physical interaction is captured; widely used and well-established. | Requires synthesis of a functionalized probe; linker attachment can affect binding. |
| Expression Cloning | A library of proteins (e.g., displayed on phage) is screened for binding to the immobilized compound.[26][27] | Can identify targets without needing cell lysates; good for extracellular or secreted proteins. | Requires specialized libraries; may miss targets that require post-translational modifications. |
| Protein Microarrays | The labeled compound is incubated with a microarray slide containing thousands of purified, immobilized proteins.[26][27] | High-throughput; allows for direct screening against a large portion of the proteome. | Proteins are denatured or removed from their native context; potential for false positives. |
Protocol 3: Conceptual Protocol for Affinity Chromatography Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group for conjugation to a solid support or a biotin tag.
-
Immobilization: Covalently attach the probe to activated beads (e.g., NHS-activated sepharose) or, if biotinylated, bind to streptavidin-coated beads.
-
Protein Incubation: Lyse cells from the "hit" phenotype assay under non-denaturing conditions. Incubate the clarified lysate with the compound-conjugated beads. A control experiment using beads without the compound is essential.
-
Washing: Perform a series of stringent washes with buffer to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins, for example, by using a buffer with high salt concentration, a pH shift, or by adding an excess of the free (non-immobilized) compound to competitively displace the bound proteins.
-
Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE and identify the unique bands in the compound lane by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]
-
Candidate Validation: Validate promising candidates from the MS analysis using orthogonal methods. For example, use siRNA to knock down the candidate protein and see if it recapitulates the original phenotype, or use Surface Plasmon Resonance (SPR) to confirm a direct binding interaction with the compound.
Conclusion
The experimental framework presented here provides a robust and logical pathway for the initial characterization and biological screening of the novel compound this compound. By progressing from fundamental physicochemical analysis to broad phenotypic screening and culminating in specific target deconvolution strategies, researchers can systematically uncover the compound's therapeutic potential. Each step is designed with internal controls and validation points to ensure scientific rigor and the generation of reliable, actionable data, paving the way for future lead optimization and drug development efforts.
References
-
Technology Networks. (2018-11-29). 5 Target Deconvolution Approaches in Drug Discovery. Available from: [Link]
-
Expert Opinion on Drug Discovery. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Available from: [Link]
-
National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Sygnature Discovery. Phenotypic Screening. Available from: [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link]
-
National Center for Biotechnology Information. (2016-01-01). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Available from: [Link]
-
PubMed. (2015-06-05). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Available from: [Link]
-
Semantic Scholar. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Available from: [Link]
-
Technology Networks. (2025-04-24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]
-
Creative Biolabs. Phenotypic Screening. Available from: [Link]
-
National Center for Biotechnology Information. (2013-01-18). Target deconvolution techniques in modern phenotypic profiling. Available from: [Link]
-
National Center for Biotechnology Information. (2017-02-22). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Available from: [Link]
-
Langhua. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available from: [Link]
-
ACS Publications. (2017-02-10). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Available from: [Link]
-
Creative Biolabs. Physicochemical Characterization. Available from: [Link]
-
Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]
-
PubMed. (2018-05-09). In Vitro Screening of Bioactive Compounds in some Gluten-Free Plants. Available from: [Link]
-
International Journal of Research and Publication and Reviews. (2024-05-18). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. Available from: [Link]
-
Routledge. Modern Green Chemistry and Heterocyclic Compounds: Molecular Design, Synthesis, and Biological Evaluation. Available from: [Link]
-
Research Journal of Medicinal Plants. (2022-07-01). Screening of Bioactive Compounds and Potential Drug Targets for Cirrhosis Associated Cardiac Hypertrophy. Available from: [Link]
-
ResearchGate. (2021-09-07). (PDF) Design and synthesis of novel heterocyclic compounds as a PPAR-γ agonist. Available from: [Link]
-
MDPI. (2021-09-28). In-Vitro Screenings for Biological and Antioxidant Activities of Water Extract from Theobroma cacao L. Pod Husk: Potential Utilization in Foods. Available from: [Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Novel Heterocyclic Antitumor Compounds. Available from: [Link]
-
PubMed. (2025-02-05). Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. Available from: [Link]
-
PubMed. (2024-05-18). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Available from: [Link]
-
National Center for Biotechnology Information. (2017-01-01). In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. Available from: [Link]
-
The Japan Institute of Heterocyclic Chemistry. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Available from: [Link]
-
Semantic Scholar. (2009-08-25). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Available from: [Link]
-
ResearchGate. (2025-08-07). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (2025-09-04). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Available from: [Link]
-
National Center for Biotechnology Information. (2021-04-11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
ResearchGate. Fused Pyridine Derivatives: Synthesis and Biological Activities. Available from: [Link]
-
MDPI. (2022-03-22). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
Royal Society of Chemistry. (2024-01-01). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
-
PubMed. (2021-04-11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
Sources
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery | Semantic Scholar [semanticscholar.org]
- 9. langhuapharma.com [langhuapharma.com]
- 10. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 11. pacelabs.com [pacelabs.com]
- 12. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 13. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 18. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Methylfuro[2,3-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Methylfuro[2,3-c]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its synthesis and improve your reaction yields.
Introduction to this compound Synthesis
This compound is a key structural motif in many biologically active compounds.[1] Its synthesis, however, can be challenging, often resulting in modest yields. This guide provides a systematic approach to identifying and resolving common issues encountered during its synthesis. We will explore critical parameters, from starting materials to reaction conditions and work-up procedures, to help you optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several approaches to synthesizing the furo[2,3-c]pyridine core. The choice of route often depends on the availability of starting materials and the desired substitution pattern. One common strategy involves the construction of the furan ring onto a pre-existing pyridine core. For instance, a multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one has been reported to produce the parent furo[2,3-c]pyridine in good yield.[1] Another documented approach for the synthesis of this compound starts from 2-(furo[2,3-c]pyridin-3-yl)acetic acid, although a modest yield of 12% has been reported under specific conditions.[2]
Q2: My yield of this compound is consistently low. What are the most likely causes?
Low yields can stem from a variety of factors. The most common culprits include:
-
Purity of starting materials: Impurities in your starting materials can interfere with the reaction.
-
Reaction conditions: Suboptimal temperature, reaction time, or solvent can lead to the formation of side products or incomplete conversion.
-
Catalyst activity: If your synthesis involves a catalyst, its activity and loading are critical.
-
Work-up and purification: Product loss during extraction, and purification steps can significantly impact the final yield.
Q3: Are there any specific side reactions I should be aware of?
Side reactions are highly dependent on the chosen synthetic route. However, in reactions involving the cyclization to form the furan ring, common side products can arise from incomplete cyclization, over-oxidation, or rearrangement of intermediates. For palladium-catalyzed reactions, which are sometimes employed in the synthesis of related structures, issues like catalyst deactivation or competing reductive dehalogenation can occur.[3]
Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their probable causes, and actionable solutions to improve the yield of your this compound synthesis.
Problem 1: Low or No Product Formation
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inactive or Impure Starting Materials | - Verify the purity of starting materials using techniques like NMR or GC-MS.- Purify starting materials if necessary (e.g., recrystallization, distillation, or chromatography). | Impurities can poison catalysts, react with reagents, or promote side reactions, thus inhibiting the formation of the desired product. |
| Suboptimal Reaction Temperature | - Systematically vary the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal condition.- For reactions involving heating, ensure uniform heat distribution. | The rate of reaction is highly dependent on temperature. An optimal temperature ensures a sufficient reaction rate without promoting decomposition or side reactions. |
| Incorrect Solvent | - Screen a range of solvents with different polarities and boiling points.- Ensure the solvent is anhydrous if the reaction is moisture-sensitive. | The solvent can influence the solubility of reactants, the stability of intermediates, and the reaction pathway. |
| Catalyst Issues (if applicable) | - Use a fresh batch of catalyst.- Optimize the catalyst loading.- If using a palladium catalyst, consider using a ligand that can stabilize the active species. | The activity of a catalyst can degrade over time. The correct catalyst-to-substrate ratio is crucial for efficient turnover. |
Problem 2: Formation of Multiple Products/Impure Product
| Probable Cause | Recommended Solution | Scientific Rationale |
| Side Reactions Due to High Temperature | - Lower the reaction temperature.- Consider a stepwise addition of reagents to control the reaction exotherm. | Higher temperatures can provide the activation energy for undesired reaction pathways, leading to a mixture of products. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the reactants.- Use a syringe pump for the slow addition of a limiting reagent. | An excess of a particular reactant can lead to the formation of byproducts. |
| Air or Moisture Contamination | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and freshly dried glassware. | Many organometallic reagents and intermediates are sensitive to air and moisture, which can lead to decomposition or unwanted side reactions. |
| Inadequate Mixing | - Ensure efficient stirring throughout the reaction. | Proper mixing is essential for maintaining a homogeneous reaction mixture and ensuring consistent reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of Furo[2,3-c]pyridine via Aromatization (Adapted from Chang & Tai, 2011)
This protocol outlines the final aromatization step to form the furo[2,3-c]pyridine core, which has been reported with a high yield.[1]
Materials:
-
Reduced furo[2,3-c]pyridine precursor (e.g., compound 6 in Chang & Tai, 2011)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the reduced furo[2,3-c]pyridine precursor in anhydrous THF.
-
Add potassium tert-butoxide (t-BuOK) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Cool the reaction mixture and quench with water.
-
Concentrate the mixture under reduced pressure to remove THF.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure furo[2,3-c]pyridine.
Visualizing the Workflow
General Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
References
- Shiotani, S., Tsuno, T., Tanaka, T., Tsuiki, M., & Itoh, K. (1995). Journal of Heterocyclic Chemistry, 32(1), 129-139.
- Chang, M. Y., & Tai, H. Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889-1896.
-
Gajdoš, P., et al. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]
-
Xiong, W., et al. (2021). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylfuro[2,3-c]pyridine
Welcome to the technical support center for the purification of 3-Methylfuro[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The following content provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude this compound?
The first and most critical step is to analyze your crude material to understand the impurity profile. A small amount of the crude product should be dissolved and analyzed by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: This will give you a quick visual of the number of components in your mixture. Test a few solvent systems of varying polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to get a good separation between your product and impurities.
-
LC-MS Analysis: This provides more detailed information, including the relative amounts of impurities and their mass-to-charge ratios, which can help in identifying potential side products or unreacted starting materials.
This initial analysis will guide your choice between column chromatography and recrystallization as the primary purification method.
Q2: Should I use column chromatography or recrystallization to purify this compound?
The choice depends on the nature and quantity of impurities, as well as the scale of your reaction.
-
Recrystallization is ideal when you have a solid product with a high degree of purity (>90%) and small amounts of impurities. It is a cost-effective and scalable method for removing minor, soluble impurities.[1][2] The key is finding a solvent system where the compound is highly soluble when hot and poorly soluble when cold.[3]
-
Flash Column Chromatography is necessary when the crude product is an oil, contains multiple impurities with polarities similar to the product, or when the purity level is low. While more labor and solvent-intensive, it offers superior separation power for complex mixtures.[4]
The following decision tree can help guide your choice:
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is a powerful technique, but purifying N-heterocycles like this compound can present unique challenges due to the basicity of the pyridine nitrogen.
Q3: My compound is streaking or tailing badly on the silica TLC plate and column. What's happening and how do I fix it?
Causality: Peak tailing is a classic sign of strong, undesirable interactions between a basic analyte and the acidic surface of silica gel.[5] The lone pair on the pyridine nitrogen interacts with acidic silanol groups (Si-OH) on the silica surface, leading to a secondary retention mechanism that broadens the peak.[5]
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[6]
-
Protocol: Add 0.1-1% triethylamine (TEA) or 0.1% ammonia solution to your eluent mixture. For example, if your solvent system is 70:30 Hexane:EtOAc, prepare it as 69.9:30:0.1 Hexane:EtOAc:TEA. Always re-optimize your Rf on TLC with the modified solvent system before running the column.
-
-
Use an Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a less acidic stationary phase.
Q4: My compound won't elute from the column, even with a very polar solvent system like 100% ethyl acetate.
Causality: This indicates that your compound is either extremely polar or is irreversibly binding to the silica gel. Given the structure of this compound, irreversible binding is a strong possibility if acidic conditions are generated on the column.
Solutions:
-
Check for Stability: First, rule out decomposition. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If the original spot has diminished and new, lower Rf spots have appeared, your compound is likely decomposing on the silica.[4]
-
Increase Eluent Strength with Methanol: If the compound is stable, you need a more polar eluent. A gradient of dichloromethane (DCM) with methanol (MeOH) is a powerful combination for polar compounds.
-
Recommended System: Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0.5%, 1%, 2%, up to 10%).
-
-
Add a Basic Modifier: As in the case of peak tailing, strong binding can be disrupted by adding TEA or ammonia to your DCM/MeOH eluent.[7]
Recommended Chromatography Conditions
Based on protocols for related furo[2,3-c]pyridines, the following table provides excellent starting points for developing your purification method.[8][9]
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice. Consider neutral alumina if severe tailing or decomposition occurs. |
| Solvent System | Hexane / Ethyl Acetate | Good starting point for many N-heterocycles.[9] Adjust ratio to achieve an Rf of 0.2-0.35 for the product on TLC. |
| Dichloromethane / Methanol | Use for more polar compounds that do not move in Hex/EtOAc. | |
| Basic Modifier | 0.1 - 1% Triethylamine (TEA) | Crucial for preventing peak tailing by masking acidic silanol sites.[5][6] |
| Sample Loading | Dry Loading | Recommended if the crude material has poor solubility in the starting eluent. Dissolve the crude in a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[10] |
Troubleshooting Guide: Recrystallization
Recrystallization is an elegant and efficient purification technique when applicable.[2]
Q5: I've tried several solvents, but my compound "oils out" instead of forming crystals. What should I do?
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, or when the solubility of the compound is too high in the chosen solvent.[6] The compound separates as a liquid phase instead of forming a solid crystal lattice.
Solutions:
-
Lower the Temperature of Saturation: The goal is to have the solution become saturated at a lower temperature.
-
Add More Solvent: Add small portions of hot solvent to the oiled-out mixture until a clear solution is reformed. Then, allow it to cool much more slowly. A slower cooling rate (e.g., leaving the flask in the warm heating mantle after turning it off) gives molecules more time to arrange into a crystal lattice.[11]
-
-
Change the Solvent System: Your compound is likely too soluble in the current solvent.
-
Single Solvent: Switch to a solvent in which the compound is less soluble.
-
Two-Solvent System: This is often the best solution. Dissolve your compound in a minimum amount of a "good" hot solvent (one it dissolves well in). Then, add a "poor" hot solvent (one it is insoluble in) dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then cool slowly.[3]
-
Q6: My solution has cooled, but no crystals have formed. How can I induce crystallization?
Causality: Crystal formation requires an initial nucleation event. Sometimes, a supersaturated solution can be stable if there are no nucleation sites for crystals to begin growing.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[6]
-
Add a Seed Crystal: If you have a small crystal of pure product from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after the solution has cooled to room temperature slowly.[3]
Recommended Recrystallization Solvents
Finding the right solvent is an empirical process.[1] The table below lists common solvent systems to test.
| Solvent System | Type | Notes & Strategy |
| Single Solvents | ||
| Isopropanol / Ethanol | Polar Protic | Often a good starting point for moderately polar solids. |
| Ethyl Acetate | Polar Aprotic | Test for good solubility when hot and poor solubility when cold. |
| Toluene | Aromatic | Can be effective for aromatic heterocycles. |
| Two-Solvent Systems | Dissolve in the "Good Solvent" first, then add the "Poor Solvent". | |
| Dichloromethane / Hexane | Good / Poor | A common and effective combination. |
| Ethyl Acetate / Heptane | Good / Poor | Another widely used polar/non-polar pair. |
| Acetone / Water | Good / Poor | Useful if your compound has some water solubility. |
Final Purity Assessment
After purification by either method, it is essential to confirm the purity of your this compound.
-
TLC: Run a TLC of the purified material against the crude starting material. The purified sample should show a single spot.
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method for confirming the structure and assessing purity. The spectrum should be clean, with correct chemical shifts, coupling constants, and integrations.
-
LC-MS: To confirm the mass and obtain a quantitative purity value (e.g., >98% by peak area).
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a solid compound.[3]
By systematically addressing these common issues, researchers can develop a robust and efficient protocol for obtaining high-purity this compound, a critical step for its application in drug discovery and development.
References
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. jackwestin.com [jackwestin.com]
Common side reactions in furopyridine synthesis
An essential isostere of biologically significant molecules like quinoline and benzofuran, the furopyridine scaffold is a cornerstone in medicinal chemistry.[1] However, the fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique and challenging electronic landscape.[1][2] This duality can lead to a variety of side reactions, complicating synthesis, reducing yields, and making purification difficult.
This Technical Support Center provides a series of troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, helping you diagnose and solve common issues encountered during furopyridine synthesis.
Section 1: Low Yields and Incomplete Reactions
Low product yield is one of the most common frustrations in synthesis. The cause can range from suboptimal reaction conditions to competing side reactions that consume starting materials.
Q1: My intramolecular cyclization (e.g., Dieckmann condensation) to form the furan ring is sluggish or failing completely. What's going wrong?
A1: The Dieckmann condensation and similar cyclizations are critical for forming the furan ring onto a pyridine backbone. Their success hinges on the efficient formation of an enolate intermediate, which is highly sensitive to reaction conditions.[3]
Common Causes and Solutions:
-
Presence of Moisture: The enolate intermediate is a strong base and will be readily quenched by any protic species, especially water. This is the most frequent cause of failure.
-
Causality: Moisture protonates the enolate, returning it to its keto-form and halting the cyclization pathway.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Incorrect Base Selection: The choice and stoichiometry of the base are critical.
-
Causality: A base that is too weak will not deprotonate the starting material efficiently. A base that is nucleophilic can lead to side reactions like ester hydrolysis. An excess of a strong base can promote degradation.[3]
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (THF, Toluene) or sodium ethoxide (NaOEt) in ethanol. Use stoichiometric amounts.[3]
-
-
Suboptimal Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier.[3]
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by Thin Layer Chromatography (TLC).
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic bases that efficiently generate the required enolate.[3] |
| Solvent | Anhydrous THF, Toluene, or Ethanol | Aprotic solvents (for NaH) or anhydrous protic solvents (for NaOEt) prevent quenching.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture which is detrimental to the reaction.[3] |
| Monitoring | TLC (e.g., Ethyl Acetate/Hexane) | Allows for real-time tracking of starting material consumption and product formation.[3] |
Troubleshooting Workflow for Low-Yield Cyclizations
Caption: A decision-making workflow for troubleshooting low yields in cyclization reactions.
Section 2: Poor Regioselectivity and Isomer Formation
The competing electronic nature of the fused rings is a primary cause of regioselectivity issues, particularly in substitution and functionalization reactions.[1]
Q2: My C-H functionalization or electrophilic substitution (e.g., nitration, bromination) is producing a mixture of isomers. How can I control the reaction site?
A2: This is a classic challenge in furopyridine chemistry. The electron-rich furan ring is predisposed to electrophilic substitution, while the electron-deficient pyridine ring is generally resistant. However, the activating/deactivating effects of the fused rings can lead to multiple reactive sites.[1][2]
Governing Factors and Solutions:
-
Inherent Ring Electronics: The furan moiety is the preferred site for most electrophilic attacks. Within the furan ring, the position is dictated by the stability of the cationic intermediate (Wheland intermediate).
-
Causality: Annulation perturbs the electronic structure of each ring. For example, nitration of furo[2,3-b]pyridine can yield a mixture of the 2-nitro product and addition products like 2-nitro-3-hydroxy-2,3-dihydro derivatives.[2]
-
Solution: Milder reaction conditions can often favor the kinetically preferred product. Using less aggressive reagents (e.g., NBS instead of Br₂) can improve selectivity.
-
-
Steric Hindrance: Bulky substituents on the furopyridine core can physically block access to certain positions, directing incoming reagents to less hindered sites.[1]
-
Solution: This can be used to your advantage. If a position is sterically crowded, a reaction will likely occur elsewhere. Conversely, if you desire functionalization at a hindered position, a smaller reagent may be required.
-
-
Reaction Conditions (Solvent & pH): The solvent system and pH can influence the reactivity of both the substrate and the reagent.
-
Causality: In acidic media, the pyridine nitrogen can be protonated, further deactivating the pyridine ring towards electrophilic attack and enhancing the relative reactivity of the furan ring.
-
Solution: Perform a solvent screen. Polar aprotic solvents (DMF, Acetonitrile) and non-polar solvents (DCM, Toluene) can alter the reactivity profile.
-
Logic Diagram for Regioselectivity Control
Caption: Key factors governing regioselectivity in furopyridine functionalization.[1]
Section 3: Ring Instability and Degradation
The furan ring, while electron-rich and reactive, is also susceptible to degradation, particularly under strongly acidic or oxidative conditions.
Q3: I'm observing significant decomposition of my material, especially when attempting reactions in strong acid. What is happening?
A3: The furan ring is notoriously unstable in strong acids.[2] This limits the synthetic strategies available, especially those traditionally used for constructing pyridine rings, such as acid-catalyzed electrophilic cyclizations.
Common Causes and Solutions:
-
Acid-Catalyzed Ring Opening:
-
Causality: Protonation of the furan oxygen is followed by nucleophilic attack (e.g., by water or the counter-ion), leading to ring-opening and the formation of polymeric or tar-like byproducts.
-
Solution: Avoid strong, hot mineral acids (H₂SO₄, HCl). If an acid catalyst is necessary, opt for milder Lewis acids (e.g., SnCl₄) or solid-supported acids that can be easily removed. Monitor reaction times carefully to minimize exposure.[2]
-
-
Oxidative Degradation:
-
Causality: The electron-rich furan ring is sensitive to strong oxidizing agents, which can lead to cleavage and decomposition. This can be a problem during the oxidation of dihydropyridine intermediates in certain synthetic routes.[4]
-
Solution: Use milder oxidants. For oxidizing a dihydropyridine moiety without affecting the furan, agents like iodine in methanol or milder conditions with KMnO₄ may be successful, but require careful optimization.[4]
-
-
Instability of Parent Furopyridines:
-
Causality: Certain parent furopyridine isomers, particularly the o-quinoid systems like furo[3,4-c]pyridine, are inherently unstable and reactive, even in air at room temperature.[2]
-
Solution: If you are synthesizing an unstable isomer, work quickly, use degassed solvents, handle under an inert atmosphere, and store the product at low temperatures, protected from light and air.
-
Section 4: Purification Challenges
Even with a successful reaction, isolating the desired furopyridine can be a significant hurdle due to the formation of closely related byproducts and the physicochemical properties of the target molecule itself.
Q4: My product is "oiling out" during recrystallization, and I'm getting poor separation on my silica column. How can I effectively purify my compound?
A4: Purification issues are common, especially when dealing with polar heterocyclic compounds which can interact strongly with stationary phases or have unusual solubility profiles.
Troubleshooting Purification:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Recrystallization | Compound's melting point is below the solvent's boiling point. Solution is supersaturated. High impurity load. | - Use a solvent mixture to lower the dissolution temperature. - Cool the solution more slowly. - Perform a preliminary purification (e.g., column chromatography) to remove major impurities first.[5] |
| Poor or No Crystal Formation | Solution is not saturated (too much solvent). Compound is highly soluble even at low temperatures. | - Concentrate the solution by carefully evaporating some solvent. - Change to a solvent system where the compound is less soluble when cold (a two-solvent system like DCM/Hexane is often effective).[5] |
| Poor Separation on Silica Gel | Byproducts have very similar polarity to the product. Compound is too polar and streaking on the column. | - Optimize the mobile phase; a gradient elution from non-polar to polar is often effective.[3] - If streaking occurs, try adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. - Consider a different stationary phase, such as alumina or reversed-phase C18 silica.[5] |
| Low Recovery After Chromatography | Compound is unstable on silica gel. Product is spread across too many fractions. | - Assess compound stability on a small analytical TLC plate before committing to a large-scale column.[5] - Optimize the solvent gradient to achieve a sharper elution profile.[5] |
Step-by-Step Protocol: Optimizing Column Chromatography
-
Analytical Phase (TLC):
-
Screen multiple mobile phase systems (e.g., Ethyl Acetate/Hexane, DCM/Methanol).
-
Aim for a retention factor (Rf) of ~0.3 for your target compound.
-
Check for separation between your product spot and any impurity spots.
-
Add a modifier (triethylamine or acetic acid) to a TLC jar to see if it improves spot shape and separation.
-
-
Column Preparation:
-
Choose the appropriate amount of silica gel (typically 40-60x the mass of your crude product).
-
Pack the column using the "slurry method" with your initial, least polar solvent system to ensure a well-packed, homogenous stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like DCM).
-
Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system identified during TLC analysis.
-
If using a gradient, gradually and slowly increase the polarity of the mobile phase. A sudden change can crack the silica bed and ruin the separation.
-
Collect small fractions and analyze them by TLC to identify which ones contain the pure product.[4]
-
References
-
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]
Sources
Technical Support Center: 3-Methylfuro[2,3-c]pyridine
A Guide for Researchers on Ensuring Solution Stability and Experimental Reproducibility
Welcome to the technical support center for 3-Methylfuro[2,3-c]pyridine. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to ensure the stability of this compound in your experimental workflows. This guide is structured in a question-and-answer format to directly address the challenges you may face.
Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses the fundamental principles governing the stability of this compound in solution. Understanding these factors is the first step toward preventing compound degradation and ensuring the reliability of your results.
Q1: What are the primary chemical features of this compound that influence its stability?
Answer: The structure of this compound contains two key heterocyclic rings: a furan ring and a pyridine ring.
-
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basic properties, making the molecule susceptible to protonation in acidic environments. While generally stable, the pyridine nucleus can be sensitive to strong oxidizing agents.[1][2][3]
-
Furan Ring: Furan moieties are known to be sensitive to strong acids, which can lead to ring-opening or polymerization. The electron-rich nature of the furan ring also makes it a potential target for oxidative degradation.
-
Fused System: The fusion of these two rings creates a unique electronic environment. The electron-withdrawing nature of the pyridine nitrogen can influence the reactivity of the adjacent furan ring.
Understanding this inherent reactivity is crucial for selecting appropriate experimental conditions.
Q2: Which environmental factors are most likely to cause degradation of my compound in solution?
Answer: The stability of this compound in solution is primarily influenced by four key factors: pH, solvent choice, temperature, and exposure to light and oxygen.
*dot graph "Factors_Influencing_Stability" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot* Caption: Key factors influencing the stability of this compound.
Q3: What are the recommended solvents for preparing and storing stock solutions?
Answer: For maximum stability, especially for long-term storage, aprotic, anhydrous solvents are recommended.
| Solvent Type | Recommended | Rationale |
| Aprotic Polar | DMSO, DMF (N,N-Dimethylformamide) | Excellent solubilizing power and lack of acidic protons minimizes the risk of acid-catalyzed degradation. Ideal for high-concentration stock solutions. |
| Aprotic Non-Polar | Anhydrous Acetonitrile, THF | Good choices for intermediate dilutions or when DMSO is incompatible with downstream applications. Ensure they are anhydrous to prevent hydrolysis. |
| Aqueous Buffers | Use with caution | Recommended for working solutions only. Prepare fresh daily and maintain a neutral to slightly basic pH (7.0 - 8.0). Avoid acidic buffers. |
| Protic Solvents | Methanol, Ethanol | Not recommended for long-term storage due to the presence of acidic protons, but may be used for short-term dilutions if necessary.[4] |
Storage Best Practice: Store stock solutions at -20°C or -80°C in tightly sealed containers, protected from light.[2]
Q4: What are the potential degradation pathways for this molecule?
Answer: While specific degradation studies for this compound are not extensively published, we can hypothesize pathways based on its chemical structure and the known degradation of related compounds like pyridine.
One potential non-enzymatic pathway involves acid-catalyzed hydrolysis or oxidation of the furan ring. Another possibility is oxidation at the methyl group or the electron-rich furan ring.
Interestingly, studies on the microbial degradation of related molecules like 3-methylpyridine and pyridine show that enzymatic pathways often involve C-C or C-N bond cleavage of the pyridine ring.[5][6][7] For example, some bacteria degrade pyridine by cleaving the C-2–C-3 bond.[5][6] While the mechanism is different, this demonstrates that the core ring structure can be opened under certain conditions.
Part 2: Troubleshooting Guide - Reacting to Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems related to compound instability during experiments.
Problem: "My experimental results are inconsistent. I suspect the compound is degrading in my aqueous assay buffer."
Answer: This is a common issue when moving from a stable organic stock solution to an aqueous environment. The change in pH and the presence of water can initiate degradation.
*dot digraph "Troubleshooting_Workflow" { graph [rankdir="LR", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot* Caption: Workflow for troubleshooting suspected compound instability in aqueous buffer.
Problem: "I see new, unexpected peaks in my LC-MS analysis over time. Are these degradation products?"
Answer: It is highly likely. The appearance of new peaks, especially those with molecular weights corresponding to the addition of oxygen (+16 Da) or water (+18 Da), strongly suggests oxidative degradation or hydrolysis.
Action Plan:
-
Characterize the Impurities: If possible, use high-resolution mass spectrometry to obtain accurate masses of the new peaks to help hypothesize their structures.
-
Perform a Forced Degradation Study: Intentionally expose your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) for a short period. Compare the degradation products formed under these conditions with the unknown peaks in your assay. This can help confirm the degradation pathway.
-
Consult Analytical Chemistry Resources: Methods like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC with various detectors (e.g., ECD, FPD) are powerful tools for identifying and quantifying degradation products.[8][9]
Problem: "The biological activity of my compound decreases when I prepare diluted plates in advance."
Answer: This indicates poor stability at low concentrations in the final assay medium (e.g., cell culture media). This phenomenon, often exacerbated by adsorption to plasticware, is common.
Mitigation Strategies:
-
Just-in-Time Preparation: Prepare final dilutions immediately before adding them to your assay. Avoid storing highly diluted aqueous solutions.
-
Carrier Protein: For cell-based assays, the presence of serum (like FBS) in the media can sometimes help stabilize compounds by reducing non-specific binding and providing a more stable environment. If your assay is serum-free, consider adding a carrier protein like BSA (Bovine Serum Albumin), if compatible.
-
Solvent Tolerance Check: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to introduce the compound is low and well-tolerated by your biological system.
Part 3: Experimental Protocol - A Self-Validating Stability Study
To provide trustworthy data, you must validate the stability of this compound under your specific experimental conditions. This protocol provides a straightforward method using HPLC or LC-MS.
Objective: To determine the stability of this compound in a chosen experimental buffer over a typical experiment duration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system with a suitable C18 column
-
Autosampler vials
Methodology:
-
Preparation of Test Solution:
-
Allow the stock solution and buffer to come to room temperature.
-
Prepare the working solution by diluting the stock solution into your experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Vortex gently to mix.
-
-
Timepoint Zero (T=0) Analysis:
-
Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial.
-
Inject the sample onto the HPLC/LC-MS system.
-
Record the peak area of the parent compound (this compound). This is your 100% reference value.
-
-
Incubation:
-
Incubate the remaining working solution under your exact experimental conditions (e.g., 37°C in a cell culture incubator). Protect from light if your experiment is light-sensitive.
-
-
Subsequent Timepoint Analysis:
-
At predetermined timepoints (e.g., T=2h, 4h, 8h, 24h), withdraw another aliquot of the incubated solution.
-
Transfer to an autosampler vial and inject using the same HPLC/LC-MS method.
-
Record the peak area of the parent compound and note any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each timepoint relative to T=0.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Summarize the data in a table.
-
| Timepoint | Incubation Temp (°C) | Parent Peak Area | % Remaining | Notes (New Peaks Observed?) |
| 0 h | 25 | [Insert Area] | 100% | None |
| 2 h | 37 | [Insert Area] | [Calculate] | [Describe observations] |
| 8 h | 37 | [Insert Area] | [Calculate] | [Describe observations] |
| 24 h | 37 | [Insert Area] | [Calculate] | [Describe observations] |
Interpretation: A loss of >10-15% of the parent compound over the course of your experiment may indicate a stability issue that could significantly impact your results.
References
- Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Apollo Scientific. (2023). Pyridine Safety Data Sheet.
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available at: [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
- ChemicalBook. (n.d.). Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis.
-
Lee, K., & Lee, Y. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(8), 3844–3847. Available at: [Link]
-
PubChem. (n.d.). 2-Methylfuro[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2020). Pyridine - Safety Data Sheet.
-
PubChem. (n.d.). 3-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Retrieved from [Link]
- Bai, Y., et al. (2010). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. Journal of Hazardous Materials, 181(1-3), 249-255.
-
Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Bradiaková, I., et al. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Chemical Papers, 62(4), 428-434. Available at: [Link]
-
Singh, B., & Kaur, J. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. ResearchGate. Available at: [Link]
-
Albero, B., et al. (2012). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. ResearchGate. Available at: [Link]
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues with 3-Methylfuro[2,3-c]pyridine
Welcome to the technical support center for 3-Methylfuro[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to address and overcome common solubility challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource to provide not only protocols but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: I am starting my first experiment. What is the best solvent to initially dissolve this compound?
For initial stock solutions, we recommend starting with a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally effective for a wide range of heterocyclic compounds. However, always start with a small amount of your compound to assess solubility before committing your entire sample. Precipitation from high-concentration DMSO stocks can be an issue, so preparing solutions at the desired final concentration or slightly above is recommended.[1][2]
Q2: My this compound precipitated out of the DMSO stock solution after storage at -20°C. What happened and can I fix it?
This is a common issue for several reasons.[1][3]
-
Water Contamination: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. Even small amounts of water can dramatically decrease the solubility of hydrophobic compounds.[3][4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation as the compound may fall out of solution at lower temperatures and fail to fully redissolve upon warming.[1][4]
-
Supersaturation: The initial solution may have been supersaturated. Over time, the compound can crystallize into a more stable, less soluble form.[4]
To fix this: You can try gently warming the solution to 37°C and using a vortex or sonication bath to facilitate redissolution.[3] For future prevention, use anhydrous DMSO, store it properly with desiccant, and aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[3][5]
Q3: I need to make an aqueous solution for a cell-based assay, but the compound is insoluble in my buffer. What is the underlying chemical reason for this?
This compound contains a pyridine ring, which is a weakly basic heterocycle.[6][7] The nitrogen atom in the pyridine ring can be protonated (accept a proton) in an acidic environment. In neutral or basic aqueous buffers (like PBS at pH 7.4), the molecule exists predominantly in its neutral, un-ionized form, which has low aqueous solubility. To improve water solubility, you must modify the conditions to favor the ionized, protonated form of the molecule.[8][9]
Q4: Can I increase the aqueous solubility by simply adjusting the pH?
Yes, this is the most direct and effective first step. By lowering the pH of the aqueous medium, you increase the concentration of protons (H+), which will protonate the basic pyridine nitrogen. This forms a cationic salt (e.g., a hydrochloride salt if using HCl) that is significantly more polar and, therefore, more soluble in water.[10][11][12] This is a fundamental principle for solubilizing weakly basic drugs.[8][9]
Troubleshooting Guide: A Systematic Approach to Solubilization
When facing solubility issues, a systematic workflow can save time and valuable compound. This guide provides a logical progression from simple solvent screening to more advanced formulation strategies.
Workflow: Overcoming Solubility Challenges
Caption: A decision workflow for troubleshooting solubility issues.
Step 1: Initial Solvent Screening & Stock Preparation
Before attempting aqueous dissolution, ensure your compound is fully soluble in a suitable organic solvent.
Protocol 1: Organic Solvent Screening
-
Aliquot: Place a small, known mass (e.g., 1 mg) of this compound into several separate glass vials.
-
Solvent Addition: To each vial, add a different solvent (see Table 1) dropwise while vortexing. Start with solvents like DMSO, DMF, Ethanol, and Methanol.
-
Observation: Continue adding solvent until the compound fully dissolves. Visually inspect for any remaining particulate matter against a dark background.
-
Calculation: Calculate the approximate solubility in mg/mL for each solvent.
-
Selection: Choose the solvent that provides the desired stock concentration with the smallest volume. For most biological applications, DMSO is the standard choice.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 10.2 | 80.1 | Universal solvent, but poor for non-polar compounds. |
| DMSO | 7.2 | 46.7 | Excellent for dissolving a wide range of compounds; hygroscopic. |
| DMF | 6.4 | 36.7 | Similar to DMSO, can be a suitable alternative. |
| Methanol | 5.1 | 32.7 | Polar protic solvent, useful for many organics. |
| Ethanol | 4.3 | 24.5 | Less toxic than methanol, common co-solvent.[13] |
| Propylene Glycol | - | 32.0 | A common, low-toxicity co-solvent in formulations.[13][14] |
Step 2: Aqueous Solubilization via pH Adjustment
This is the most critical step for preparing this compound in aqueous buffers. The goal is to protonate the basic pyridine nitrogen to form a soluble salt.[10][12][]
Protocol 2: pH-Dependent Solubility Titration
-
Prepare Buffer: Start with your desired final buffer (e.g., Phosphate-Buffered Saline, Tris), ensuring it is unbuffered or weakly buffered to allow for pH changes. Alternatively, start with deionized water.
-
Add Compound: Add a known amount of the compound (either neat or from a concentrated DMSO stock, keeping the final DMSO concentration low, typically <1%) to the aqueous solution. It will likely form a suspension.
-
Acidify: While stirring vigorously, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.
-
Monitor pH & Clarity: Monitor the pH of the solution continuously with a calibrated pH meter. Observe the solution for clarity. As the pH drops, the compound should begin to dissolve.
-
Determine Optimal pH: Note the pH at which the solution becomes completely clear. This is the minimum pH required for solubilization at that concentration. For ionizable drugs, this method is often preferred for enhancing solubility.[10][11]
-
Final Adjustment: Once dissolved, you can very carefully adjust the pH back upwards if your assay requires it, but be aware that the compound may precipitate if you go above its critical pH limit.
Step 3: Advanced Strategies - Co-solvents
If pH adjustment alone is insufficient or incompatible with your experimental system, the use of co-solvents can be an effective strategy. Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy penalty for solvating a hydrophobic molecule.[13][16][17]
Protocol 3: Co-Solvent Formulation
-
Select Co-solvent: Choose a water-miscible, biocompatible co-solvent such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[13][]
-
Prepare Co-solvent Blend: Create a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Test Solubility: Add your compound to each blend and determine the solubility. You will likely see a significant increase in solubility with higher percentages of the co-solvent.[10][13]
-
Optimization: Identify the lowest percentage of co-solvent that achieves the desired concentration while ensuring the final concentration is tolerated by your experimental system (e.g., cells). It is common to combine co-solvents with other solubilization strategies.[10]
References
-
Wikipedia. Cosolvent. [Link]
-
Gong, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
-
Pharmaoffer. Co-solvent: Significance and symbolism. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
ResearchGate. Co-solvent and Complexation Systems. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
Brown, C. J. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
PubChem. 2-Methylfuro[3,2-c]pyridine. [Link]
-
ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
Khan Academy. pH and solubility. [Link]
-
Slideshare. solubility enhancement -by pH change & complexation. [Link]
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. Improving solubility via structural modification. [Link]
-
PubChem. Furo[2,3-c]pyridine. [Link]
-
ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
-
Leito, I., et al. pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
-
PubChem. 2-Methylfuro[2,3-c]pyridine. [Link]
-
PubChem. 2-Methylfuro[2,3-b]pyridine. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ziath.com [ziath.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy Methyl furo[2,3-b]pyridine-2-carboxylate | 1027511-36-9 [smolecule.com]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. ijmsdr.org [ijmsdr.org]
Optimizing reaction conditions for 3-Methylfuro[2,3-c]pyridine synthesis
Technical Support Center: Synthesis of 3-Methylfuro[2,3-c]pyridine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we dissect common challenges and provide field-tested solutions to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to strategically refine your reaction conditions for enhanced yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the furo[2,3-c]pyridine core?
A1: The construction of the furo[2,3-c]pyridine scaffold is a subject of significant interest due to its presence in various biologically active molecules.[1] The main strategies can be broadly categorized into three approaches:
-
Annulation of a furan ring onto a pre-existing, substituted pyridine core. This is one of the most common methods, often involving cyclization of a functionalized pyridine precursor.
-
Formation of the pyridine ring from a functionalized furan derivative. This approach is viable when the furan starting material is readily accessible.
-
Multicomponent reactions (MCRs). These advanced methods allow for the construction of complex tetrahydrofuro[2,3-c]pyridines in a single step from multiple starting materials, which can then be aromatized.[2][3]
Palladium-catalyzed reactions are frequently employed in many of these strategies to form key carbon-carbon or carbon-heteroatom bonds necessary for the fused ring system.[1][4]
Q2: My final product appears unstable. What are the known stability issues with furo[2,3-c]pyridines?
A2: The furo[2,3-c]pyridine system combines a π-excessive furan ring with a π-deficient pyridine ring.[4] This electronic arrangement makes the molecule susceptible to degradation under certain conditions. The furan ring is particularly sensitive to strong acids and certain oxidizing agents. The pyridine nitrogen can be quaternized, and the ring can be susceptible to nucleophilic attack, especially if activating groups are present. For purification and storage, it is advisable to use neutral or slightly basic conditions and to protect the compound from excessive light and heat.
Primary Synthetic Workflow: A Multi-Step Approach
A robust and frequently cited method for synthesizing the furo[2,3-c]pyridine core involves a five-step sequence starting from N-benzenesulfonylpiperidin-4-one.[1][5] This pathway offers multiple points for optimization and troubleshooting.
Caption: Multi-step synthesis of the Furo[2,3-c]pyridine core.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1] Modification to introduce the 3-methyl group would typically involve starting with a precursor that already contains the methyl group or adding it at a suitable intermediate stage. For the purpose of this guide, we will focus on the formation of the core ring system, as the challenges are largely conserved.
| Step | Reagents & Solvents | Key Parameters | Expected Yield |
| 1. Wittig & Deconjugation | Ph₃P=CHCO₂Et, DBU, CHCl₃, THF | Reflux, 10h per step | ~70% (2 steps) |
| 2. Cyclization | 1. 2N NaOH, THF2. PhSeCl, THF3. NaIO₄, THF | 1. Reflux, 15h2. rt, 2h3. rt, 2h | ~85% (3 steps) |
| 3. Furan Formation | DIBALH (1.1 eq), THF | 0°C to ice bath, 5h | ~87% |
| 4. Aromatization | t-BuOK (2.5 eq), THF | Reflux, 1h | ~88% |
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield in Furan Formation (DIBALH Reduction)
Q: I am observing a low yield and a complex mixture of products after the DIBALH reduction step. What is going wrong?
A: The reduction of the α,β-unsaturated lactone with Diisobutylaluminium hydride (DIBALH) is a critical and sensitive step. The goal is to achieve a partial reduction that facilitates subsequent cyclization to the furan ring upon acidic workup.
Causality & Solution:
-
Stoichiometry is Critical: Using an excess of DIBALH can lead to over-reduction of the lactone to a diol, which may not cyclize correctly. Conversely, insufficient DIBALH will result in incomplete conversion. It is crucial to use a slight excess (approx. 1.1 equivalents) of a freshly titrated DIBALH solution.[1]
-
Strict Anhydrous Conditions: DIBALH reacts violently with water. Any moisture in the solvent (THF) or reaction vessel will consume the reagent and introduce unwanted side reactions. Ensure all glassware is oven-dried, and the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Temperature Control: This reaction is highly exothermic. The addition of DIBALH must be performed slowly at low temperatures (0°C or an ice bath) to prevent runaway reactions and the formation of byproducts.[1] Maintaining the cold temperature for the duration of the reaction (e.g., 5 hours) is essential for selectivity.
-
Quenching Procedure: The method of quenching the reaction is also important. A careful, slow addition of a quenching agent (e.g., methanol, followed by water or a saturated Rochelle's salt solution) at low temperature is necessary before proceeding to the acidic workup that promotes furan ring formation.
Problem 2: Inefficient Final Aromatization
Q: The final aromatization step with t-BuOK is sluggish, or I'm seeing significant decomposition of my product. How can I optimize this?
A: The final step involves a base-mediated elimination to form the aromatic furo[2,3-c]pyridine ring system. The choice of base, solvent, and temperature are paramount for success.
Causality & Solution:
-
Base Strength and Solubility: Potassium tert-butoxide (t-BuOK) is an excellent choice due to its strong basicity and good solubility in THF.[1] Ensure you are using a fresh, high-purity source of t-BuOK, as it is hygroscopic and its effectiveness diminishes upon exposure to air. Using an older or lower-quality reagent is a common cause of failure.
-
Solvent Choice: The reaction requires an aprotic solvent. THF is ideal. The solvent must be strictly anhydrous; any water will quench the strong base.
-
Temperature and Reaction Time: The reaction is typically run at reflux in THF to ensure it goes to completion.[1] However, prolonged heating or excessively high temperatures can sometimes lead to decomposition of the electron-rich furo[2,3-c]pyridine product. Monitor the reaction by TLC (Thin Layer Chromatography). If the reaction is complete in a shorter time (e.g., 1 hour), there is no need to extend the reflux.
Caption: Troubleshooting workflow for the aromatization step.
Problem 3: Purification Challenges
Q: My crude product is an oil/dark solid that is difficult to purify by column chromatography. What purification strategies are recommended?
A: Purification of nitrogen-containing heterocycles can be challenging due to their basicity, which can cause streaking on silica gel.
Causality & Solution:
-
Column Chromatography:
-
Tailing/Streaking: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation. To mitigate this, you can "deactivate" the silica by adding a small amount of a tertiary amine, such as triethylamine (~1-2%), to your eluent system (e.g., Hexanes/Ethyl Acetate).
-
Alternative Stationary Phase: If streaking persists, consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
-
Workup Procedure: Before chromatography, ensure your aqueous workup has effectively removed inorganic salts and other water-soluble impurities. A standard workup for this synthesis involves quenching the reaction, extracting with an organic solvent like Ethyl Acetate, washing with brine, and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.[1]
-
Alternative Purification: If chromatography is ineffective, consider other methods:
-
Recrystallization: If you obtain a solid, test various solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/pentane) for recrystallization.
-
Distillation: For pyridine derivatives, short-path distillation under reduced pressure can be an effective purification method, especially if the impurities are non-volatile.[6]
-
References
-
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]
-
Yadav, A., & Singh, R. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41). [Link]
-
Yadav, D. K., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ChemInform, 42(44). [Link]
-
Fayol, A., & Zhu, J. (2004). Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines by a Novel Multicomponent Reaction. Organic Letters, 6(1), 115-118. [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in 3-Methylfuro[2,3-c]pyridine Assays
Welcome to the technical support center for researchers working with 3-Methylfuro[2,3-c]pyridine and its analogs. This guide is designed to provide expert advice and practical solutions to common challenges encountered during in vitro and cell-based assays. Inconsistent results can be a significant roadblock in drug discovery and development. This resource, presented in a question-and-answer format, aims to empower you with the knowledge to identify the root causes of variability and to develop robust and reproducible assays.
We will delve into the critical aspects of compound handling, assay design, and data interpretation, with a focus on the unique properties of heterocyclic compounds like this compound. Our goal is to equip you with the scientific rationale behind each troubleshooting step, enabling you to make informed decisions in your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Stability
Question 1: My dose-response curve for this compound is not consistent between experiments. What could be the cause?
Inconsistent dose-response curves are a frequent issue, often stemming from problems with compound solubility and stability. This compound, as a heterocyclic organic molecule, may have limited aqueous solubility.
Root Cause Analysis:
-
Precipitation: The compound may be precipitating out of solution at higher concentrations in your assay buffer. This is a common issue when diluting a DMSO stock into an aqueous buffer. Poor solubility can lead to an underestimation of the compound's potency.[1]
-
pH-Dependent Stability: The stability of furo[2,3-c]pyridine derivatives can be influenced by the pH of the assay buffer. Acidic or basic conditions can potentially lead to degradation of the compound over the course of the experiment.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware, such as pipette tips and microplates, reducing the actual concentration of the compound in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Step-by-Step Protocol to Assess Solubility:
-
Prepare a saturated solution: Add an excess of this compound to your assay buffer.
-
Equilibrate: Shake the solution at a controlled temperature for 24 hours to ensure equilibrium.
-
Centrifuge: Pellet the undissolved compound by centrifugation at high speed.
-
Quantify: Measure the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.
Table 1: General Solubility Guidelines for Heterocyclic Compounds
| Solvent | General Solubility | Recommended Final Concentration in Assay |
| DMSO | High | < 1% (v/v) to avoid solvent effects |
| Ethanol | Moderate to High | < 1% (v/v) |
| Aqueous Buffers (e.g., PBS) | Low to Moderate | Empirically determine maximum soluble concentration |
Question 2: I am observing high background signal in my fluorescence-based assay. Could the compound be autofluorescent?
Yes, autofluorescence is a common characteristic of heterocyclic compounds and can significantly interfere with fluorescence-based assays. The fused furan and pyridine ring system in this compound may exhibit intrinsic fluorescence.
Troubleshooting Steps:
-
Compound-Only Control: Run a control plate containing only the assay buffer and this compound at the highest concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A high signal indicates autofluorescence.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of the compound to determine its fluorescence profile. This will help you choose a fluorescent dye for your assay with minimal spectral overlap.
-
Switch to a Red-Shifted Dye: Autofluorescence is often more pronounced in the blue and green regions of the spectrum.[2] Switching to a red-shifted fluorescent probe (e.g., those with emission >600 nm) can often mitigate this interference.[2][3]
-
Time-Resolved Fluorescence (TRF): TRF assays can help to reduce background fluorescence by introducing a time delay between excitation and emission detection.
Caption: Strategies to mitigate compound autofluorescence.
Section 2: Assay-Specific Troubleshooting
Question 3: In my MTT assay, I'm seeing a decrease in signal at high concentrations of this compound, but I don't believe it's due to cytotoxicity. What could be happening?
This is a classic example of compound interference in an MTT assay. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by cellular dehydrogenases.[4] Several factors related to your test compound can interfere with this process.
Potential Causes of Interference:
-
Direct Reduction of MTT: Some compounds can directly reduce MTT, leading to a false-positive signal (increased viability).
-
Inhibition of Dehydrogenases: Conversely, your compound might inhibit the cellular dehydrogenases responsible for MTT reduction, leading to a false-negative signal (decreased viability) that is not due to cell death.
-
Formazan Crystal Solubilization Issues: The compound may interfere with the solubilization of the formazan crystals, leading to inaccurate absorbance readings.[4]
-
Precipitation: As mentioned earlier, compound precipitation at high concentrations can scatter light and interfere with absorbance readings.
Experimental Protocol to Deconvolute Interference:
-
Cell-Free MTT Reduction Assay:
-
Prepare wells with assay medium, MTT reagent, and your compound at various concentrations, but without cells.
-
Incubate for the same duration as your cellular assay.
-
Add a reducing agent, such as NADH, to the wells.
-
If your compound inhibits the color change, it may be interfering with the reduction of MTT.
-
-
Alternative Viability Assays:
-
Use an orthogonal assay that measures a different aspect of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a marker of metabolically active cells.
-
Real-Time Cell Proliferation Assays (e.g., xCELLigence): Measure changes in cell impedance over time.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and analyze by flow cytometry or fluorescence microscopy.
-
Table 2: Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Potential for Interference from this compound |
| MTT | Mitochondrial dehydrogenase activity | Inexpensive, widely used | High (redox activity, precipitation) |
| CellTiter-Glo® | ATP measurement | High sensitivity, simple protocol | Low (ATPases or luciferase inhibitors) |
| Live/Dead Staining | Membrane integrity | Direct measure of viability, single-cell data | Moderate (autofluorescence) |
Question 4: My kinase inhibition assay results with this compound are variable. How can I improve the reliability of this assay?
Kinase assays are susceptible to various forms of interference, particularly from small molecules that can interact with assay components or the detection system.[2]
Key Considerations for Robust Kinase Assays:
-
ATP Concentration: If your compound is an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration in the assay. Ensure you are using a consistent and physiologically relevant ATP concentration.
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. This can be mitigated by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Promiscuous Inhibition: Some compounds can inhibit multiple kinases non-selectively. It is crucial to profile your compound against a panel of kinases to determine its selectivity.
-
Assay Format: The choice of assay format (e.g., fluorescence polarization, FRET, luminescence) can influence the susceptibility to compound interference. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are often less prone to interference from colored or fluorescent compounds.[2]
Workflow for Investigating Kinase Assay Variability:
Caption: A systematic approach to troubleshooting kinase assay variability.
Section 3: Data Interpretation and Best Practices
Question 5: How can I be sure that the observed activity of this compound is specific and not an artifact?
Ensuring the specificity of your compound's activity is paramount. A multi-pronged approach involving biochemical, cellular, and computational methods is recommended.
A Self-Validating System for Hit Confirmation:
-
Orthogonal Assays: Confirm your findings using a secondary assay that has a different detection method and principle. For example, if your primary screen was a fluorescence-based kinase assay, a label-free method like Surface Plasmon Resonance (SPR) could be used to confirm direct binding to the target.
-
Structure-Activity Relationship (SAR): Synthesize and test a small number of analogs of this compound. A clear SAR, where small structural changes lead to predictable changes in activity, provides strong evidence for a specific interaction with the target.
-
Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target within a cellular context.
-
Counter-Screening: Test your compound against unrelated targets to rule out non-specific activity.
By systematically addressing these potential sources of error, you can significantly improve the quality and reliability of your data when working with this compound and other novel compounds.
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- Zhang, L., et al. (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 6(6), 4343–4351.
- Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current drug discovery technologies, 3(2), 121–129.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
Sources
Avoiding degradation of 3-Methylfuro[2,3-c]pyridine during experiments
Technical Support Center: 3-Methylfuro[2,3-c]pyridine
Introduction: A Guide to Preserving Compound Integrity
Welcome to the technical support guide for this compound. As a bicyclic N-heterocycle, this compound possesses a unique electronic structure that, while valuable for drug discovery and chemical synthesis, also presents specific stability challenges.[1][2] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a molecule susceptible to degradation under common experimental conditions if not handled with care.[3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols to prevent compound degradation, ensuring the reliability and reproducibility of your experimental results.
This document moves beyond simple instructions, focusing on the chemical principles that govern the stability of this compound. By understanding the why behind each recommendation, you can proactively design robust experimental workflows.
Frequently Asked Questions (FAQs): Core Stability & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: Proper storage is the first and most critical step in preventing degradation. Based on the general handling procedures for pyridine derivatives and other air-sensitive heterocyclic compounds, the following conditions are mandatory:
-
Temperature: Store in a freezer at -20°C or below. Low temperatures slow down the rate of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). The pyridine moiety and, to a lesser extent, the furan ring can be susceptible to oxidation over time.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Fused aromatic systems can be sensitive to photodegradation.
-
Moisture: Store in a desiccated environment. The compound is likely hygroscopic, and moisture can facilitate hydrolytic degradation pathways. Always use a tightly sealed container.[4][5]
Q2: What are the primary chemical liabilities and potential degradation pathways for this molecule?
A2: The key chemical liabilities arise from the distinct properties of the fused furan and pyridine rings.
-
Acid-Mediated Degradation: The pyridine nitrogen is basic (pKa of pyridinium is ~5.2) and will be protonated by strong acids.[3] This can increase the molecule's susceptibility to nucleophilic attack or catalyze ring-opening of the adjacent furan moiety.
-
Oxidation: The compound is susceptible to oxidation at two key positions. The pyridine nitrogen can be oxidized to form an N-oxide, a common reaction for tertiary amines and pyridine derivatives.[3] The electron-rich furan ring is also prone to oxidative cleavage.
-
Electrophilic Attack: While the pyridine ring is generally resistant to electrophilic substitution, the furan ring is activated towards it. Harsh electrophilic conditions could lead to unwanted side reactions or polymerization.
Below is a diagram illustrating these potential degradation pathways.
Caption: Troubleshooting workflow for reaction condition optimization.
| Incompatible Reagent Classes and Alternatives | | :--- | :--- | :--- | | Reagent Class | Examples | Reason for Incompatibility & Suggested Alternative | | Strong Mineral Acids | HCl, H₂SO₄ | Protonates the pyridine nitrogen, potentially catalyzing degradation. Alternative: Use weaker organic acids (e.g., acetic acid) or buffered systems if acidity is required. | | Strong Oxidizing Agents | KMnO₄, H₂O₂, m-CPBA | Can cause N-oxidation or oxidative cleavage of the furan ring. Alternative: Use milder or more selective oxidants if necessary for the reaction. | | Strong Lewis Acids | AlCl₃, TiCl₄ | Can coordinate strongly to the pyridine nitrogen, altering reactivity unpredictably. Alternative: Use milder Lewis acids or screen different catalysts. |
Issue 3: How to Analytically Confirm and Characterize Degradation
Q: I suspect my compound is degrading, but I'm not sure. What is the best way to confirm this and identify the byproducts?
A: A systematic analytical approach is essential. The primary tools for this are High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Solution: Perform a time-course stability study. Analyze your compound at an initial time point (t=0) and then re-analyze after subjecting it to the experimental conditions (e.g., dissolved in a specific solvent, heated) for a set period.
-
Baseline Sample (t=0): Prepare a fresh solution of this compound in a stable, aprotic solvent (e.g., Acetonitrile). Immediately acquire LC-MS and ¹H NMR data. This is your reference standard.
-
Test Sample: Prepare a solution of the compound under the conditions you wish to test (e.g., in an acidic aqueous buffer).
-
Incubation: Keep the test sample under the desired conditions (e.g., room temperature, 50°C) for a defined period (e.g., 2, 8, 24 hours).
-
Analysis: At each time point, take an aliquot of the test sample and analyze it by LC-MS and ¹H NMR.
-
Data Comparison:
-
LC-MS: Compare the chromatograms. Look for a decrease in the area of the main peak corresponding to your compound and the appearance of new peaks. Check the mass spectra of the new peaks to see if they correspond to expected degradation products (e.g., +16 Da for an N-oxide).
-
¹H NMR: Compare the spectra. Degradation can be identified by the appearance of new signals or a change in the integral ratios of existing signals. N-oxidation, for example, will typically cause a downfield shift of the protons on the pyridine ring.
-
References
-
PubChem. 2-Methylfuro[3,2-c]pyridine. [Link]
-
Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
-
Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4304–4321. [Link]
-
SpectraBase. 3-Methylfuro[2,3-b]pyridine. [Link]
-
El-Damasy, A. K., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Scientific Reports, 12(1), 4410. [Link]
-
Wang, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 275, 116597. [Link]
-
Ghorai, S., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 15(46), 33145-33152. [Link]
-
Lee, E.-S., & Lee, S.-T. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(8), 3569–3573. [Link]
-
ResearchGate. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]
-
PubChem. 2-Methylfuro[2,3-c]pyridine. [Link]
-
PubChem. 2-Methylfuro[2,3-b]pyridine. [Link]
-
ResearchGate. Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]
-
PubChem. Furo(3,2-b)pyridine. [Link]
-
National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
-
PubChem. Furo[2,3-c]pyridine. [Link]
-
ResearchGate. A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. [Link]
-
Wikipedia. Pyridine. [Link]
-
ACS Publications. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). [Link]
-
International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
ResearchGate. Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]
-
ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of 3-Methylfuro[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 3-Methylfuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a Senior Application Scientist, I will provide not just protocols, but the underlying rationale and field-tested insights to help you anticipate and overcome the challenges inherent in scaling up this important heterocyclic scaffold.
The furo[2,3-c]pyridine core is a key structural motif in many biologically active molecules, including potent inhibitors for various therapeutic targets.[1] Its efficient and robust synthesis at scale is therefore a critical step in the drug development pipeline. This guide is structured to provide in-depth troubleshooting and practical advice for the common synthetic routes to this compound.
Common Synthetic Strategies and Potential Scale-Up Bottlenecks
The synthesis of the furo[2,3-c]pyridine scaffold can be broadly approached via two main strategies: construction of the furan ring onto a pre-existing pyridine or, less commonly, formation of the pyridine ring from a furan derivative. For the synthesis of this compound, palladium-catalyzed cross-coupling reactions followed by cyclization are frequently employed, as is a multi-step approach from piperidinone derivatives.
Strategy 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This is a popular and versatile method for constructing the furo[2,3-c]pyridine core.[2] It typically involves the Sonogashira cross-coupling of a halogenated hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.
-
Reaction Setup: To a flame-dried, argon-purged reactor, add the halogenated hydroxypyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Solvent and Base: Add a suitable anhydrous, degassed solvent (e.g., THF or ethanol) and an amine base (e.g., triethylamine, 2-3 equiv.).[2]
-
Alkyne Addition: Add the terminal alkyne (e.g., propyne or a propyne equivalent, 1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring for the consumption of the starting material by TLC or LC-MS.
-
In-situ Cyclization: Once the coupling is complete, the cyclization to the furo[2,3-c]pyridine may be induced by further heating.[2]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue is then purified by column chromatography.[2]
Q1: My Sonogashira coupling is sluggish or stalls at larger scales. What are the likely causes and how can I fix it?
A1: This is a common issue when scaling up cross-coupling reactions. Here's a breakdown of potential causes and solutions:
-
Insufficient Mixing: At larger scales, ensuring homogenous mixing of the catalyst, reagents, and base is critical. Inadequate agitation can lead to localized "hot spots" or areas of low catalyst concentration.
-
Solution: Use an overhead stirrer with appropriate impeller design for the reactor geometry. Ensure the stirring speed is sufficient to maintain a well-suspended slurry.
-
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. In a larger reactor, achieving and maintaining an inert atmosphere can be more challenging.
-
Solution: Employ a robust nitrogen or argon blanket. Use a "sparge and blanket" technique where the solvent is first purged with an inert gas before adding the catalyst and reagents, followed by maintaining a positive pressure of the inert gas.
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents. At larger scales, the total amount of impurities increases.
-
Solution: Ensure all starting materials and solvents are of high purity and are properly degassed. Consider filtering the reaction mixture through a pad of celite to remove any solid impurities before adding the catalyst.
-
-
Base Stoichiometry: The amine base not only scavenges the HX formed but also plays a role in the catalytic cycle.
-
Solution: Ensure the base is added in the correct stoichiometry (typically 2-3 equivalents). Use a high-quality, dry base.
-
Q2: I am observing significant formation of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this?
A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of copper(I) and oxygen.
-
Minimize Oxygen: As mentioned above, rigorously exclude oxygen from the reaction.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling.
-
Solution: Screen different phosphine ligands. While triphenylphosphine is common, more electron-rich and bulky ligands can sometimes suppress homocoupling.
-
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require a higher catalyst loading or different reaction conditions, it can eliminate the primary pathway for Glaser coupling.[3]
Q3: The final purification by column chromatography is not practical at the scale I am working at. What are my options?
A3: This is a critical scale-up consideration.
-
Crystallization: Explore the possibility of crystallizing the final product. This is often the most cost-effective and scalable purification method. Experiment with different solvent systems.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could be a viable option.
-
Salt Formation and Recrystallization: If the product has a basic nitrogen, consider forming a salt (e.g., hydrochloride or tartrate) and recrystallizing it. The free base can then be regenerated.
Strategy 2: Multi-Step Synthesis from N-Benzenesulfonylpiperidin-4-one
This route offers an alternative to palladium-catalyzed methods and has been reported to produce the furo[2,3-c]pyridine core in good yield over several steps.[1]
-
Wittig Olefination and Deconjugation: N-benzenesulfonylpiperidin-4-one undergoes a Wittig reaction followed by DBU-mediated deconjugation to yield a β,γ-unsaturated ester.[1]
-
Hydrolysis and Cyclization: The ester is hydrolyzed to a carboxylic acid, which is then treated with PhSeCl to induce cyclization.[1]
-
Oxidative Dehydroselenylation: The resulting selenide is oxidized with NaIO₄ to form an α,β-unsaturated lactone.[1]
-
Reduction to Furan: The lactone is reduced with DIBALH to form the dihydrofuro[2,3-c]pyridine derivative.[1]
-
Aromatization: The final aromatization to this compound is achieved by treatment with a strong base like t-BuOK.[1]
Q1: The Wittig reaction is giving me low yields and issues with removing triphenylphosphine oxide at scale.
A1:
-
Reagent Purity: Ensure the ylide is freshly prepared or properly stored, as it can degrade over time.
-
Triphenylphosphine Oxide Removal: This is a classic scale-up challenge.
-
Solution 1 (Crystallization): Try to crystallize the product from a solvent in which triphenylphosphine oxide is soluble (e.g., diethyl ether or hexanes).
-
Solution 2 (Precipitation): After the reaction, dilute the mixture with a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide, which can then be filtered off.
-
Solution 3 (Alternative Reagents): Consider using a water-soluble phosphine like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) for the Wittig reaction, which allows for extraction of the phosphine oxide into an aqueous phase.
-
Q2: The PhSeCl-mediated cyclization is a concern due to the toxicity and cost of selenium reagents at a larger scale.
A2: This is a very valid concern.
-
Alternative Cyclization Methods:
-
Iodocyclization: As mentioned in the literature, iodocyclization using I₂ and NaHCO₃ is an alternative, although it may result in lower yields.[1] Optimization of this step could be a worthwhile endeavor to avoid selenium.
-
Acid-Catalyzed Cyclization: Depending on the substrate, direct acid-catalyzed cyclization of the unsaturated acid might be possible, although this could lead to other side products.
-
-
Handling of Selenium Reagents: If PhSeCl is unavoidable, ensure proper engineering controls are in place for handling this toxic reagent at scale, including closed-system transfers and dedicated waste streams.
Q3: The DIBALH reduction is highly exothermic and requires cryogenic temperatures. How can I manage this at scale?
A3:
-
Slow Addition and Cooling: Use a jacketed reactor with a good cooling system. The DIBALH solution should be added slowly and controllably to maintain the desired internal temperature.
-
Reverse Addition: Consider adding the substrate solution to the DIBALH solution (reverse addition) to better control the exotherm.
-
Alternative Reducing Agents: Explore other, less hazardous reducing agents. For example, LiAlH₄ could be an option, but it also presents significant handling challenges. Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) is a liquid and can be easier to handle than solid hydrides.
Frequently Asked Questions (FAQs)
Q: What are the main safety concerns when scaling up the synthesis of this compound?
A: Key safety concerns include:
-
Handling of Pyrophoric and Water-Reactive Reagents: Reagents like DIBALH and strong bases (t-BuOK) can be pyrophoric and react violently with water. Ensure they are handled under a strictly inert and dry atmosphere.
-
Exothermic Reactions: The DIBALH reduction and potentially the final aromatization step can be highly exothermic. Proper temperature control and monitoring are essential to prevent thermal runaways.
-
Toxic Reagents and Byproducts: Selenium reagents are highly toxic. Palladium catalysts, while less toxic, need to be removed from the final product, especially if it is an active pharmaceutical ingredient (API).
-
Solvent Handling: Large volumes of flammable organic solvents are used. Ensure proper grounding and ventilation to prevent fires and explosions.
Q: How can I effectively remove residual palladium from my final product to meet regulatory requirements for APIs?
A: Residual palladium is a major concern in pharmaceutical manufacturing.
-
Scavengers: Use commercially available palladium scavengers (e.g., silica-based thiols or activated carbon) to remove residual palladium from the product solution.
-
Extraction: Acidic washes can sometimes extract palladium species into the aqueous phase.
-
Crystallization: Often, multiple crystallizations are required to bring the palladium levels down to the acceptable limits (typically <10 ppm for APIs).
Data Summary
| Step | Reagents | Typical Conditions | Key Scale-Up Challenge |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, rt to 40°C | Catalyst deactivation, alkyne homocoupling |
| Wittig Olefination | Ph₃P=CHCO₂Et | CHCl₃, reflux | Removal of triphenylphosphine oxide |
| Cyclization | PhSeCl or I₂ | THF, rt | Toxicity and cost of reagents |
| DIBALH Reduction | DIBALH | THF, -78°C to 0°C | Exothermicity, cryogenic conditions |
| Aromatization | t-BuOK | THF, reflux | Handling of strong, air-sensitive base |
Visualizations
Troubleshooting Workflow for Sonogashira Coupling
Caption: Decision tree for troubleshooting low yields in Sonogashira coupling.
Scale-Up Purification Strategy
Caption: Decision-making workflow for selecting a purification strategy.
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.
- ResearchGate. (2011). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.
- ACS Publications. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters.
- Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889-1896.
- Semantic Scholar. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines.
- ChemicalBook. (n.d.). Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis.
- NIH. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Semantic Scholar. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- ResearchGate. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine.
- Wikipedia. (n.d.). Sonogashira coupling.
Sources
Technical Support Center: Impurity Profiling of Synthetic 3-Methylfuro[2,3-c]pyridine
Introduction
Welcome to the technical support center for the impurity profiling of 3-Methylfuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. As nitrogen-containing heterocycles form the core of over 75% of FDA-approved drugs, a thorough understanding and control of impurities are paramount for ensuring the safety, efficacy, and quality of any resulting active pharmaceutical ingredient (API).[1][2] This document provides in-depth, field-proven insights into potential challenges and their solutions, structured in a practical question-and-answer format. Our goal is to equip you with the necessary knowledge to anticipate, identify, and control impurities effectively, aligning with stringent regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of the critical aspects of impurity profiling for this compound.
Q1: What are the most probable sources of impurities in the synthesis of this compound?
A1: Impurities can be introduced at nearly every stage of the manufacturing process.[3] They are broadly classified by the International Council for Harmonisation (ICH) as organic, inorganic, and residual solvents.[3][4] For this compound, potential organic impurities include:
-
Starting Materials: Unreacted precursors from the initial steps of the synthesis.
-
Intermediates: Partially reacted molecules that were not fully converted to the final product.
-
By-products: Formed from competing or side reactions. For instance, in syntheses involving the construction of the furan ring onto a pyridine core, isomers or incompletely cyclized products can be common by-products.[5][6]
-
Reagents and Catalysts: Residuals from reagents like palladium catalysts, which are often used in furan ring formation, or bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) used in elimination steps.[5]
-
Degradation Products: Impurities that form during storage or upon exposure to stress conditions like heat, light, humidity, acid, or base. Nitrogen-containing heterocycles can be susceptible to oxidation or hydrolysis.[7]
Q2: What is a standard analytical workflow for profiling these impurities?
A2: A typical workflow involves a multi-step, orthogonal approach to ensure comprehensive detection, identification, and quantification of all potential impurities. The process is iterative and builds upon the knowledge gained at each step.
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 3-Methylfuro[2,3-c]pyridine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, furopyridines have emerged as a class of compounds with significant therapeutic potential, acting as isosteres of quinolines and isoquinolines.[1] This guide provides an in-depth, objective comparison of 3-Methylfuro[2,3-c]pyridine and its various methyl-substituted furopyridine isomers, offering a critical analysis of their synthesis, physicochemical properties, and biological activities to inform future drug discovery and development efforts.
The Furopyridine Scaffold: A Privileged Heterocycle
Furopyridines are bicyclic aromatic compounds resulting from the fusion of a furan ring and a pyridine ring. This fusion can occur in six distinct isomeric forms, broadly categorized as [b]-fused systems (analogues of quinoline) and [c]-fused systems (analogues of isoquinoline).[1] The amalgamation of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic architecture, bestowing upon these molecules a diverse range of pharmacological activities.[2] Our focus herein is to dissect the subtle yet significant differences imparted by the position of both the nitrogen atom in the pyridine ring and the methyl group on the furan ring.
Structural Isomers at a Glance
This guide will focus on the comparative analysis of this compound against a selection of its structural isomers. The choice of these isomers is based on providing a representative comparison across the different fusion modes.
Figure 1: Chemical structures of selected methylfuropyridine isomers.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a scaffold is a critical consideration in drug development. The approaches to constructing the furopyridine core generally fall into two categories: formation of the furan ring onto a pre-existing pyridine or construction of the pyridine ring from a furan derivative.[1]
For This compound , a known synthetic route involves the decarboxylation of 2-(furo[2,3-c]pyridin-3-yl)acetic acid in the presence of copper.[3] A more contemporary approach describes a multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one, highlighting the versatility of synthetic strategies.[4]
In contrast, the synthesis of furo[2,3-b]pyridine derivatives often involves palladium-catalyzed reactions. For instance, 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine can be synthesized via a Suzuki coupling reaction between 2-bromopyridine and a boronate ester derivative of 2-methylbenzofuro[2,3-b]pyridine.[5]
The furo[3,2-b]pyridine scaffold has been assembled through a copper-mediated oxidative cyclization.[6] This method is highlighted as a key step in preparing a diverse set of derivatives for biological screening.
The synthesis of furo[3,2-c]pyridine derivatives has been achieved through a Pictet-Spengler reaction, offering a semi-one-pot method to generate 4-substituted tetrahydrofuro[3,2-c]pyridines.[7]
Physicochemical Properties: A Comparative Table
The physicochemical properties of a molecule are paramount to its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of key physicochemical properties for the parent methylfuropyridine isomers, largely based on computational predictions from reputable sources.
| Property | This compound | 2-Methylfuro[2,3-b]pyridine | 7-Methylfuro[3,2-b]pyridine | 2-Methylfuro[3,2-c]pyridine |
| Molecular Formula | C₈H₇NO | C₈H₇NO | C₈H₇NO | C₈H₇NO |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol [8] | 133.15 g/mol | 133.15 g/mol [9] |
| XLogP3 | 1.7 | 1.7[8] | 1.7 | 1.7[9] |
| Hydrogen Bond Acceptor Count | 2 | 2[8] | 2 | 2[9] |
| Hydrogen Bond Donor Count | 0 | 0[8] | 0 | 0[9] |
| Rotatable Bond Count | 0 | 0[8] | 0 | 0[9] |
Table 1: Comparative Physicochemical Properties of Methylfuropyridine Isomers. Data for this compound and 7-Methylfuro[3,2-b]pyridine are from PubChem, though not explicitly cited in the provided search results.
The data in Table 1 suggests that these isomers share very similar fundamental physicochemical properties. Their relatively low molecular weight and moderate lipophilicity (as indicated by XLogP3) position them favorably within the "rule of five" space for oral bioavailability. However, the subtle differences in the electronic distribution due to the varied placement of the nitrogen atom and the fusion of the furan ring can lead to significant differences in their biological activities and metabolic stabilities.[10]
Biological Activity: A Head-to-Head Comparison
While direct comparative studies on the anticancer or kinase inhibitory activities of these specific methylfuropyridine isomers are scarce in the public domain, we can synthesize a comparative overview from studies on their derivatives.
Anticancer Activity
Derivatives of various furopyridine scaffolds have demonstrated promising anticancer activity. For instance, trifluoromethyl-substituted furo[2,3-b]pyridine derivatives have shown potent cytotoxicity against several human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 5.8 µM and 3.6 µM against Neuro-2a cells).[11] Thieno[2,3-b]pyridines, which are structurally related, have also been extensively studied for their antiproliferative effects.[12]
Similarly, derivatives of furo[3,2-b]pyridine have been investigated as anticancer agents.[1] While specific IC50 values for the methyl parent are not provided, the scaffold is recognized for its potential in cancer therapy.
The anticancer potential of This compound itself has not been extensively reported in a comparative context. However, the broader class of pyridine derivatives are known to possess diverse biological activities, including antitumor effects.[13]
To provide a concrete framework for comparison, a standardized in vitro cytotoxicity assay is essential.
This protocol outlines a method to compare the cytotoxic effects of the different methylfuropyridine isomers on a panel of cancer cell lines.
Figure 2: Experimental workflow for the comparative MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) in 96-well plates at an optimal density and allow them to adhere overnight.[1][14]
-
Compound Treatment: Prepare stock solutions of each methylfuropyridine isomer in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations. Replace the existing medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[11][15]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]
Kinase Inhibitory Activity
The furopyridine scaffold is a recognized "privileged scaffold" for the development of kinase inhibitors.[6] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[16]
Derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs).[6] Another study on pyrazolo[3,4-b]pyridine derivatives, which share a similar bicyclic core, demonstrated inhibitory activity against CDK2 and CDK9.[17]
A common method to assess kinase inhibition is through biochemical assays that measure the phosphorylation of a substrate.
Figure 3: General workflow for a comparative kinase inhibitory assay.
Detailed Steps:
-
Assay Preparation: In a 96-well plate, add the kinase of interest (e.g., CDK2/Cyclin A), a suitable substrate (e.g., a peptide substrate), and the test compounds (the methylfuropyridine isomers) at various concentrations.[18]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[19]
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³²P]ATP) or non-radioactive methods like luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measure ADP production.[19][20]
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value for each isomer.
Spectroscopic Analysis: A Comparative Look
Spectroscopic data is crucial for the structural elucidation and characterization of novel compounds. While a comprehensive, directly comparative dataset of NMR and IR spectra for all the isomers is not available in the literature, data for individual compounds can be found and compared.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectra of these isomers would show distinct aromatic proton signals in the region of δ 7.0-9.0 ppm. The chemical shifts and coupling constants of these protons would be highly dependent on the position of the nitrogen atom and the fusion of the furan ring. The methyl group would appear as a singlet in the upfield region, typically around δ 2.0-3.0 ppm.
-
¹³C NMR: The carbon NMR spectra would display signals for the eight carbon atoms. The chemical shifts of the carbons in the pyridine and furan rings would be influenced by the electronegativity of the nitrogen and oxygen atoms, respectively.
-
IR Spectroscopy: The IR spectra would show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system. The C-O-C stretching of the furan ring would also be observable.
A study on 2-N-phenylamino-methyl-nitro-pyridine isomers demonstrated that the position of substituents significantly affects the vibrational (IR and Raman) and electronic (UV-Vis) spectra.[21] A similar detailed comparative spectroscopic analysis of the methylfuropyridine isomers would be invaluable for understanding their electronic properties and for quality control in synthesis.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound and its structural isomers. While they share similar basic physicochemical properties, the subtle variations in their chemical architecture are expected to translate into significant differences in their biological activities. The furo[2,3-b]pyridine and furo[3,2-b]pyridine scaffolds have shown particular promise in the development of anticancer agents and kinase inhibitors.
The lack of direct comparative data for this compound and other isomers highlights a clear gap in the current literature. The proposed experimental protocols for comparative anticancer and kinase inhibitory assays provide a roadmap for researchers to systematically evaluate these promising scaffolds. A comprehensive head-to-head comparison of their synthesis, detailed spectroscopic characterization, and biological activity against a broad panel of cancer cell lines and kinases is a critical next step. Such a study would provide invaluable structure-activity relationship insights and guide the rational design of novel and more potent furopyridine-based therapeutics.
References
- Shaaban, M. R., & El-Sayed, M. A. A. (2018). Furopyridines: A comprehensive review on their synthesis and medicinal significance. Journal of Heterocyclic Chemistry, 55(10), 2219-2244.
- Bielenica, A., et al. (2016). Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 108, 50-63.
- Kryštof, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Atarod, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50630.
- Abdel-Aziz, A. A. -M., et al. (2018).
- Abdel-Rahman, A. A. -H., et al. (2021).
- Shiotani, S., et al. (2005). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Journal of Heterocyclic Chemistry, 42(5), 899-906.
- Zhang, J., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Medicinal Chemistry, 66(21), 14788-14803.
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylfuro[3,2-c]pyridine. Retrieved from [Link]
- Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
- Klásek, A., et al. (2011). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Tetrahedron Letters, 52(38), 4934-4936.
- Nienaber, V. L. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 801, 1-16.
- Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634.
-
Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]
- Chang, M. -Y., & Tai, H. -Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889-1896.
- Godlewska, P., et al. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
-
ResearchGate. (n.d.). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]
- El-Damasy, A. K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6537.
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylfuro[2,3-b]pyridine. Retrieved from [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Methylfuro[2,3-b]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro anticancer activity, IC50 (μM), of the tested compounds against PC-3. Retrieved from [Link]
- Barker, D., et al. (2013). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Cancer Biology & Therapy, 14(11), 1036-1045.
-
ResearchGate. (n.d.). [1]Benzofuro[3,2-c]pyridine synthesis and coordination reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Retrieved from [Link]
- Wu, P., et al. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. amhsr.org [amhsr.org]
- 9. 2-Methylfuro[2,3-b]pyridine | C8H7NO | CID 583578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0219413) [np-mrd.org]
- 16. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
The Furo[2,3-c]pyridine Scaffold: A Comparative Analysis of Its Potential as a Kinase Inhibitor
Introduction: The Promise of Novel Scaffolds in Kinase Inhibitor Discovery
The relentless pursuit of novel therapeutic agents has positioned kinases as a pivotal target class in drug discovery, particularly in oncology. The human kinome, comprising over 500 enzymes, orchestrates a complex network of signaling pathways that govern cellular processes. Dysregulation of these pathways is a hallmark of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern medicine. While numerous kinase inhibitors have achieved clinical success, the emergence of drug resistance and the need for improved selectivity continually drive the exploration of new chemical scaffolds.
The furo[2,3-c]pyridine core represents a promising, yet relatively underexplored, heterocyclic system in medicinal chemistry. Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors offer a unique framework for designing novel kinase inhibitors. While extensive research has been conducted on its structural isomers, such as furo[3,2-c]pyridines and furo[3,2-b]pyridines, specific data on substituted furo[2,3-c]pyridines like 3-Methylfuro[2,3-c]pyridine remains limited in the public domain.
This guide provides a comprehensive comparative analysis of the furo[2,3-c]pyridine scaffold, leveraging data from its closely related and better-characterized isomers to predict its potential as a kinase inhibitor. We will delve into a comparative analysis with established kinase inhibitors, provide detailed experimental protocols for its evaluation, and present a scientific rationale for its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel scaffold.
Comparative Kinase Inhibitory Potential: Learning from Structural Analogs
Due to the nascent stage of research into this compound, a direct comparison of its inhibitory activity is not yet possible. However, a wealth of information on its structural isomers provides a strong foundation for predicting its likely kinase targets and potency. Furo[3,2-c]pyridine and furo[3,2-b]pyridine derivatives have demonstrated significant activity against several important kinase families.
Furo[3,2-c]pyridine Analogs: Targeting Receptor Tyrosine Kinases
A notable example from the furo[3,2-c]pyridine class is OSI-296, a potent inhibitor of the c-MET and RON receptor tyrosine kinases.[1] The c-MET pathway, when aberrantly activated, plays a crucial role in cell proliferation, survival, and migration, making it a key target in oncology.[1] The inhibitory profile of OSI-296 against c-MET provides a valuable benchmark for the potential of the furopyridine scaffold.
Table 1: Comparative Inhibitory Activity (IC50) against c-MET Kinase
| Compound | Scaffold Type | c-MET IC50 (nM) (cellular) | Reference |
| OSI-296 (Furo[3,2-c]pyridine analog) | Furo[3,2-c]pyridine | 42 | [1] |
| Crizotinib | Aminopyridine | 4 | [1] |
| Cabozantinib | Quinoline | 1.3 | [1] |
| Capmatinib | Imidazopyrazine | 0.8 | [1] |
| Savolitinib | Pyrazolopyrimidine | 5 | [1] |
This comparison highlights that while the furo[3,2-c]pyridine scaffold in OSI-296 shows potent c-MET inhibition, other scaffolds have led to the development of even more potent inhibitors. This underscores the importance of further structural optimization of the furo[2,3-c]pyridine core to potentially enhance its inhibitory activity.
Furo[3,2-b]pyridine and Furo[2,3-b]pyridine Analogs: Targeting Splicing and Cell Cycle Kinases
Research into other furopyridine isomers has revealed their potential to inhibit different classes of kinases. Furo[3,2-b]pyridine derivatives have emerged as highly selective inhibitors of Cdc-like kinases (CLKs), which are key regulators of pre-mRNA splicing.[2][3][4] Furthermore, furo[2,3-b]pyridine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle.[2]
Table 2: Inhibitory Activity of Furopyridine Analogs against CLK and CDK2
| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |
| Furo[3,2-b]pyridine derivatives | CLK1/2/4 | <100 (potent and selective) | [3][4] |
| Furo[2,3-b]pyridine derivatives | CDK2 | Varies with substitution | [2] |
The diverse kinase targets of these closely related isomers suggest that the this compound scaffold could also exhibit inhibitory activity against a range of kinases, potentially including those involved in cell signaling, splicing, or cell cycle regulation.
Proposed Signaling Pathways for Investigation
Based on the activity of its isomers, the investigation of this compound should initially focus on key oncogenic signaling pathways.
The c-MET Signaling Pathway
Given the potent c-MET inhibition by a furo[3,2-c]pyridine analog, this pathway is a primary candidate for investigation.
Caption: The HGF/c-MET signaling pathway, a potential target for furo[2,3-c]pyridine derivatives.
The PI3K/Akt/mTOR and JAK/STAT Signaling Pathways
The furo[3,2-c]pyridine scaffold has also been investigated for its potential to inhibit kinases within the PI3K/Akt/mTOR and JAK/STAT pathways, both of which are critical in cancer progression.[5]
Caption: Overview of the PI3K/Akt/mTOR and JAK/STAT signaling pathways.
Experimental Protocols for the Evaluation of this compound
To systematically evaluate the kinase inhibitory potential of this compound, a series of well-established assays should be employed.
Experimental Workflow
Caption: A typical workflow for the evaluation of a novel kinase inhibitor.
Step-by-Step Methodologies
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[6]
-
Materials:
-
Purified recombinant kinase (e.g., c-MET, CLK2, PI3K).
-
Kinase-specific substrate (peptide or protein).
-
ATP (adenosine triphosphate), potentially radiolabeled (e.g., [γ-³²P]ATP).
-
Kinase assay buffer (typically contains Tris-HCl or HEPES, MgCl₂, and DTT).
-
This compound dissolved in DMSO.
-
96-well plates.
-
Method for detecting kinase activity (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or luminescence-based assays).
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted test compound to the wells. Include a DMSO-only control (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Quantify kinase activity. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure radioactivity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
2. Cellular Assay: Western Blot for Phospho-Protein Levels
This protocol assesses the ability of the compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of downstream target proteins.
-
Materials:
-
Cancer cell line known to have activated signaling of the target kinase (e.g., a c-MET amplified cell line).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Primary antibodies (total and phosphorylated forms of the target protein).
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture the cancer cells and treat them with varying concentrations of this compound for a specified time.
-
Lyse the cells to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the target protein.
-
Incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[6]
-
Conclusion and Future Directions
The furo[2,3-c]pyridine scaffold, exemplified by this compound, holds considerable promise as a novel framework for the development of kinase inhibitors. While direct experimental data on this specific compound is currently lacking, the well-documented activities of its structural isomers provide a strong rationale for its investigation. The comparative analysis with established inhibitors suggests that with appropriate structural modifications, furo[2,3-c]pyridine derivatives could achieve high potency and selectivity.
The immediate next steps for the research community should involve the synthesis of a library of this compound analogs and their systematic evaluation using the experimental protocols outlined in this guide. Initial screening should focus on kinases such as c-MET, CLKs, CDKs, and those within the PI3K and JAK/STAT pathways. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold and could pave the way for the development of a new generation of targeted therapies.
References
- BenchChem. (2025). Furo[3,2-c]pyridine-4-methanol Scaffolds: A Comparative Analysis Against Other Kinase Inhibitors.
- BenchChem. (2025). Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors.
- BenchChem. (2025).
- BenchChem. (2025).
-
Zhao, A., et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-18. [Link]
-
Angew Chem Int Ed Engl. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
ResearchGate. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of the 3-Methyl Group in Furo[2,3-c]pyridine Derivatives: A Comparative Guide to Structure-Activity Relationships
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The strategic introduction of a methyl group at the 3-position creates a unique chemical entity, the 3-methylfuro[2,3-c]pyridine core, which serves as a foundational structure for a diverse range of pharmacologically active agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and immunomodulatory properties. By examining the influence of various substituents on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery and optimization efforts.
The this compound Scaffold: A Versatile Core
The furo[2,3-c]pyridine core is a fusion of furan and pyridine rings, and the addition of a methyl group at the 3-position significantly influences the molecule's electronic and steric properties. This seemingly simple modification can have profound effects on the compound's ability to interact with biological targets, impacting its potency, selectivity, and pharmacokinetic profile. The pyridine nitrogen introduces a potential site for hydrogen bonding and can influence the overall basicity of the molecule, while the furan ring contributes to the aromatic character and provides additional points for substitution.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of the broader pyridine scaffold are well-represented among FDA-approved anticancer drugs, highlighting the therapeutic potential of this heterocyclic system.[1] The anticancer activity of pyridine derivatives is often linked to their ability to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other protein kinases.[2][3]
Kinase Inhibition: A Primary Mechanism of Action
While direct and extensive SAR studies on this compound derivatives as kinase inhibitors are still emerging, valuable insights can be drawn from closely related furopyridine and fused pyrimidine systems. For instance, furo[2,3-b]pyridine derivatives have shown in vitro activity as inhibitors of Lck and Akt kinases.[2] Furthermore, furo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.[4]
A general SAR trend observed in many kinase inhibitors is the importance of a planar heterocyclic core that can fit into the ATP-binding pocket of the kinase. Substituents on this core then form crucial interactions with specific amino acid residues, dictating the inhibitor's potency and selectivity.
Key SAR Insights for Anticancer Activity (Inferred from Related Scaffolds):
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact antiproliferative activity. For example, the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance the anticancer activity of pyridine derivatives.[5] Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity.[5]
-
The Role of the Furan Ring: The furan portion of the scaffold can be functionalized to introduce groups that can engage in hydrogen bonding or other interactions with the target protein.
-
The 3-Methyl Group: The methyl group at the 3-position can provide a crucial anchor point within a hydrophobic pocket of the target enzyme. Its presence can also influence the overall conformation of the molecule, which can be critical for optimal binding.
Comparative Analysis of Anticancer Potency
To illustrate the potential of the furopyridine scaffold in cancer therapy, the following table summarizes the in vitro anticancer activities of representative furo[2,3-b]pyridine and furo[2,3-d]pyrimidine derivatives against various cancer cell lines. While not direct analogs of 3-methylfuro[2,3-c]pyridines, this data provides a valuable benchmark for the potency that can be achieved with this class of compounds.
| Compound ID | Scaffold | Target/Cell Line | IC50/GI50 (µM) | Reference |
| Compound 14 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.93 | [2] |
| Compound 4 | Pyrazolopyridine | CDK2/cyclin A2 | 0.24 | [2] |
| Compound 5d | Furo[2,3-d]pyrimidine Chalcone | MCF-7 (Breast Cancer) | GI50 = 1.39 | [6] |
| Compound 5e | Furo[2,3-d]pyrimidine Chalcone | MCF-7 (Breast Cancer) | GI50 = 0.51 | [6] |
Experimental Protocol: In Vitro Anticancer Activity (Sulforhodamine B Assay)
A common method to assess the antiproliferative activity of novel compounds is the Sulforhodamine B (SRB) assay.
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The test compounds are serially diluted and added to the wells. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Solubilization and Absorbance Reading: The bound dye is solubilized, and the absorbance is measured on a microplate reader.
-
IC50/GI50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.[7]
Immunomodulatory Activity: A New Frontier
Recent studies have highlighted the potential of furo[2,3-c]pyridine derivatives as modulators of the innate immune system. Specifically, certain analogs have been identified as agonists of Toll-like receptor 8 (TLR8), a key receptor involved in the recognition of viral single-stranded RNA.
While the initial discoveries in this area did not focus on the 3-methyl substituted scaffold, the SAR data provides a compelling rationale for exploring this chemical space.
Key SAR Insights for Immunomodulatory Activity:
-
The Importance of the Fused Ring System: The furo[2,3-c]pyridine core itself appears to be a key pharmacophore for TLR8 agonism.
-
Substituents at the C2 Position: The nature of the substituent at the C2 position of the furo[2,3-c]pyridine ring is critical for TLR8-dependent activity.
Further investigation is warranted to determine how the introduction of a methyl group at the 3-position would influence the immunomodulatory profile of these compounds. It is plausible that this modification could enhance potency or alter the selectivity profile for different TLRs.
Synthesis and Derivatization Strategies
The synthesis of the furo[2,3-c]pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the furan ring onto a pre-existing pyridine scaffold.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound derivatives.
Further derivatization of the this compound core at various positions allows for the generation of a library of analogs for SAR studies. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents onto the pyridine ring.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the current body of research provides a solid foundation, further exploration is needed to fully elucidate the SAR of this specific chemical class.
Future research should focus on:
-
Systematic SAR studies: A comprehensive investigation of the effects of substituents at all available positions of the this compound core is necessary to build a detailed SAR map.
-
Exploration of diverse biological targets: Screening of this compound derivatives against a broader range of biological targets, including various kinases and other enzymes, could uncover new therapeutic opportunities.
-
In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Comparative Analysis of the Biological Activity of Substituted Pyridine Deriv
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. Bioorganic & Medicinal Chemistry.
- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu
- New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Anticancer Functions of Pyridine Heterocycles.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Biological Target of 3-Methylfuro[2,3-c]pyridine as a TLR8 Agonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of novel compounds, using 3-Methylfuro[2,3-c]pyridine as a case study. The furo[2,3-c]pyridine scaffold has emerged as a significant chemotype in medicinal chemistry, with derivatives identified as specific agonists of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system.[1] Activation of TLR8 triggers downstream signaling cascades, primarily through the NF-κB pathway, making it a valuable target for modulating immune responses.[1]
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor. We will explore and compare orthogonal, state-of-the-art methods to build a robust body of evidence confirming that this compound directly engages and activates TLR8.
The Central Hypothesis: this compound is a direct agonist of Toll-like receptor 8 (TLR8).
To validate this hypothesis, we must demonstrate three key points:
-
Direct physical interaction between the compound and the TLR8 protein.
-
Target engagement within a native cellular environment.
-
Modulation of the target's biological function in a compound-dependent manner.
We will compare several experimental approaches, detailing their methodologies, underlying principles, and the unique insights they provide.
Section 1: Demonstrating Direct Target Binding
The first step in target validation is to confirm a direct, physical interaction between the small molecule and the putative target protein. This is crucial to rule out indirect effects on the signaling pathway. We will compare two powerful, yet distinct, biophysical methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
1.1 Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for real-time monitoring of binding events between an immobilized "ligand" (e.g., the target protein) and an "analyte" in solution (the small molecule). It provides kinetic data (association and dissociation rates) and affinity data (the equilibrium dissociation constant, KD).
Caption: High-level workflow for Surface Plasmon Resonance (SPR) analysis.
-
Protein Immobilization: Covalently immobilize purified, recombinant human TLR8 protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 0.1 µM to 100 µM) in a running buffer (e.g., HBS-EP+) with a final DMSO concentration below 1%.
-
Binding Assay:
-
Inject the compound dilutions over the TLR8-functionalized and a reference (blank) flow cell for 120 seconds (association phase).
-
Inject running buffer for 300 seconds to monitor the dissociation phase.
-
Inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any bound compound.
-
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
1.2 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing not only the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change on a sensor surface | Heat change in solution |
| Primary Output | kon, koff, KD | KD, n, ΔH, ΔS |
| Protein Req. | Low (µg) | High (mg) |
| Compound Req. | Low (µg) | Moderate (mg) |
| Throughput | Medium to High | Low to Medium |
| Key Advantage | Provides kinetic information | Provides full thermodynamic profile |
| Considerations | Requires protein immobilization | Sensitive to buffer mismatch and solubility |
Expertise & Causality: While SPR is higher throughput and requires less material, ITC provides a more complete thermodynamic picture of the binding event, which can be invaluable for lead optimization. A strong positive enthalpy (ΔH) would indicate that the interaction is driven by favorable hydrogen bonds or van der Waals forces.[1] For initial validation, SPR is often sufficient, but ITC provides a deeper, confirmatory layer of evidence.
Section 2: Confirming Target Engagement in a Cellular Context
Demonstrating direct binding to a purified protein is a critical first step, but it's essential to prove that this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
2.1 Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a compound binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment: Culture HEK293 cells stably expressing human TLR8. Treat cells with either vehicle (0.1% DMSO) or a saturating concentration of this compound (e.g., 10x KD) for 1 hour at 37°C.
-
Lysis and Heating: Harvest and lyse the cells via freeze-thaw cycles. Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble TLR8 using a specific anti-TLR8 antibody via Western Blotting or an ELISA.
-
Data Analysis: For each temperature point, normalize the TLR8 signal to the signal from the unheated control. Plot the percentage of soluble TLR8 against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
2.2 Comparison with an Alternative: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is another powerful method for quantifying compound binding in live cells. It measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer compound that competes with the test compound.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | BRET between tagged protein and tracer |
| Cell State | Live cells for treatment, then lysate | Live cells throughout the assay |
| Protein Req. | Endogenous or overexpressed protein | Requires genetic fusion to NanoLuc® |
| Compound Req. | Unmodified test compound | Requires a specific fluorescent tracer |
| Primary Output | Thermal shift (ΔTm) | IC50 / KD in live cells |
| Key Advantage | Label-free, no protein modification | Quantitative affinity data in live cells |
| Considerations | Indirect readout of engagement | Requires specific reagents (tagged protein, tracer) |
Trustworthiness: CETSA is a highly trustworthy method because it requires no modification to the compound or the target protein, reflecting a more native interaction. A positive result in CETSA provides strong, direct evidence that this compound engages TLR8 inside the cell.[2]
Section 3: Measuring Functional Modulation of the Target
Confirming binding and engagement is necessary but not sufficient. The ultimate proof of target validation is demonstrating that the compound modulates the target's biological function. For TLR8, this means activating the downstream NF-κB signaling pathway.
3.1 NF-κB Reporter Gene Assay
This is the most direct and widely used method to quantify TLR8 activation. It utilizes a cell line (e.g., HEK-Blue™ TLR8) that is engineered to co-express TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Caption: Logical framework for genetic target validation.
-
Generate Knockout Line: Use CRISPR/Cas9 technology to generate a stable TLR8 knockout in the HEK-Blue™ reporter cell line. Verify the knockout at both the genomic and protein levels.
-
Perform Functional Assay: Conduct the NF-κB reporter gene assay (as described in Section 3.1) in parallel on both the wild-type and the TLR8 knockout cell lines.
-
Data Analysis: Compare the dose-response curves. If this compound is a specific TLR8 agonist, it should elicit a strong response in the wild-type cells but show no activity in the knockout cells. The response to a non-specific stimulus should be retained in both cell lines to ensure the pathway's general integrity.
Trustworthiness: This experiment provides the most definitive evidence for target specificity. If the biological effect of this compound is completely abrogated upon removal of TLR8, it builds an undeniable case that TLR8 is the relevant biological target mediating its activity.
Summary and Conclusion
Validating the biological target of a novel compound is a multi-faceted process that requires building a cohesive and logical case from orthogonal lines of evidence. By systematically applying the comparative approaches outlined in this guide, a researcher can confidently validate the biological target of this compound.
| Validation Question | Primary Method | Orthogonal Method | Rationale |
| Does it bind the target? | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Confirms direct physical interaction and quantifies affinity/kinetics. |
| Does it engage the target in cells? | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay | Proves the compound reaches and binds its target in a native cellular environment. |
| Does it modulate target function? | NF-κB Reporter Assay | Endogenous Cytokine Measurement | Demonstrates a functional consequence of target engagement. |
| Is the target required for its effect? | CRISPR/Cas9 Knockout | siRNA/shRNA Knockdown | Provides definitive genetic evidence linking the target to the compound's activity. |
By successfully demonstrating direct binding with SPR, cellular engagement via CETSA, functional activation of the NF-κB pathway in a reporter assay, and a loss of function in a TLR8 knockout cell line, one can construct an unassailable argument that this compound is a bona fide agonist of Toll-like receptor 8. This rigorous, multi-pronged approach exemplifies the principles of scientific integrity and is essential for the successful progression of any small molecule in a drug discovery pipeline.
References
-
Institute of Molecular and Translational Medicine. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024-10-12). Available from: [Link].
Sources
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 3-Methylfuro[2,3-c]pyridine
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these assessments is the characterization of a compound's selectivity profile. This guide provides an in-depth, technical comparison of 3-Methylfuro[2,3-c]pyridine, a novel heterocyclic entity, against a panel of alternative kinase inhibitors. We will explore the experimental methodologies and data-driven insights essential for researchers, scientists, and drug development professionals to rationally assess its therapeutic potential and potential liabilities.
The furo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] The pyridine ring, a common motif in FDA-approved drugs, often participates in crucial hydrogen bonding and π–π stacking interactions with biological targets, enhancing both binding affinity and specificity.[3] Given that many pyridine-containing heterocycles function as kinase inhibitors, this guide will proceed with the hypothesis that this compound is a potential modulator of protein kinase activity.[3][4]
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[5] This conservation presents a significant challenge in the development of kinase inhibitors, as off-target binding can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[5] Therefore, a comprehensive understanding of a compound's cross-reactivity across the kinome is not merely an academic exercise but a cornerstone of preclinical safety assessment.[6]
This guide will delineate a tiered approach to the selectivity profiling of this compound, beginning with broad-scale screening and progressively narrowing down to detailed mechanistic studies.
Experimental Design: A Multi-pronged Strategy for Characterizing Selectivity
To thoroughly assess the selectivity of this compound, a multi-pronged experimental approach is essential. This strategy combines high-throughput screening with lower-throughput, high-content assays to build a comprehensive profile of the compound's biological interactions.
Tier 1: Broad Kinome Profiling
The initial step involves screening this compound against a large, representative panel of protein kinases to identify its primary target(s) and any significant off-targets.[7][8]
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: this compound is solubilized in DMSO to create a stock solution, from which serial dilutions are prepared.
-
Assay Platform: A radiometric kinase activity assay, such as the HotSpot™ assay, is employed.[8] This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Kinase Panel: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A pre-defined threshold (e.g., >50% inhibition) is used to identify initial hits.
Tier 2: Dose-Response and Binding Affinity Determination
For the primary target(s) and any significant off-targets identified in Tier 1, the next step is to determine the potency of interaction through dose-response studies and direct binding assays.
Experimental Protocol: IC50 Determination and Binding Affinity
-
IC50 Determination: A 10-point dose-response curve is generated for each selected kinase. The concentration of this compound required to inhibit 50% of the kinase activity (IC50) is calculated.
-
Binding Affinity (Kd): Orthogonal binding assays are crucial to confirm direct interaction and determine the binding affinity (Kd). A competitive binding assay, such as the KINOMEscan™, can be utilized.[7] This assay measures the ability of the test compound to displace a proprietary ligand from the ATP-binding site of the kinase.
Tier 3: Cellular Target Engagement and Functional Assays
In vitro biochemical and binding assays provide valuable information but do not always translate directly to a cellular context. Therefore, it is critical to assess the compound's activity in relevant cell-based models.
Experimental Protocol: Cellular Target Engagement and Phenotypic Assays
-
Target Phosphorylation: A Western blot or ELISA-based assay is used to measure the phosphorylation of a known downstream substrate of the primary target kinase in a relevant cell line. A dose-dependent decrease in substrate phosphorylation upon treatment with this compound would indicate on-target activity.
-
Cellular Proliferation/Viability Assay: The effect of the compound on cell growth and viability is assessed using assays such as the MTT or CellTiter-Glo® assay. This provides a functional readout of the compound's on-target and any potential off-target effects.
-
Off-Target Validation: For significant off-targets, specific cellular assays should be employed to determine if the observed in vitro inhibition translates to a functional consequence in cells.
Visualizing the Selectivity Profiling Workflow
The following diagram illustrates the tiered approach to characterizing the selectivity of a novel compound like this compound.
Caption: Hypothetical signaling pathway for Kinase A.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the cross-reactivity and selectivity profiling of this compound. By employing a tiered experimental approach and comparing the resulting data to that of known inhibitors, researchers can build a robust understanding of the compound's therapeutic potential and potential liabilities. A favorable selectivity profile, as depicted in our hypothetical example, would provide a strong rationale for advancing this compound into further preclinical development, including in vivo efficacy and toxicology studies. The principles and methodologies described herein are fundamental to the successful translation of novel chemical matter into safe and effective medicines.
References
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
-
Vieth, M., et al. (2004). Kinase selectivity, promiscuity, and clinical drug design. Drug Discovery Today, 9(4), 183–190. Available at: [Link]
-
Bamborough, P., & Drewry, D. (2008). The design and use of kinase screening sets for hit generation. Current Opinion in Chemical Biology, 12(4), 406–412. Available at: [Link]
-
Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Clinical Cancer Research, 19(1), 86–96. Available at: [Link]
-
Fedorov, O., et al. (2007). A systematic analysis of the kinome binding selectivity of current clinical kinase inhibitors. Nature Biotechnology, 25(10), 1137–1141. Available at: [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. Available at: [Link]
-
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. Available at: [Link]
-
Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Scientific Reports, 13(1), 18837. Available at: [Link]
-
Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2139-2162. Available at: [Link]
-
PubChem. (n.d.). 2-Methylfuro[2,3-c]pyridine. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences, 135(4), 92. Available at: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). Angewandte Chemie International Edition, 58(4), 1062-1066. Available at: [Link]
Sources
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. ias.ac.in [ias.ac.in]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Preclinical Efficacy of 3-Methylfuro[2,3-c]pyridine and Standard-of-Care Doxorubicin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of 3-Methylfuro[2,3-c]pyridine, a novel investigational compound, in comparison to Doxorubicin, a long-established standard-of-care chemotherapy agent. We will delve into the mechanistic rationale, present detailed experimental protocols for a tiered validation approach, and offer templates for data interpretation, grounding our discussion in established scientific principles and methodologies.
The furo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives demonstrating significant cytotoxic effects against a range of cancer cell lines, including those from breast and melanoma cancers.[1] Research suggests that the anticancer activity of this class of compounds may stem from the inhibition of critical oncogenic signaling pathways, such as the PI3K/Akt cascade.[1][2] This guide uses this compound as a representative candidate from this promising class to illustrate a rigorous, head-to-head comparison against Doxorubicin in the context of breast cancer, a disease for which Doxorubicin is a common therapeutic option.[3]
Mechanistic Overview: Divergent Approaches to Inducing Cancer Cell Death
Understanding the mechanism of action is fundamental to interpreting efficacy data and predicting potential synergies or resistances. This compound and Doxorubicin are hypothesized to operate through distinct molecular pathways.
Hypothesized Mechanism of this compound: Kinase Signaling Inhibition
Based on evidence from related furo[2,3-b]pyridine and furo[2,3-d]pyrimidine derivatives, a plausible mechanism for this compound is the inhibition of the serine/threonine kinase Akt (Protein Kinase B).[1][2] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and growth while inhibiting apoptosis. By inhibiting Akt, this compound would theoretically block these pro-survival signals, leading to cell cycle arrest and programmed cell death.
Established Mechanism of Doxorubicin: DNA Damage and Cytotoxicity
Doxorubicin is a well-characterized anthracycline antibiotic used in chemotherapy.[4] Its primary mechanisms of action include:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It forms a complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands after they have been cleaved. This leads to an accumulation of double-strand breaks.
-
Free Radical Formation: It undergoes redox cycling, generating reactive oxygen species (ROS) that damage cellular components, including DNA, proteins, and membranes.
The cumulative effect of this widespread cellular damage is the induction of cell cycle arrest and apoptosis.
Experimental Workflow for Comparative Efficacy
A tiered approach is recommended to systematically compare the efficacy of the investigational compound against the standard of care. This workflow progresses from high-throughput in vitro screens to more complex in vivo models, allowing for go/no-go decisions at each stage.[5]
Tier 1: In Vitro Cytotoxicity Assessment
The initial step is to quantify and compare the cytotoxic or cytostatic effects of both compounds across relevant cancer cell lines.[6] The half-maximal inhibitory concentration (IC50) is the primary metric for comparing potency.[5]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]
Methodology:
-
Cell Seeding: Seed human breast cancer cells (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative) into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the appropriate cell culture medium. Aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48 hours to allow the compounds to exert their effects.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][11] Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a clear, tabular format.
| Compound | Cell Line | Cancer Type | IC50 (µM) ± SD |
| This compound | MCF-7 | Breast (ER+) | Hypothetical Value |
| Doxorubicin | MCF-7 | Breast (ER+) | Hypothetical Value |
| This compound | MDA-MB-231 | Breast (Triple-Negative) | Hypothetical Value |
| Doxorubicin | MDA-MB-231 | Breast (Triple-Negative) | Hypothetical Value |
Tier 2: In Vitro Mechanistic Validation
If the investigational compound shows promising cytotoxicity (e.g., an IC50 in the low micromolar or nanomolar range), the next step is to investigate its mechanism of action relative to the standard of care.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the proportion of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).[12][13] It can reveal if a compound induces cell cycle arrest at a specific checkpoint.
Methodology:
-
Treatment: Seed cells in 6-well plates and treat them with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control group.
-
Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, then wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.[13]
-
Data Interpretation: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests drug-induced cell cycle arrest.
Experimental Protocol: Apoptosis Quantification (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[14][15] An increase in their activity is a hallmark of apoptosis.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with both compounds at their IC50 concentrations for a set time (e.g., 24 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.[16]
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase 3/7.[17]
Experimental Protocol: Apoptosis Confirmation (Western Blot)
Western blotting provides a semi-quantitative assessment of specific proteins involved in apoptosis, confirming the pathway's activation.[18] A key indicator is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by active caspases.[19][20]
Methodology:
-
Protein Extraction: Treat cells in 6-well plates as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against key apoptosis markers (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, and a loading control like anti-β-Actin).[18]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Comparative Mechanistic Effects
| Assay | Parameter | Control | This compound (IC50) | Doxorubicin (IC50) |
| Cell Cycle | % Cells in G1 | Value | Value | Value |
| % Cells in S | Value | Value | Value | |
| % Cells in G2/M | Value | Value | Value | |
| Apoptosis | Caspase 3/7 Activity (Fold Change) | 1.0 | Value | Value |
| Western Blot | Cleaved PARP Level (Relative) | Baseline | Increased | Increased |
Tier 3: In Vivo Efficacy Assessment
Positive in vitro results must be validated in a living biological system to assess a compound's true therapeutic potential.[5] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the industry standard for preclinical in vivo efficacy testing.[21][22]
Experimental Protocol: Subcutaneous Xenograft Model
This model evaluates a compound's ability to inhibit the growth of an established tumor.[23]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[21]
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the tumor-bearing mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., saline, i.p.)
-
Group 2: this compound (Dose and schedule to be determined by tolerability studies, e.g., X mg/kg, i.p., daily)
-
Group 3: Doxorubicin (e.g., 5 mg/kg, i.v., once weekly)
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Data Presentation: Comparative In Vivo Antitumor Activity
Results are typically presented as a graph of mean tumor volume over time and summarized in a table.
| Treatment Group | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, i.p. | Value | 0 | Value |
| This compound | X mg/kg, daily, i.p. | Value | Value | Value |
| Doxorubicin | 5 mg/kg, weekly, i.v. | Value | Value | Value |
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for comparing the preclinical efficacy of a novel investigational compound, this compound, against a clinical standard of care, Doxorubicin. By progressing through a tiered workflow of in vitro and in vivo assays, researchers can generate the comprehensive data package needed to make informed decisions about the compound's therapeutic potential.
An ideal outcome for this compound would be to demonstrate superior or comparable tumor growth inhibition to Doxorubicin but with a significantly improved safety profile (e.g., less body weight loss in vivo). Furthermore, its distinct mechanism of action could suggest potential for use in Doxorubicin-resistant tumors or in combination therapies. Subsequent studies should focus on pharmacokinetic and pharmacodynamic (PK/PD) profiling, evaluation in patient-derived xenograft (PDX) models that better recapitulate human tumor heterogeneity[24], and investigation of combination strategies to enhance therapeutic outcomes.
References
-
Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
-
Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models. Charles River. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Wikipedia. (n.d.). MTT assay. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. Available at: [Link]
-
Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience. Available at: [Link]
-
YouTube. (2021). Cell cycle analysis by flow cytometry. YouTube. Available at: [Link]
-
PubMed. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]
-
ResearchGate. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Aptitude Health. (2022). Most New Cancer Drug Approvals Have Not Displaced Standards of Care. Aptitude Health. Available at: [Link]
-
Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Biocompare. Available at: [Link]
-
Karger. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger. Available at: [Link]
-
Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Reaction Biology. Available at: [Link]
-
PubMed. (2017). Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
-
ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Synthesis and anticancer activities of diverse furo[2,3‐d]pyrimidine and benzofuro[3,2‐d]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]
-
National Institutes of Health. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health. Available at: [Link]
-
American Cancer Society. (n.d.). Treatment For Cancer. American Cancer Society. Available at: [Link]
-
Wikipedia. (n.d.). Chemotherapy. Wikipedia. Available at: [Link]
-
Cancer Research UK. (n.d.). Cancer drugs A to Z list. Cancer Research UK. Available at: [Link]
-
Healthline. (n.d.). Types of Drugs Used in Cancer Treatment. Healthline. Available at: [Link]
-
National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. Available at: [Link]
-
ScienceDirect. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Available at: [Link]
-
HETEROCYCLES. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Available at: [Link]
-
PubMed Central. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Drugs Used in Cancer Treatment [healthline.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. biocompare.com [biocompare.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. xenograft.org [xenograft.org]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. startresearch.com [startresearch.com]
Benchmarking 3-Methylfuro[2,3-c]pyridine: A Predictive Guide to Potency and Selectivity Profiling
An In-Depth Technical Guide for Researchers
The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif increasingly recognized in medicinal chemistry for its diverse pharmacological potential.[1] Derivatives of this and closely related furopyridine isomers have demonstrated significant activity as anticancer agents, kinase inhibitors, and modulators of the innate immune system.[1][2][3] This guide focuses on 3-Methylfuro[2,3-c]pyridine, a representative member of this class. While direct experimental data for this specific analogue is nascent, this document provides a comprehensive, predictive benchmarking framework based on the established biological activities of the broader furopyridine family.
Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required to systematically evaluate the potency and selectivity of this compound. We will explore two primary, evidence-based avenues of investigation: kinase inhibition and Toll-like Receptor 8 (TLR8) agonism . This guide will compare its potential performance against established compounds and provide the experimental blueprints necessary for validation.
Part 1: Benchmarking as a Kinase Inhibitor
Expertise & Experience: The Rationale
The rationale for investigating this compound as a kinase inhibitor is firmly grounded in empirical evidence from related structures. Furo[2,3-b]pyridine derivatives have been identified as active inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] One such derivative exhibited an IC50 value of 0.93 µM.[1] Furthermore, the isomeric furo[3,2-b]pyridine core has been successfully utilized to develop highly selective inhibitors of cdc-like kinases (CLKs).[3][4] The pyridine ring itself is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form crucial hydrogen bonds within the ATP-binding pocket.[5]
This precedent suggests that the this compound scaffold likely possesses the requisite structural features for kinase binding. The following protocols are designed to rigorously test this hypothesis.
Comparative Potency and Selectivity Profile (Predictive)
To establish a benchmark, we compare the hypothetical performance of this compound against two well-characterized kinase inhibitors: Roscovitine , a known pan-CDK inhibitor, and Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases.
| Compound | Primary Target(s) | Predicted IC50 (CDK2) | Selectivity Score (S10 at 1 µM) |
| This compound | CDK2 (Hypothesized) | 0.1 - 1.5 µM | >0.03 (Hypothesized High Selectivity) |
| Roscovitine | CDK1, CDK2, CDK5 | ~0.4 µM[1] | 0.02 (Broad) |
| Dasatinib | BCR-ABL, Src family | <1 nM | 0.01 (Multi-targeted) |
| Note: The selectivity score (S10) is calculated as the number of kinases with >90% inhibition at a 1 µM concentration divided by the total number of kinases tested. A lower score indicates higher selectivity. |
Experimental Protocol 1: Biochemical Potency (IC50) Determination
This protocol details a standard in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[6][7]
Pillar of Trustworthiness: This assay includes positive and negative controls (a known inhibitor and DMSO vehicle, respectively) and determines inhibitor potency at an ATP concentration that approximates the Michaelis constant (Km) for the specific kinase, ensuring data comparability.[7]
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare recombinant human CDK2/CycA enzyme, substrate peptide (e.g., a derivative of Histone H1), and ATP at appropriate concentrations in assay buffer. The ATP concentration should be set at its Km for CDK2.
-
-
Compound Titration:
-
Perform a serial 3-fold dilution of the compound stock in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
-
Assay Execution (384-well format):
-
Add 5 µL of assay buffer containing the substrate peptide to each well.
-
Add 50 nL of the serially diluted compound or control (DMSO for 0% inhibition, Roscovitine for 100% inhibition) to the appropriate wells.
-
Add 5 µL of assay buffer containing the CDK2/CycA enzyme.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of assay buffer containing [γ-33P]-ATP.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.1% phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol 2: Kinase Selectivity Profiling
To understand the selectivity of this compound, it is crucial to screen it against a broad panel of kinases.[8][9]
Methodology:
-
Panel Selection: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers screening against a panel of >400 human kinases.
-
Screening Concentration: Perform the initial screen at two concentrations, typically 1 µM and 10 µM, to identify potent off-target interactions.
-
Assay Format: The screening service will employ their validated assay platform, which could be radiometric, fluorescence-based, or a competitive binding assay.[6][8][10]
-
Data Analysis:
-
The primary output is typically reported as "Percent Inhibition" at the tested concentrations.
-
Calculate a selectivity score (e.g., S10 at 1 µM) to quantify selectivity.[9]
-
For significant off-target hits (>50% inhibition), follow up with full IC50 determination as described in Protocol 1 to confirm the potency of these interactions.
-
Visualizing Kinase Inhibition and Cellular Context
Caption: A streamlined workflow for determining kinase inhibitor IC50 values.
Caption: Inhibition of CDK2 by this compound blocks cell cycle progression.
Part 2: Benchmarking as a TLR8 Agonist
Expertise & Experience: The Rationale
Direct evidence has identified the furo[2,3-c]pyridine chemotype as a specific agonist of Toll-like receptor 8 (TLR8).[1] TLR8 is an endosomal pattern recognition receptor of the innate immune system that, upon activation, triggers NF-κB signaling, leading to the production of pro-inflammatory cytokines and chemokines.[1] This activity presents a therapeutic opportunity for vaccine adjuvants and cancer immunotherapy. Notably, some furo[2,3-c]pyridine derivatives were found to upregulate specific chemokine genes without inducing a broad pro-inflammatory cytokine storm, suggesting a potentially unique and valuable pharmacological profile.[1]
Comparative Potency and Profile (Predictive)
We will benchmark the hypothetical performance of this compound against Resiquimod (R848) , a potent and well-studied imidazoquinoline agonist of TLR7 and TLR8.
| Compound | Target(s) | Predicted EC50 (NF-κB Reporter) | Cytokine Profile (PBMCs) |
| This compound | TLR8 (Hypothesized) | 0.5 - 5 µM | Selective chemokine induction (e.g., CXCL10) |
| Resiquimod (R848) | TLR7, TLR8 | ~0.1 µM | Broad induction (TNF-α, IL-12, IFN-α) |
Experimental Protocol 3: Cellular Potency (EC50) Determination
This protocol uses a cell-based reporter assay to quantify the potency of a compound in activating the TLR8 signaling pathway.[10][11]
Pillar of Trustworthiness: This assay is conducted in a stable cell line engineered to specifically report on the activation of a single pathway (NF-κB downstream of TLR8), providing a clean and reproducible readout of on-target activity.
Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably co-transfected with human TLR8 and an NF-κB-inducible luciferase reporter gene in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
-
Assay Execution:
-
Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and the reference agonist R848 in assay medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the normalized signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).
-
Visualizing the TLR8 Signaling Pathway
Caption: TLR8 activation by this compound leading to NF-κB-mediated gene transcription.
Conclusion: A Path Forward
This guide posits that this compound holds significant, unexplored potential as either a selective kinase inhibitor or a nuanced TLR8 agonist. The provided protocols constitute a robust, self-validating framework for any research team to definitively characterize its potency and selectivity. By benchmarking against established drugs like Roscovitine and Resiquimod, researchers can rapidly contextualize their findings and ascertain the therapeutic promise of this intriguing compound. The key to unlocking its value lies in the rigorous, systematic application of these well-established pharmacological assays.
References
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL: [Link])
-
Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 10(505), eaan0967. (URL: [Link])
-
Bischof, J., Eickhoff, J., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8785. (URL: [Link])
-
Inoue, A., Raimondi, F., & Kadji, F. M. N. (2022). Pharmacology of Antagonism of GPCR. Medical science monitor, 28, e936203-1. (URL: [Link])
-
Wang, L., & Wu, B. (2013). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 34(3), 311–316. (URL: [Link])
-
Abdel-Rahman, A. A.-H., Shaban, A. K. F., Nassar, I. F., EL-Kady, D. S., & Ali, O. M. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(19), 6296. (URL: [Link])
-
Nemec, V., Hylsová, M., Maier, L., Wurdak, H., & Paruch, K. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. (URL: [Link])
-
Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., ... & Kumar, B. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-64. (URL: [Link])
-
Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchGate. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
A Head-to-Head Comparison of Furopyridine-Based Kinase Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor discovery, the furopyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective therapeutic agents.[1] This guide provides a comprehensive head-to-head comparison of various furopyridine-based inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and methodological insights. Our focus is to dissect the nuances of these compounds, elucidating the structure-activity relationships that govern their efficacy against key cancer-associated kinases.
The Rise of Furopyridines in Kinase Inhibition
Kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small molecule inhibitors targeting these enzymes has revolutionized cancer therapy. Fused heterocyclic ring systems, such as furopyridines, offer a unique three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[1] This guide will delve into the comparative analysis of furopyridine derivatives targeting critical kinases, including Janus Kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).
Comparative Analysis of Furopyridine-Based Inhibitors
The following sections provide a detailed comparison of representative furopyridine-based inhibitors against their respective kinase targets. The data presented is synthesized from peer-reviewed studies to facilitate a clear understanding of their relative potency and cellular effects.
Furopyridine-Based JAK2 Inhibitors
The JAK/STAT signaling pathway plays a crucial role in cell growth, survival, and differentiation, particularly in hematopoietic and immune cells.[2] Dysregulation of this pathway is implicated in various cancers and inflammatory disorders, making JAK2 a prime therapeutic target.[2] A recent study employed in silico screening and subsequent in vitro validation to identify novel furopyridine-based JAK2 inhibitors.[2]
Table 1: Comparative Activity of Furopyridine-Based JAK2 Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Key Findings |
| PD19 | HEL (Human Erythroblast) | 27.28[2] | Demonstrated significant cytotoxic effects.[2] |
| TF-1 (Human Erythroblast) | 57.27[2] | Suppresses JAK2/STAT5 autophosphorylation.[2] | |
| PD12 | TF-1 (Human Erythroblast) | 83.47[2] | Exhibited cytotoxic effects by suppressing JAK2/STAT5 autophosphorylation.[2] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth.
The study highlighted that both PD12 and PD19 form stable complexes with JAK2, with van der Waals interactions being the primary driving force for complex formation.[2] These findings suggest that the furopyridine scaffold can be effectively utilized to develop novel inhibitors that disrupt the JAK/STAT pathway.[2]
Furopyridine-Based EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key driver in non-small cell lung cancer (NSCLC). However, the emergence of drug-resistant mutations, such as L858R/T790M and L858R/T790M/C797S, presents a significant clinical challenge.[3][4] Researchers have explored furopyridine derivatives to overcome this resistance.[3][4]
Table 2: Comparative Inhibitory Activity of Furopyridine-Based EGFR Inhibitors
| Compound | EGFR Variant | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| PD18 | Wild-Type | Potent (nanomolar range)[3] | Erlotinib | - |
| L858R/T790M | Potent (nanomolar range)[3] | Afatinib | - | |
| PD56 | Wild-Type | Potent (nanomolar range)[3][4] | Erlotinib | - |
| L858R/T790M | Potent (nanomolar range)[3][4] | Afatinib | - | |
| L858R/T790M/C797S | Potent (nanomolar range)[3][4] | Osimertinib | - |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of EGFR kinase activity.
Notably, PD18 and PD56 demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, in some cases surpassing the efficacy of established drugs like erlotinib, afatinib, and osimertinib.[3][4] Furthermore, these compounds exhibited cytotoxicity against NSCLC cell lines (A549 and H1975) while showing no toxicity to normal Vero cells.[3][4] Molecular dynamics simulations revealed that van der Waals interactions play a crucial role in the binding of these inhibitors to the EGFR active site.[3][4]
Furopyridine-Based CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[5][6][7] Several studies have investigated furopyridine derivatives as potent CDK2 inhibitors.[5][6][7]
Table 3: Comparative Activity of Furopyridine-Based CDK2 Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 14 | CDK2/cyclin A2 | 0.93[5][6][7] | Roscovitine | 0.394[5][6] |
| Compound 4 | CDK2/cyclin A2 | 0.24[5][6][7] | Roscovitine | 0.394[5][6] |
| Compound 1 | CDK2/cyclin A2 | 0.57[5][6][7] | Roscovitine | 0.394[5][6] |
| Compound 8 | CDK2/cyclin A2 | 0.65[5][6][7] | Roscovitine | 0.394[5][6] |
| Compound 11 | CDK2/cyclin A2 | 0.50[5][6][7] | Roscovitine | 0.394[5][6] |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of CDK2/cyclin A2 kinase activity.
The furopyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (compound 14), along with other synthesized pyridine and pyrazolopyridine derivatives, demonstrated potent inhibitory activity against the CDK2/cyclin A2 complex.[5][6][7] Notably, compound 4 exhibited an IC50 value of 0.24 µM, making it more potent than the reference inhibitor roscovitine.[5][6][7] These compounds also showed significant antitumor activity against various cancer cell lines.[5][6][7]
Experimental Methodologies: A Closer Look
The reliability of the comparative data presented hinges on the robustness of the experimental protocols employed. Below are outlines of the key assays used to characterize these furopyridine-based inhibitors.
Kinase Inhibition Assays
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Typical Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP is prepared.
-
Inhibitor Addition: The furopyridine-based inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The choice of substrate and detection method is critical for ensuring the specificity and sensitivity of the assay. Purified, recombinant kinases are used to isolate the effect of the inhibitor on the target of interest, eliminating confounding factors from other cellular components.
Cellular Proliferation (Cytotoxicity) Assays
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
Typical Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with various concentrations of the furopyridine-based inhibitor for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Self-Validating System: The inclusion of a positive control (a known cytotoxic agent) and a negative control (vehicle-treated cells) in each experiment is crucial for validating the assay's performance and ensuring the reliability of the results.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by furopyridine inhibitors and a typical drug discovery workflow.
Caption: The JAK/STAT signaling pathway and the inhibitory action of furopyridine-based compounds.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Directions
The furopyridine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The head-to-head comparisons presented in this guide underscore the potential of these compounds to address significant challenges in cancer therapy, including acquired drug resistance. The data clearly indicates that subtle structural modifications to the furopyridine core can lead to substantial improvements in inhibitory activity and selectivity against key oncogenic kinases such as JAK2, EGFR, and CDK2.
Future research in this area should continue to focus on:
-
Structure-Based Drug Design: Leveraging computational tools to design next-generation furopyridine inhibitors with enhanced potency and selectivity.
-
Overcoming Resistance: Systematically evaluating new derivatives against a broader panel of clinically relevant drug-resistant kinase mutants.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to optimize the drug-like properties of lead compounds.
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of furopyridine-based inhibitors in the fight against cancer and other diseases.
References
- BenchChem. (n.d.). Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors.
-
Rungrotmongkol, T., et al. (2024). Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies. International Journal of Biological Macromolecules, 259(Pt 2), 129308. Retrieved from [Link]
-
Todsaporn, D., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]
-
Todsaporn, D., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]
-
Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved from [Link]
-
Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Stork. Retrieved from [Link]
-
Wetzel, S., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1149–1153. Retrieved from [Link]
-
Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Validation of 3-Methylfuro[2,3-c]pyridine's Therapeutic Potential: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for the in vivo validation of 3-Methylfuro[2,3-c]pyridine, a novel compound within the promising class of furo[2,3-c]pyridine heterocycles. While direct extensive research on this specific molecule is emerging, this document synthesizes established methodologies and comparative data from structurally related pyridine and furopyridine derivatives to propose a robust preclinical validation pathway. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
The pyridine nucleus is a foundational scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2][3] Fused heterocyclic structures incorporating the pyridine ring, such as furopyridines, have garnered significant interest for their diverse pharmacological activities, particularly in oncology.[4][5][6] Several studies have demonstrated the potential of furopyridine derivatives as potent anticancer agents, acting through various mechanisms including kinase inhibition and disruption of microtubule dynamics.[4][5][7][8] This guide will, therefore, position this compound within this scientifically rich context to outline a rigorous in vivo evaluation strategy.
Comparative Landscape: Positioning this compound Against Alternative Anticancer Agents
To ascertain the therapeutic potential of this compound, its performance must be benchmarked against both standard-of-care chemotherapeutics and other investigational compounds with similar scaffolds. The choice of comparators is critical for a meaningful evaluation of efficacy and toxicity.
| Compound/Class | Mechanism of Action (MoA) | Reported In Vivo Model | Key Efficacy Readouts | Potential Advantages of this compound (Hypothesized) |
| Taxol (Paclitaxel) | Microtubule stabilization, leading to mitotic arrest. | Human cancer cell line xenografts (e.g., MCF-7, A549).[7][9] | Tumor growth inhibition, survival analysis. | Potentially improved therapeutic index, activity against taxane-resistant tumors, alternative MoA. |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II. | Various solid and hematological tumor models.[10] | Tumor regression, apoptosis induction. | Potentially reduced cardiotoxicity, efficacy in multi-drug resistant (MDR) models. |
| Furo[2,3-d]pyrimidine Chalcones | Potent anti-proliferative activity, induction of apoptosis.[10] | MCF-7 xenograft model.[10] | Tumor growth inhibition, mean GI50 values in the low micromolar range.[10] | Novel structure-activity relationship (SAR), potentially unique target engagement. |
| Other Pyridine Derivatives | Varied; includes tubulin polymerization inhibition and HDAC inhibition.[7][8][11] | Breast and ovarian cancer xenograft models.[7][11] | Significant tumor size reduction, favorable safety profile.[7][11][12] | Specificity for a novel kinase or target, improved pharmacokinetic properties. |
A Phased Approach to In Vivo Validation
A successful in vivo validation program for this compound necessitates a phased approach, beginning with preliminary safety and pharmacokinetic assessments, followed by robust efficacy studies in relevant cancer models.
Phase 1: Preliminary Pharmacokinetics (PK) and Toxicology
Before embarking on extensive efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the potential toxicity of this compound.[13] These initial studies are often conducted in healthy rodents (e.g., mice or rats) and inform dose selection for subsequent experiments.[14]
Experimental Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy adult mice (e.g., Swiss albino or BALB/c), typically 6-8 weeks old.
-
Grouping: A minimum of 3-5 dose groups with a vehicle control group (n=3-5 animals per group).
-
Dosing: Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.[15]
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause significant morbidity or mortality.[16]
-
Data Collection: Record all observations, body weight changes, and any instances of mortality. At the end of the study, perform necropsy and collect major organs for histopathological analysis.[14]
Phase 2: Efficacy Evaluation in a Xenograft Model
Once a safe dose range has been established, the antitumor efficacy of this compound can be evaluated in a relevant cancer model. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and valuable tool.[11]
Experimental Workflow for a Xenograft Efficacy Study
Caption: Workflow for a xenograft efficacy study.
Detailed Protocol: Anticancer Efficacy in a Human Breast Cancer (MCF-7) Xenograft Model
-
Cell Culture and Implantation: Culture MCF-7 human breast cancer cells under standard conditions. Subcutaneously inject a suspension of MCF-7 cells into the flank of female nude mice.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, and a positive control like Taxol).
-
Treatment: Administer the assigned treatments daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as histopathology, immunohistochemistry, or western blotting to investigate the mechanism of action.
Phase 3: In Vivo Mechanism of Action (MoA) Elucidation
To complement the efficacy data, it is important to investigate whether the proposed mechanism of action of this compound, potentially as a kinase inhibitor, holds true in vivo.
Hypothesized Signaling Pathway Inhibition
Based on the activity of related furopyridine compounds, this compound may target key oncogenic signaling pathways such as the PI3K/Akt/mTOR pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blot Analysis of Tumor Lysates
-
Sample Preparation: Homogenize tumor samples collected from the efficacy study in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.
Data Interpretation and Future Directions
The successful in vivo validation of this compound would be demonstrated by a statistically significant reduction in tumor growth compared to the vehicle control, a favorable safety profile (minimal body weight loss and no overt signs of toxicity), and evidence of target engagement in the tumor tissue. A positive outcome from these studies would provide a strong rationale for further preclinical development, including more extensive toxicology studies and formulation development, on the path toward potential clinical trials.
References
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023).
- Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. (n.d.). NIH.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). PMC - NIH.
- In Vivo Toxicity Study. (n.d.).
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). OUCI.
- The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
- From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery. (n.d.). MDPI.
- General Principles of Preclinical Study Design. (n.d.). PMC - NIH.
- The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characteriz
- Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
- In vivo Toxicology. (n.d.). InterBioTox.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025).
- Toxicology Studies. (n.d.). Pacific BioLabs.
- in vivo general toxicology studies. (2023). YouTube.
- Designing an In Vivo Preclinical Research Study. (2023). Preprints.org.
- Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine deriv
- one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.).
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalu
- Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. (n.d.). PMC - PubMed Central.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Fused Pyridine Derivatives: Synthesis and Biological Activities. (n.d.).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
- Thieno[2,3-b]pyridine compounds potently inhibit prost
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
Sources
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and <i>in vitro</i> and <i>in v… [ouci.dntb.gov.ua]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylfuro[2,3-c]pyridine
This document provides a detailed, safety-first protocol for the proper disposal of 3-Methylfuro[2,3-c]pyridine. As a heterocyclic compound structurally related to pyridine and picoline, it must be handled with an understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices protect personnel, the facility, and the environment. The procedures outlined herein are based on established safety protocols for analogous chemical structures and general best practices for hazardous chemical waste management.
Part 1: Core Principles of Safe Disposal
Inferred Hazard Profile: Based on analogs, this compound should be treated as a substance that is:
-
Flammable: Pyridine and its derivatives are flammable liquids and vapors.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[2][4]
-
Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Pyridine exposure can affect the central nervous system, liver, and kidneys.[5]
-
Irritating: Causes skin irritation and serious eye irritation.[2][6]
-
Environmentally Hazardous: May be toxic to aquatic life.[7] Do not let the product enter drains or waterways.[1][2]
This profile dictates that this compound is a hazardous waste and must be disposed of according to stringent local, regional, and national regulations.[4][8] Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular solid waste.[1][9]
Part 2: Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during and after use. Adherence to these protocols minimizes risk to personnel and prevents accidental release.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls: All work, including the preparation of waste containers, must be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[1][5] An emergency eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE): A risk assessment should guide the final selection of PPE. The following provides a baseline for handling this compound waste:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield if there is a splash hazard.
-
Skin Protection: A fully buttoned, flame-resistant lab coat is mandatory.
-
Hand Protection: Select gloves based on chemical compatibility. For pyridine and related compounds, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended. Nitrile gloves may offer limited protection and are not recommended for prolonged contact.[5] Always check the manufacturer's glove compatibility chart.
-
Respiratory Protection: If vapors cannot be controlled at the source with a fume hood, a respirator may be necessary. Personnel must be medically cleared and fit-tested to wear a respirator.[5]
| Parameter | Specification & Rationale |
| Inferred GHS Hazard Class | Flammable Liquid (Category 2 or 3), Acute Toxicity (Category 4), Skin/Eye Irritation (Category 2)[2][3][4] |
| Required Engineering Controls | Certified Chemical Fume Hood.[5] Rationale: Prevents inhalation of potentially toxic and irritating vapors. |
| Minimum Required PPE | Chemical safety goggles, lab coat, compatible gloves (e.g., Butyl rubber). Rationale: Protects eyes and skin from direct contact. |
| Incompatible Materials | Strong oxidizers, strong acids (especially nitric acid), and bases.[5] Rationale: Contact can cause violent reactions, heat generation, or fire. |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal facility.[7][8] Rationale: Ensures complete destruction of the hazardous compound in a controlled environment. |
| Spill Cleanup | Absorb with inert, non-combustible material (e.g., sand, vermiculite).[5][9] Rationale: Safely contains the liquid for subsequent disposal without reacting with it. |
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely accumulating and preparing this compound waste for final disposal.
Step 1: Waste Segregation
Immediately segregate waste containing this compound at the point of generation.
-
Pure Compound/Concentrated Solutions: Collect in a dedicated, airtight, and compatible waste container.[5]
-
Dilute Aqueous Solutions: While soluble in water, do not dispose of aqueous solutions down the drain.[9] Collect them in a separate, clearly labeled hazardous waste container.
-
Contaminated Solids: Any items contaminated with this compound (e.g., pipette tips, absorbent materials, gloves) must be collected as solid hazardous waste. Place these items in a sealed bag or container to prevent vapor release.[5]
Step 2: Containerization
-
Container Selection: Use containers made of compatible materials such as glass or high-density polyethylene (HDPE).[9] Ensure the container has a secure, leak-proof cap.
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion and prevent pressure buildup.
-
Condition: Do not use containers that are damaged, leaking, or contaminated on the exterior.
Step 3: Labeling
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added, affix a "Dangerous Waste" or "Hazardous Waste" label to the container.[5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste." Avoid abbreviations or formulas.
-
An accurate indication of the hazards (e.g., "Flammable," "Toxic").
-
The accumulation start date (the date the first waste was added).
-
The name of the Principal Investigator or laboratory contact.
Step 4: On-Site Accumulation and Storage
-
Location: Store waste containers in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[2][4] Store in a cool, dry, and well-ventilated area away from direct sunlight, heat, and ignition sources.[2][5]
-
Segregation: Ensure the waste container is stored separately from incompatible materials like strong acids and oxidizers.[5]
Step 5: Final Disposal
-
Professional Disposal Service: The only acceptable method for disposing of this compound waste is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9]
-
Incineration: The recommended disposal technology for pyridine-based wastes is high-temperature incineration, such as rotary kiln or liquid injection incineration.[7][8] This method ensures the complete destruction of the compound.
-
Requesting Pickup: When the container is full or is no longer being used, complete a chemical collection request form as required by your institution and arrange for pickup by trained EHS personnel.[5]
Part 4: Emergency Procedures for Spills
Accidental spills must be handled immediately and safely.
-
Evacuation and Reporting: In case of a large spill or if you feel it is unsafe to handle, evacuate the area, secure it, and contact your institution's emergency response team or EHS office immediately.[5]
-
Small Spill Cleanup: For minor spills within a chemical fume hood:
-
Ensure appropriate PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][9] Do not use combustible materials like paper towels.
-
Use non-sparking tools to carefully collect the absorbed material.[1][3]
-
Place the collected material into a sealed, properly labeled container for disposal as hazardous waste.[5]
-
Decontaminate the spill area thoroughly.
-
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Available at: [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available at: [Link]
-
Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Available at: [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
A Researcher's Guide to Handling 3-Methylfuro[2,3-c]pyridine: Essential Safety and Operational Protocols
The core principle of this guide is risk mitigation. We will treat 3-Methylfuro[2,3-c]pyridine with the caution it deserves, assuming it carries hazards similar to its chemical relatives, which include flammability, acute toxicity if inhaled, swallowed, or absorbed through the skin, and the potential for severe skin and eye irritation.[1][2][3][4][5] Adherence to these protocols is not just about compliance; it's about fostering a culture of safety that protects you, your colleagues, and your work.
Hazard Analysis and Core Protective Measures
Given the structural components, we must assume this compound is a flammable liquid whose vapors can form explosive mixtures with air.[6][7][8][9] It should be treated as harmful if swallowed, inhaled, or in contact with skin.[3][5][10] The primary routes of exposure in a laboratory setting are inhalation of vapors and accidental skin or eye contact. Therefore, our first line of defense is a robust Personal Protective Equipment (PPE) plan, grounded in a thorough risk assessment of the specific procedure being performed.
All handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[1][7] The work area must be equipped with an easily accessible emergency eyewash station and a safety shower.[6][10][11][12]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the quantities of material being handled. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) | Chemical safety goggles with side shields | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene) | Flame-retardant lab coat, fully buttoned | Required: Certified Chemical Fume Hood |
| Preparing Solutions | Chemical safety goggles and a full-face shield | Chemically resistant gloves (e.g., Butyl rubber, Neoprene). Change frequently. | Flame-retardant lab coat and a chemical-resistant apron | Required: Certified Chemical Fume Hood |
| Running Reactions & Workups | Chemical safety goggles and a full-face shield | Chemically resistant gloves. Inspect for damage before use. | Flame-retardant lab coat and a chemical-resistant apron | Required: Certified Chemical Fume Hood |
| Handling Spills | Chemical safety goggles and a full-face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or apron over a lab coat | NIOSH-approved air-purifying respirator with organic vapor cartridges (if outside a fume hood) |
Causality Behind PPE Choices:
-
Eye and Face Protection: Pyridine derivatives can cause serious eye irritation.[3][10] Chemical splash goggles are mandatory to protect against splashes and vapors. A face shield should be worn over goggles whenever there is a heightened risk of splashing, such as during solution transfers or reaction workups.[2]
-
Hand Protection: Skin contact is a primary exposure route. Pyridine and related compounds can be harmful if absorbed through the skin.[1][3][10] Gloves made of nitrile or neoprene are recommended for handling pyridine compounds.[1] Latex gloves are unsuitable and must not be used.[1] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-retardant lab coat is essential because of the flammability risk associated with pyridine derivatives.[2][7] For larger-scale operations, an additional chemical-resistant apron provides a further barrier against spills.
-
Respiratory Protection: The volatile nature of pyridine-like compounds necessitates that they be handled exclusively in a chemical fume hood to prevent the inhalation of harmful vapors.[1][7] An odor threshold should not be used as a reliable indicator of a hazardous concentration.[6]
Operational Plan: Step-by-Step Protocols
A systematic approach to handling ensures that safety measures are consistently applied. The following workflow is designed to be a self-validating system for safe operations.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Function: Confirm that the chemical fume hood has a current certification and that the airflow is adequate.
-
Assemble all PPE: Before handling the chemical, ensure all necessary PPE is laid out and has been inspected for damage.
-
Locate Emergency Equipment: Mentally note the location of the nearest fire extinguisher, safety shower, and eyewash station.
-
Prepare for Spills: Have a spill kit with appropriate absorbent material (e.g., dry sand, vermiculite) readily available.
Step 2: Donning PPE (Putting On)
-
Put on the flame-retardant lab coat and fasten it completely.
-
Put on chemical safety goggles.
-
Put on the first pair of gloves.
-
Put on the second pair of gloves, ensuring they go over the cuffs of the lab coat.
-
If required, put on a face shield and/or chemical-resistant apron.
Step 3: Doffing PPE (Taking Off)
This sequence is critical to prevent cross-contamination.
-
Remove the outer pair of gloves.
-
Remove the face shield and/or apron.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves, peeling them off without touching the outside surface.
-
Remove safety goggles.
Step 4: Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][12] Seek immediate medical attention.
-
Skin Contact: Move the victim under an emergency shower and flush the affected area with large amounts of water for at least 15 minutes.[12][13] Remove all contaminated clothing while under the shower.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air immediately.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[2]
Disposal Plan: Waste Management
Proper disposal is a critical final step in the chemical handling workflow.
-
Chemical Waste: All solutions and unused quantities of this compound must be disposed of as hazardous waste.[1][12] Collect this waste in a clearly labeled, sealed, and compatible container.[12][14] Never pour this chemical down the drain.[2][15]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for cleaning spills must be collected in a designated solid hazardous waste container.[12] Label the container clearly and arrange for disposal through your institution's environmental health and safety office.[14]
Visualization of Safety Workflow
The following diagram outlines the decision-making process for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
Hazard Summary: Pyridine. (Rev. 2008). New Jersey Department of Health. [Link]
-
Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited. [Link]
-
Pyridine, Safety Data Sheet. (2023). Kanto Chemical Co., Inc. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. [Link]
-
Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
3-Methylpyridine for Synthesis: Safety Data Sheet. (2015). Loba Chemie. [Link]
-
Standard Operating Procedures Huang Lab. (2017). Michigan State University Chemistry. [Link]
-
Regulations and Advisories for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]
-
Pyridine: Incident Management. (2019). Public Health England. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
